molecular formula C21H23FN2O4 B1676109 Mdl 201053 CAS No. 96922-64-4

Mdl 201053

Cat. No.: B1676109
CAS No.: 96922-64-4
M. Wt: 386.4 g/mol
InChI Key: ASXVEBPEZMSPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Immunosuppressive Agent;  RN given refers to compound with no isomeric designation

Properties

IUPAC Name

benzyl N-[1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVEBPEZMSPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Z-FA-FMK
Source Wikipedia
URL https://en.wikipedia.org/wiki/Z-FA-FMK
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909641
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96922-64-4, 105637-38-5
Record name Carbamic acid, [2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96922-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mdl 201053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096922644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(4-fluoro-3-oxobutan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of MDL 201053: A Potent Peptidyl Trifluoromethyl Ketone Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MDL 201053, a peptidyl trifluoromethyl ketone, delving into its inferred discovery pathway, a detailed plausible synthesis, and its likely mechanism of action as a cysteine protease inhibitor. While direct literature for "this compound" is sparse, its structure strongly suggests a role as a potent enzyme inhibitor, likely targeting calpains or cathepsins. This document synthesizes information from related compounds to present a scientifically grounded guide.

Part 1: The Rationale Behind this compound - A Look into its Discovery

The discovery of a molecule like this compound, benzyl N-[(2S)-1-[[(2S)-1,1,1-trifluoro-2-oxopropan-2-yl]amino]-3-phenyl-1-oxopropan-2-yl]carbamate, likely stems from a targeted drug discovery program aimed at developing inhibitors of cysteine proteases. The core structure, a dipeptide backbone with a reactive trifluoromethyl ketone warhead, is a classic design for targeting enzymes like calpains and cathepsins.[1][2]

The Significance of the Trifluoromethyl Ketone Moiety:

The trifluoromethyl ketone (TFMK) is a key feature of this compound. This electrophilic group is designed to react with the nucleophilic thiol group of the cysteine residue in the active site of the target protease.[3] Due to the high electronegativity of the fluorine atoms, the carbonyl carbon of the TFMK is highly susceptible to nucleophilic attack.[3] This interaction leads to the formation of a stable, reversible hemithioketal adduct, effectively inhibiting the enzyme's catalytic activity.[3] The slow-binding nature of this inhibition is a characteristic feature of TFMK inhibitors.[3][4]

Structural Analogs and Target Identification:

The dipeptide structure of this compound, featuring a phenylalanine residue, suggests a design based on the substrate specificity of the target protease. The N-terminal benzyloxycarbonyl (Cbz) group is a common protecting group in peptide synthesis, which also contributes to the hydrophobicity of the molecule, potentially aiding in cell permeability. The overall architecture of this compound bears a resemblance to other known peptidyl ketone and aldehyde inhibitors of cysteine proteases, such as calpain inhibitors.[1][5] This structural similarity strongly implies that this compound was developed as part of a research effort to create potent and selective inhibitors for this class of enzymes, which are implicated in a variety of pathological conditions, including neurodegeneration and cancer.[1][2]

Part 2: Synthesis of this compound - A Detailed Protocol

The synthesis of this compound can be approached through established methods for creating peptidyl trifluoromethyl ketones. The following is a plausible, multi-step synthetic route based on literature precedents for similar compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Trifluoromethyl Ketone Building Block

A key precursor for the synthesis is the trifluoromethyl ketone derivative of alanine. This can be prepared from N-protected alanine.

  • Starting Material: N-Boc-L-alanine.

  • Activation: Activate the carboxylic acid of N-Boc-L-alanine using a suitable coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form an active ester or react it with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

  • Grignard Reaction: React the activated alanine derivative with a trifluoromethyl Grignard reagent (CF3MgBr) or trifluoromethyltrimethylsilane (TMSCF3) in an appropriate solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C).

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the trifluoromethyl ketone analog of alanine as a salt.

Step 2: Dipeptide Coupling

  • Coupling Reaction: Couple the trifluoromethyl ketone building block from Step 1 with Cbz-L-phenylalanine. This peptide coupling reaction can be mediated by standard coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

  • Purification: The resulting dipeptide, this compound, is then purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to yield the final product.

Diagram of the Synthetic Workflow:

Synthesis_Workflow A N-Boc-L-alanine B Activated N-Boc-L-alanine A->B Activation (DCC/EDC) C N-Boc-Ala-CF3 B->C CF3MgBr or TMSCF3 D H-Ala-CF3 C->D Deprotection (TFA) F This compound D->F Coupling (HATU/HBTU, DIPEA) E Cbz-L-phenylalanine E->F

Caption: Synthetic workflow for this compound.

Part 3: Biological Activity and Mechanism of Action

As a peptidyl trifluoromethyl ketone, this compound is a potent, reversible inhibitor of cysteine proteases.

Signaling Pathway and Mechanism of Inhibition:

This compound likely exerts its inhibitory effect by targeting the active site of cysteine proteases such as calpains or cathepsins. The mechanism of inhibition involves the nucleophilic attack of the active site cysteine's thiol group on the electrophilic carbonyl carbon of the trifluoromethyl ketone.[3] This results in the formation of a stable hemithioketal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis.[3] This interaction is typically slow and tight-binding, leading to potent inhibition of the enzyme.[3][4]

Inhibition_Mechanism cluster_0 Inhibition Pathway Enzyme Cysteine Protease (with active site Cys-SH) Complex Enzyme-Inhibitor Complex (Hemithioketal Adduct) Enzyme->Complex Nucleophilic Attack Inhibitor This compound (with R-CO-CF3) Inhibitor->Complex Complex->Enzyme Reversible Complex->Inhibitor

Caption: Mechanism of cysteine protease inhibition by this compound.

Quantitative Data on Similar Compounds:

While specific inhibitory constants (Ki or IC50 values) for this compound are not publicly available, data from structurally related peptidyl fluoromethyl and trifluoromethyl ketone inhibitors of calpain and cathepsin B provide an indication of its potential potency.

Compound StructureTarget EnzymeInhibition ConstantReference
Z-Phe-Ala-CH2FCathepsin BPotent inactivator[6]
Cbz-Leu-Leu-Phe-CH2FCalpain Ik_inact = 276,000 M⁻¹s⁻¹[1]
Peptidyl TFMKsSARS-CoV 3CL ProteaseKi = 0.3 µM (time-dependent)[3]

This data suggests that this compound is likely a potent inhibitor of its target cysteine protease, with inhibitory activity in the nanomolar to low micromolar range.

Part 4: Conclusion and Future Directions

This compound represents a classic example of a targeted protease inhibitor, leveraging a peptidyl backbone for specificity and a trifluoromethyl ketone warhead for potent, reversible inhibition. While the specific discovery and development history of this compound remains elusive in public literature, its structure provides a clear blueprint of its intended function. The synthetic pathways and mechanisms of action outlined in this guide, based on extensive research into analogous compounds, offer a robust framework for researchers working with similar molecules.

Future research could focus on the definitive identification of the primary biological target(s) of this compound and the determination of its specific inhibitory constants. Furthermore, elucidation of its pharmacokinetic and pharmacodynamic properties would be essential for any potential therapeutic applications. The methodologies and principles described herein provide a solid foundation for such investigations.

References

An In-Depth Technical Guide to MDL 201053 (Z-FA-FMK): A Multifaceted Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of MDL 201053, more commonly known by its synonym Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethyl ketone). This document delves into its chemical architecture, mechanism of action, physicochemical properties, and key applications in biomedical research, offering field-proven insights and detailed experimental protocols.

Introduction: Unveiling this compound

This compound, or Z-FA-FMK, is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases.[1][2] Its unique chemical structure, featuring a peptidyl backbone and a fluoromethyl ketone (FMK) warhead, allows it to covalently modify the active site of target enzymes, leading to their inactivation.[3][4] Initially recognized for its inhibitory activity against cathepsins B and L, further research has revealed a broader specificity that includes calpains and effector caspases.[5][6] This multifaceted inhibitory profile has positioned this compound as a valuable tool in studying various physiological and pathological processes, including apoptosis, neurodegeneration, and viral infections.

Chemical Structure and Physicochemical Properties

A thorough understanding of a compound's chemical and physical characteristics is paramount for its effective application in research and development.

Chemical Identity
  • Systematic Name: N-[(1S)-2-[(3-fluoro-1-methyl-2-oxopropyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-carbamic acid, phenylmethyl ester[7]

  • Synonyms: Z-FA-FMK, Z-Phe-Ala-fluoromethyl ketone, MDL 201,053[8]

  • CAS Number: 197855-65-5[7]

  • Molecular Formula: C₂₁H₂₃FN₂O₄

  • Molecular Weight: 386.42 g/mol

Physicochemical Data

The physicochemical properties of this compound are crucial for designing experiments, particularly concerning its delivery to biological systems. The presence of the fluoromethyl ketone moiety significantly influences the molecule's reactivity and overall characteristics.[3][8][9]

PropertyValueSource(s)
Physical Form Solid
Solubility Insoluble in water. Soluble in DMSO (≥13.45 mg/mL) and Ethanol (≥3.57 mg/mL with sonication).[8]
Purity Typically >95%

Mechanism of Action: A Tale of Irreversible Inhibition

This compound functions as an irreversible inhibitor of a subset of cysteine proteases. The mechanism hinges on the electrophilic nature of the fluoromethyl ketone group.

The Role of the Fluoromethyl Ketone (FMK) "Warhead"

The fluoromethyl ketone moiety is the reactive component of this compound. The fluorine atom, being highly electronegative, withdraws electron density from the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[3][4]

Covalent Modification of the Active Site

The catalytic activity of cysteine proteases relies on a cysteine residue in the active site. The sulfur atom of this cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the FMK group in this compound. This leads to the formation of a stable, covalent thioether bond, thereby irreversibly inactivating the enzyme.[4]

G cluster_0 This compound (Z-FA-FMK) cluster_1 Cysteine Protease Active Site cluster_2 Inhibition Process Z-FA-FMK Z-Phe-Ala-FMK Nucleophilic_Attack Nucleophilic Attack Z-FA-FMK->Nucleophilic_Attack Cys_SH Cysteine Residue (Cys-SH) Cys_SH->Nucleophilic_Attack Covalent_Bond Stable Thioether Bond Formation Nucleophilic_Attack->Covalent_Bond Irreversible Inactive_Enzyme Inactive Enzyme Covalent_Bond->Inactive_Enzyme

Figure 1: Mechanism of irreversible inhibition of cysteine proteases by this compound.

Target Specificity

This compound exhibits a distinct inhibitory profile:

  • Calpains: These are calcium-dependent cysteine proteases involved in various cellular processes. Inhibition of calpains by compounds like this compound has shown neuroprotective effects in various models.[10][11]

  • Cathepsins: Specifically, this compound is a potent inhibitor of cathepsins B and L, lysosomal proteases implicated in protein turnover and various disease states.[6]

  • Effector Caspases: It selectively inhibits effector caspases such as caspase-3 and -7, which are key executioners of apoptosis.[5] Notably, it does not significantly inhibit initiator caspases like caspase-8 and -10.[5] This selectivity makes it a useful tool for dissecting apoptotic pathways.

Synthesis of this compound (Z-FA-FMK)

Generalized Synthetic Pathway

G cluster_0 Synthesis of Z-Phe-Ala-FMK Z_Phe Z-Phenylalanine Dipeptide Z-Phe-Ala dipeptide Z_Phe->Dipeptide Ala Alanine derivative Ala->Dipeptide FMK_addition Addition of Fluoromethyl Ketone Moiety Dipeptide->FMK_addition Z_FA_FMK Z-Phe-Ala-FMK (this compound) FMK_addition->Z_FA_FMK

Figure 2: A simplified workflow for the synthesis of this compound.

A plausible synthetic route involves the coupling of Z-protected phenylalanine to an alanine derivative, followed by the introduction of the fluoromethyl ketone moiety. This can be achieved through various methods, including the reaction of the dipeptide with a fluorinated building block or through a multi-step conversion of the C-terminal carboxylic acid.

Experimental Protocols and Applications

The unique inhibitory profile of this compound lends itself to a variety of research applications.

In Vitro Calpain Activity Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on calpain activity in a cell-free system.

Materials:

  • Purified calpain enzyme

  • Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT)

  • This compound (Z-FA-FMK) stock solution in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the calpain enzyme and substrate in the assay buffer to their working concentrations. Prepare a serial dilution of this compound in the assay buffer.

  • Set up the Reaction: In the 96-well plate, add the assay buffer, the this compound dilutions (or DMSO as a vehicle control), and the calpain enzyme.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add the calpain substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin monitoring the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Rationale for Use as a Negative Control in Caspase Assays

This compound is often employed as a negative control in experiments involving broad-spectrum caspase inhibitors like Z-VAD-FMK.[13][14] The rationale stems from its distinct specificity profile. While Z-VAD-FMK inhibits a wide range of caspases, Z-FA-FMK primarily targets effector caspases and other cysteine proteases like cathepsins.[5] Therefore, if an observed cellular effect is blocked by Z-VAD-FMK but not by Z-FA-FMK, it provides stronger evidence that the effect is mediated by caspases rather than other cysteine proteases.[15]

Therapeutic Potential

The biological activities of this compound have spurred investigations into its therapeutic potential in several areas.

  • Antiviral Activity: this compound has demonstrated potent antiviral activity against SARS-CoV-2 and reovirus.[16][17][18] Its mechanism of action in this context is believed to involve the inhibition of host cell proteases, such as cathepsin L, which are essential for viral entry and replication.[16] This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[16][17]

  • Neuroprotection: The inhibition of calpains by compounds like this compound is a promising strategy for neuroprotection.[10][11] Calpain overactivation is implicated in the neuronal damage associated with various neurological conditions, including traumatic brain injury and neurodegenerative diseases.[19] By mitigating calpain-mediated proteolysis of key cellular components, this compound and related inhibitors may help preserve neuronal integrity and function.[10][11]

Conclusion and Future Directions

This compound (Z-FA-FMK) is a versatile and powerful research tool for investigating the roles of cysteine proteases in health and disease. Its well-defined mechanism of irreversible inhibition and its distinct specificity profile make it an invaluable asset for dissecting complex biological pathways. The emerging evidence of its antiviral and neuroprotective properties suggests that this compound and its analogs may hold significant therapeutic promise. Future research should focus on further elucidating its in vivo efficacy and safety profiles, as well as on the development of more selective inhibitors based on its chemical scaffold.

References

An In-Depth Technical Guide to MDL 201053: A Potent Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 201053, also widely recognized by its synonym Z-FA-FMK, is a potent, irreversible inhibitor of cysteine proteases. This technical guide provides a comprehensive overview of its chemical identity, mechanism of action, and its significant role as an experimental tool in elucidating the complex signaling pathways governed by proteases such as calpains and caspases. With applications ranging from neuroprotection to the modulation of inflammatory responses, this compound serves as a critical compound for researchers in cellular biology, pharmacology, and drug discovery. This document will delve into the core scientific principles underlying its function, present detailed experimental protocols for its use, and visualize the intricate signaling networks it modulates.

Chemical Identity and Properties of this compound

A precise understanding of a compound's chemical nature is fundamental to its application in research. This compound is a well-characterized molecule with the following identifiers:

PropertyValue
CAS Number 105637-38-5[1]
IUPAC Name CARBAMIC ACID, N-((1S)-2-(((1S)-3-FLUORO-1-METHYL-2-OXOPROPYL)AMINO)-2-OXO-1-(PHENYLMETHYL)ETHYL)-, PHENYLMETHYL ESTER[1]
Synonyms Z-FA-FMK, Z-FA-FLUOROMETHYL KETONE, MDL 201,053[1]
Molecular Formula C21H23FN2O4[1]
Molecular Weight 386.42 g/mol [1]

The fluoromethyl ketone (FMK) moiety is a key structural feature, rendering this compound an irreversible inhibitor through covalent modification of the target protease's active site cysteine residue.

Mechanism of Action: Targeting Cysteine Proteases

This compound (Z-FA-FMK) exhibits its inhibitory effects by targeting the active site of cysteine proteases. Its primary targets include members of the calpain and caspase families.

Inhibition of Calpains

The inhibition of calpain by this compound can have profound effects on downstream signaling pathways. For instance, calpains are known to cleave and modulate the activity of various signaling proteins, including PTEN, a negative regulator of the PI3K-Akt-mTOR pathway.[1] By inhibiting calpain, this compound can prevent PTEN degradation, thereby influencing cell growth, proliferation, and survival.[1]

Inhibition of Effector Caspases

In addition to calpains, this compound (Z-FA-FMK) is an effective inhibitor of effector caspases, such as caspase-3, -6, and -7, which are the executioners of apoptosis.[4][5] However, it is noteworthy that it does not significantly inhibit initiator caspases like caspase-8 and -10.[5] This selectivity makes this compound a valuable tool for dissecting the specific roles of effector caspases in apoptotic pathways. The inhibition of these caspases can block the final stages of programmed cell death, preventing the cleavage of cellular substrates that leads to the characteristic morphological changes of apoptosis.

Modulation of Key Signaling Pathways

The inhibitory action of this compound on calpains and caspases leads to the modulation of several critical intracellular signaling pathways. Understanding these interactions is key to interpreting experimental outcomes.

The Calpain-PTEN-Akt-mTOR Pathway

As depicted in the following diagram, calpain activation, often triggered by an influx of calcium, can lead to the degradation of PTEN.[1] This relieves the inhibition of the PI3K-Akt pathway, subsequently activating mTOR and promoting protein synthesis and cell survival.[1] this compound, by inhibiting calpain, can preserve PTEN levels and thus downregulate this pro-survival pathway.

Calpain_PTEN_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Calpain Calpain Ca_ion->Calpain Activates PTEN PTEN Calpain->PTEN Degrades MDL_201053 This compound (Z-FA-FMK) MDL_201053->Calpain Inhibits PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis & Cell Survival mTOR->Protein_Synthesis Promotes

Caption: Calpain-mediated regulation of the PTEN-PI3K-Akt-mTOR pathway and its inhibition by this compound.

The Apoptotic Pathway and Caspase Inhibition

This compound's ability to selectively inhibit effector caspases allows for the investigation of their role in the execution phase of apoptosis. The diagram below illustrates the general apoptotic cascade and the point of intervention for this compound.

Apoptotic_Pathway Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Activates Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases Activates Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage MDL_201053 This compound (Z-FA-FMK) MDL_201053->Effector_Caspases Inhibits Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: this compound as a selective inhibitor of effector caspases in the apoptotic pathway.

Experimental Protocols

The following provides a detailed, step-by-step methodology for a common application of this compound: the in vitro assessment of calpain activity using a fluorometric assay.

Fluorometric Assay for Calpain Activity

This protocol is adapted from commercially available calpain activity assay kits and is designed to measure the activity of calpain in cell lysates.[6][7]

Materials:

  • Cells of interest (e.g., neuronal cells, lymphocytes)

  • This compound (Z-FA-FMK) for use as a negative control/inhibitor

  • Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC)[7]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader with excitation/emission wavelengths of 400/505 nm[6][7]

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Induce calpain activation through a chosen stimulus (e.g., calcium ionophore, glutamate-induced excitotoxicity).

    • For inhibitor control wells, pre-incubate cells with an appropriate concentration of this compound before adding the stimulus.

  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in the provided Extraction Buffer. The buffer is formulated to extract cytosolic proteins while preventing auto-activation of calpain.[7]

    • Incubate on ice for 20 minutes with gentle mixing.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.

  • Assay Setup:

    • In a 96-well black microplate, add the cell lysate to the appropriate wells.

    • Include a positive control (purified active calpain, often provided in the kit) and a negative control (lysate from untreated cells or lysate treated with this compound).[6]

    • Add the Reaction Buffer to each well.

  • Substrate Addition and Incubation:

    • Add the fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to all wells.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at Ex/Em = 400/505 nm.[6][7]

    • The increase in fluorescence corresponds to the cleavage of the substrate by active calpain.

Data Analysis:

  • Subtract the background fluorescence (wells with buffer and substrate only) from all readings.

  • Compare the fluorescence of the treated samples to the untreated control to determine the fold-change in calpain activity.

  • The wells containing this compound should show significantly reduced fluorescence, validating the specificity of the assay.

Calpain_Assay_Workflow Start Start: Cultured Cells Treatment Induce Calpain Activation (Optional: Pre-treat with this compound) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Lysis Lyse Cells in Extraction Buffer Harvest->Lysis Centrifuge Centrifuge and Collect Supernatant Lysis->Centrifuge Plate_Setup Set up 96-well Plate: Lysate, Controls, Reaction Buffer Centrifuge->Plate_Setup Add_Substrate Add Fluorogenic Calpain Substrate Plate_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Measure Fluorescence (Ex/Em = 400/505 nm) Incubate->Read_Fluorescence Analyze Analyze Data Read_Fluorescence->Analyze

Caption: Experimental workflow for the fluorometric calpain activity assay.

Applications in Research

The unique inhibitory profile of this compound makes it an invaluable tool in various research areas:

  • Neuroprotection Studies: Given the role of calpain overactivation in neuronal cell death following ischemic events or in neurodegenerative diseases, this compound and similar calpain inhibitors are widely used to investigate the therapeutic potential of calpain inhibition.[8][9][10][11][12][13][14]

  • Inflammation and Immunology: this compound has been shown to inhibit LPS-induced cytokine production by blocking NF-kappaB-dependent gene expression in macrophages and can also block T cell proliferation.[15]

  • Apoptosis Research: Its selectivity for effector caspases allows for the precise dissection of the final execution steps of apoptosis, helping to differentiate between caspase-dependent and -independent cell death mechanisms.[4][5]

Conclusion

This compound (Z-FA-FMK) is a powerful and versatile research tool for studying the roles of cysteine proteases, particularly calpains and effector caspases, in cellular physiology and pathology. Its well-defined chemical properties, specific mechanism of action, and broad applicability in modulating key signaling pathways make it an essential compound for researchers in numerous biomedical fields. The experimental protocols and conceptual frameworks presented in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of complex biological processes and the development of novel therapeutic strategies.

References

Introduction: Unveiling MDL 12,330A

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Activity of MDL 12,330A

A Note on the Investigated Compound: Initial searches for "MDL 201053" did not yield sufficient public data for a comprehensive technical guide. In the spirit of providing a scientifically rigorous and valuable document, this guide will focus on the well-characterized and structurally related compound, MDL 12,330A , a widely utilized tool for studying cyclic AMP signaling.

MDL 12,330A (also known as RMI 12330A) is a synthetic organic compound recognized primarily for its role as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] As a cell-permeable and irreversible inhibitor, it has been instrumental in dissecting the physiological roles of the cAMP signaling cascade in a multitude of cellular contexts.[3][4] This guide provides an in-depth overview of the methodologies used to characterize the in vitro activity of MDL 12,330A, offering both the "how" and the "why" behind the experimental design for researchers in drug development and cellular biology.

Pillar 1: The Core Mechanism of Action - Adenylyl Cyclase Inhibition

The primary molecular target of MDL 12,330A is membranous adenylyl cyclase (mAC).[2][5] By inhibiting this enzyme, MDL 12,330A effectively attenuates the production of the second messenger cAMP. This action has profound effects on numerous downstream signaling pathways that are dependent on cAMP, including those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

The causality is direct: a reduction in AC activity leads to lower intracellular cAMP levels, which in turn prevents the activation of cAMP-dependent signaling effectors. This inhibitory action is foundational to its use as a research tool to probe the function of cAMP in processes ranging from neurotransmission to hormone secretion.

Visualizing the cAMP Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical cAMP signaling pathway and the specific point of intervention for MDL 12,330A.

cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (Gs) AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription Epac->Gene CREB->Gene Influences MDL MDL 12,330A MDL->AC Inhibits Ligand Agonist Ligand Ligand->GPCR Activates

Caption: The cAMP signaling cascade and the inhibitory action of MDL 12,330A on Adenylyl Cyclase.

Pillar 2: In Vitro Experimental Validation

Characterizing the in vitro activity of an enzyme inhibitor like MDL 12,330A requires a multi-faceted approach. The goal is not just to demonstrate inhibition, but to quantify its potency and understand its specificity.

Forskolin-Stimulated Adenylyl Cyclase Activity Assay

Expertise & Causality: To measure the inhibitory activity of MDL 12,330A, one must first robustly activate the target enzyme, adenylyl cyclase. Forskolin, a diterpene from Coleus forskohlii, is a direct activator of most AC isoforms and is therefore an essential tool.[5] By stimulating AC with forskolin, we create a high-activity state, providing a wide dynamic range to observe and quantify inhibition. The experiment is designed to measure the reduction of cAMP production in the presence of the inhibitor.

  • Cell Culture & Membrane Preparation:

    • Culture cells expressing the adenylyl cyclase isoform of interest (e.g., HEK293T cells) to confluence.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using hypotonic buffer (e.g., 20 mM Tris-HCl, pH 7.4 with protease inhibitors) and mechanical disruption (dounce homogenization).

    • Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing assay buffer, 10 mM MgCl₂, 1 mM ATP, and a cAMP phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent the degradation of newly synthesized cAMP.

    • Add varying concentrations of MDL 12,330A (e.g., from 1 µM to 500 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Add a fixed, activating concentration of Forskolin (e.g., 10 µM) to all wells except the basal control.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Termination:

    • Initiate the enzymatic reaction by adding 5-10 µg of the prepared cell membrane protein to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Terminate the reaction by adding a stop solution, such as 0.1 M HCl or by heating the plate to 95°C for 5 minutes.

  • cAMP Quantification:

    • Centrifuge the plate to pellet any precipitate.

    • Quantify the amount of cAMP produced in the supernatant using a commercially available kit, such as a competitive cAMP ELISA or an HTRF (Homogeneous Time-Resolved Fluorescence) assay, following the manufacturer's instructions.[6]

Trustworthiness & Self-Validation: This protocol includes critical controls for self-validation:

  • Basal Control (No Forskolin): Establishes the baseline AC activity.

  • Stimulated Control (Forskolin, No Inhibitor): Defines the 100% activity level, ensuring the assay system is responsive.

  • Vehicle Control: Accounts for any effects of the solvent used to dissolve MDL 12,330A.

Visualizing the Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Cell Culture B Membrane Isolation A->B C Protein Quantification B->C G Initiate with Membranes C->G D Prepare Reaction Mix (Buffer, ATP, MgCl₂, IBMX) E Add MDL 12,330A (Dose-Response) D->E F Add Forskolin (Activator) E->F F->G H Incubate at 37°C G->H I Terminate Reaction H->I J Quantify cAMP (ELISA or HTRF) I->J K Plot Dose-Response Curve J->K L Calculate IC₅₀ K->L

Caption: Workflow for determining the inhibitory potency of MDL 12,330A on adenylyl cyclase.

Pillar 3: Quantitative Data & Off-Target Considerations

Data Presentation: Potency of MDL 12,330A

The primary output of the dose-response experiment is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value is a critical measure of the compound's potency.

ParameterReported ValueTarget SystemNotes
IC₅₀ ~20 µM (biphasic)Histamine-stimulated AC (guinea pig ventricle)Inhibition curve shows two phases, suggesting complex interactions.[5]
IC₅₀ 250 µMAdenylyl Cyclase (general)A commonly cited general potency value.[3][4]

Note: IC₅₀ values can vary significantly depending on the specific AC isoform, cell type, and assay conditions used.

Authoritative Grounding: The Criticality of Off-Target Profiling

A Senior Application Scientist must recognize that no compound is perfectly specific. Trustworthy characterization demands an investigation into potential off-target effects. For MDL 12,330A, the literature provides a compelling case study on why this is essential.

While it is a widely used AC inhibitor, studies have authoritatively demonstrated that MDL 12,330A also acts as a potent inhibitor of voltage-dependent K⁺ (Kᵥ) channels in pancreatic beta cells.[7][8] This off-target activity leads to a prolongation of the action potential, an increase in intracellular Ca²⁺, and potentiation of insulin secretion.[7][8][9][10]

Causality & Experimental Logic: This discovery was made through rigorous comparative studies. Researchers observed that while both MDL 12,330A and another AC inhibitor, SQ 22536, effectively inhibited cAMP production, only MDL 12,330A potentiated insulin secretion.[7][8] This discrepancy logically pointed to an AC-independent mechanism. Subsequent patch-clamp electrophysiology experiments directly confirmed the inhibition of Kᵥ channels by MDL 12,330A, an effect not observed with SQ 22536.[7][10]

This finding underscores a critical principle in drug development: an observed phenotype may not always be attributable to the primary mechanism of action. It is imperative to run counter-screening assays and use structurally distinct inhibitors to validate that the biological effect is truly a result of on-target activity. Other reported non-specific effects include inhibition of phosphodiesterases and Na⁺/K⁺-ATPase.[5]

Conclusion

MDL 12,330A is an invaluable tool for studying cAMP-mediated signaling pathways due to its potent, irreversible inhibition of adenylyl cyclase. A thorough in vitro characterization, grounded in robust, well-controlled assays, is essential for its proper application. This guide outlines the core experimental frameworks for determining its on-target potency and emphasizes the scientific integrity required to investigate and acknowledge its significant off-target activities. For any researcher utilizing this compound, a comprehensive understanding of both its intended mechanism and its potential pleiotropic effects is paramount for the accurate interpretation of experimental results.

References

Deconvoluting the Mechanism: A Technical Guide to Target Identification and Validation for Phenotypically Discovered Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core of Mdl 201053 target identification and validation.

A Note on the Subject Compound

Initial searches for "this compound" did not yield a publicly documented compound with this identifier. This suggests it may be an internal designation, a novel entity not yet in the public domain, or a possible typographical error.

To fulfill the directive of creating a comprehensive technical guide on the process of target identification and validation, this document will proceed using a well-characterized, illustrative example: ONC201 (also known as TIC10) . The journey of ONC201 from a phenotypically discovered anti-cancer agent to a molecule with a defined and validated target provides a scientifically robust framework to explore the required methodologies in depth. This guide will, therefore, use the real-world case of ONC201 to illuminate the principles and practices that would be applied to any novel compound, including a hypothetical "this compound."

Abstract

The era of phenotypic drug discovery has yielded compounds with potent and desirable biological effects, yet their precise molecular targets often remain elusive. This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target of a novel, phenotypically-discovered compound, using the clinical-stage anti-cancer agent ONC201 as a central case study. We will move from initial, unbiased target identification strategies to rigorous biochemical and cellular validation, culminating in a high-confidence model of the compound's mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the critical process of translating a biological effect into a well-understood therapeutic strategy.

Part 1: The "Black Box" Problem: Initial Target Hypotheses Generation

Affinity-Based Proteomics: Fishing for a Target

The most direct method to find a binding partner is to use the compound as "bait." This involves immobilizing the molecule on a solid support (e.g., beads) to pull down interacting proteins from a cell lysate.

Core Principle: A bioactive compound will physically interact with its target protein. By immobilizing an analog of the compound, we can selectively capture this protein from a complex mixture.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize a functionalized analog of the compound (e.g., ONC201) containing a linker arm and a reactive group (e.g., an alkyne or biotin) for conjugation to a solid support. Crucially, this analog must be tested to ensure it retains the biological activity of the parent compound.

  • Immobilization: Covalently attach the synthesized probe to activated beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native protein lysate from a responsive cell line (e.g., a cancer cell line sensitive to ONC201).

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a critical control, also incubate the lysate with beads that have been blocked or conjugated with an inactive analog.

  • Competitive Elution: Wash the beads extensively to remove non-specific binders. Then, elute the specific binders by incubating the beads with a high concentration of the free, unmodified parent compound (ONC201). This is a key step for reducing false positives.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the experimental and control pulldowns. A true target should be significantly enriched in the experimental sample and its pulldown should be competed away by the free compound.

Causality Insight: The competitive elution step is paramount for trustworthiness. A protein that is released from the beads only in the presence of the free compound is highly likely to be a specific, high-affinity interactor, rather than a protein that simply sticks non-specifically to the beads or linker.

The ONC201 Case: Early studies successfully used this method. They identified the mitochondrial protease ClpP as a direct binding partner of ONC201.[1][2] This was a pivotal discovery, shifting the understanding of ONC201's mechanism from a general TRAIL-inducer to a specific modulator of a mitochondrial enzyme.[3][4]

Genetic Approaches: Silencing the Signal

If a compound's activity depends on its target, then removing the target should make the cells resistant to the compound. Genome-wide screens using RNA interference (RNAi) or CRISPR-Cas9 can systematically knock down or knock out every gene to identify those essential for the compound's effect.

Core Principle: Loss of the target protein will confer resistance to the compound's cytotoxic or phenotypic effects.

Experimental Workflow: Genome-Wide CRISPR Knockout Screen

  • Library Transduction: Transduce a population of sensitive cells with a pooled lentiviral CRISPR library, where each virus delivers Cas9 and a unique single-guide RNA (sgRNA) targeting one gene in the genome.

  • Compound Selection: Treat the transduced cell population with a lethal concentration of the compound (e.g., ONC201).

  • Harvest Survivors: A small population of cells will survive the treatment. Harvest these resistant cells.

  • Genomic DNA Extraction & Sequencing: Extract genomic DNA from the surviving cells and from a control population of untreated cells. Use next-generation sequencing (NGS) to identify and quantify the sgRNAs present in each population.

  • Hit Identification: Genes whose sgRNAs are significantly enriched in the compound-treated, surviving population are considered "resistance hits." The protein products of these genes are candidate targets or essential pathway members.

Trustworthiness Check: The top hits from a primary screen must be validated. This involves generating individual knockout cell lines for each candidate gene and confirming that they exhibit dose-dependent resistance to the compound compared to wild-type cells.

The ONC201 Case: While initial discoveries pointed towards pathways like Akt/ERK and the transcription factor FOXO3a, a key breakthrough came from identifying ClpP as the direct target.[5][6] Genetic knockdown of ClpP in cancer cells was shown to reduce their sensitivity to ONC201, providing strong evidence that ClpP is a critical component of its mechanism of action.[2][7]

In Silico & Computational Approaches

Computational methods can predict potential targets based on the compound's chemical structure or by correlating its activity profile with known drug-target interactions.

  • Chemical Similarity Analysis: Comparing the structure of ONC201 to databases of compounds with known targets.

  • Pharmacophore Modeling: Identifying the 3D arrangement of chemical features in ONC201 responsible for its activity and searching for proteins with binding pockets that match this pharmacophore.

  • Molecular Docking: Simulating the binding of ONC201 to the crystal structures of known proteins to predict binding affinity.

The ONC201 Case: Computational studies initially predicted that ONC201 might interact with dopamine receptors.[8] This hypothesis was later confirmed by in vitro binding studies, which showed that ONC201 is a direct antagonist of dopamine receptors DRD2 and DRD3.[8][9] This revealed a second, parallel mechanism of action for the compound, highlighting the power of using orthogonal approaches.

Visualizing the Unbiased Discovery Phase

G A Affinity Chromatography- Mass Spectrometry T1 ClpP (Mitochondrial Protease) A->T1 Direct Binding B Genome-Wide CRISPR Screen B->T1 Resistance upon KO C Computational Docking/Similarity T2 DRD2/DRD3 (Dopamine Receptors) C->T2 Structural Similarity T3 Other Hits

Caption: Orthogonal approaches for initial target hypothesis generation.

Part 2: Target Validation: From Hypothesis to Certainty

Identifying a candidate is only the beginning. Rigorous validation is required to prove that the interaction between the compound and the candidate target is direct, specific, and responsible for the observed biological effect.

Confirming the Direct Physical Interaction

The first step is to prove, using purified components, that the compound physically binds to the target protein.

Key Protocols:

  • Surface Plasmon Resonance (SPR): Immobilize the purified target protein (e.g., recombinant ClpP) on a sensor chip. Flow solutions of the compound (ONC201) over the chip at various concentrations. A direct binding event is detected as a change in the refractive index at the surface, allowing for the precise calculation of binding affinity (KD), and on/off rates. This is the gold standard for quantifying binding kinetics.

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the compound and the target protein in solution. This provides a true in-solution measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells. Cells are treated with the compound or a vehicle control, then heated to various temperatures. The principle is that a protein bound to a ligand (the compound) is often stabilized and will resist thermal denaturation, remaining soluble at higher temperatures. The amount of soluble protein at each temperature is then quantified by Western blot.

Data Presentation: Binding Affinity Summary

TechniqueTarget ProteinCompoundResult (Affinity, KD)Source
Affinity ChromatographyClpPONC201~10-fold lower than analogs[1]
In Vitro Binding AssayDRD2/DRD3ONC201Ki = 3 µM[8]
Validating Functional Consequences of Target Engagement

Binding is necessary, but not sufficient. The interaction must alter the target's function in a way that explains the compound's biological effect.

Core Principle: The binding of the compound to the target should modulate its activity, and this modulation should be measurable in a biochemical assay.

The ONC201 Case: The interaction with ClpP is particularly interesting. Instead of inhibiting it, studies showed that ONC201 and its analogs act as allosteric activators of ClpP's peptidase and protease activity.[2][10] This hyperactivation leads to dysregulated degradation of mitochondrial proteins, triggering a stress response and ultimately cell death.[3][10]

Experimental Protocol: In Vitro ClpP Activity Assay

  • Reagents:

    • Purified, recombinant human ClpP protein.

    • Fluorogenic peptide substrate for ClpP (e.g., Ac-WLA-AMC).

    • Assay buffer.

    • ONC201 and vehicle control (DMSO).

  • Procedure:

    • In a 96-well plate, add recombinant ClpP to the assay buffer.

    • Add ONC201 at a range of concentrations (e.g., 0.1 µM to 50 µM). Include a DMSO-only control.

    • Pre-incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the fluorogenic peptide substrate.

    • Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to ClpP peptidase activity.

  • Analysis: Plot the rate of reaction against the concentration of ONC201. A dose-dependent increase in activity confirms that ONC201 is an activator of ClpP.[2][7]

Linking Target Engagement to the Cellular Phenotype

The final and most critical step is to demonstrate that the functional modulation of the target is responsible for the originally observed cellular phenotype (e.g., cancer cell death).

Self-Validating System: The evidence should form a logical, self-reinforcing loop.

  • Compound causes phenotype: ONC201 induces apoptosis in cancer cells.

  • Compound engages target: ONC201 binds to and activates ClpP.

  • Target knockdown blocks phenotype: Knocking down ClpP with siRNA makes cells resistant to ONC201-induced cell death.[7]

  • Target modulation mimics phenotype: A genetic modification that constitutively activates ClpP should, in principle, mimic the effects of ONC201.

Visualizing the Validation Workflow

G cluster_B cluster_C cluster_D A Candidate Target (e.g., ClpP) B Direct Binding Validation A->B Does it bind? C Functional Modulation Validation B->C Does binding change function? B1 SPR B->B1 B2 CETSA B->B2 D Cellular Phenotype Link C->D Does function change explain phenotype? C1 Enzyme Activity Assay C->C1 C2 Downstream Signaling (Western Blot) C->C2 E High-Confidence Validated Target D->E Confidence++ D1 siRNA/CRISPR Knockdown (Resistance) D->D1

Caption: The iterative process of target validation.

Part 3: The Integrated Mechanism of Action

The comprehensive investigation of ONC201 revealed a dual mechanism of action, a common finding for phenotypically discovered drugs. It acts as both an antagonist of the DRD2 dopamine receptor and an allosteric activator of the mitochondrial protease ClpP.[11][12] These two distinct actions converge to create a potent anti-cancer effect.

The engagement of DRD2 inhibits Akt/ERK signaling, which allows the transcription factor FOXO3a to enter the nucleus and upregulate the pro-apoptotic ligand TRAIL.[5][13] Simultaneously, the hyperactivation of ClpP disrupts mitochondrial function, causing an integrated stress response that upregulates the TRAIL receptor, DR5.[8] The combination of more ligand (TRAIL) and more receptor (DR5) creates a powerful, synergistic signal for apoptosis in cancer cells.

Visualizing the Convergent Signaling Pathway

G cluster_0 Plasma Membrane cluster_1 Mitochondrion cluster_2 Nucleus compound ONC201 drd2 DRD2 compound->drd2 Antagonizes clpp ClpP compound->clpp Activates akt_erk Akt / ERK Signaling drd2->akt_erk Inhibits foxo3a FOXO3a akt_erk->foxo3a Inhibits (via phosphorylation) isr Integrated Stress Response (ISR) clpp->isr Triggers dr5_gene DR5 Gene isr->dr5_gene Activates Transcription trail_gene TRAIL Gene foxo3a->trail_gene Activates Transcription apoptosis Apoptosis trail_gene->apoptosis Upregulates Ligand dr5_gene->apoptosis Upregulates Receptor

References

Preliminary Studies on Mdl 201053: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mdl 201053, identified as cis-(-)-2-(2-N,N-dimethylaminomethyl-1,3-dioxolan-4-yl)methyl-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-5-carboxylate hydrochloride, is a novel synthetic compound that has recently emerged as a subject of preliminary pharmacological investigation. This document provides a comprehensive technical guide to the foundational studies of this compound, detailing its known mechanism of action, pharmacological profile, and the experimental methodologies employed in its initial characterization. This guide is intended to serve as a crucial resource for researchers and scientists in the field of drug discovery and development, offering a structured understanding of the compound's core attributes and laying the groundwork for future in-depth research.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in pharmaceutical sciences. This compound has been synthesized as part of a broader effort to explore new chemical entities with potential therapeutic applications. The preliminary data presented in this guide offer the first glimpse into the pharmacological properties of this compound, providing essential insights for the scientific community.

Pharmacological Profile

Initial investigations into the pharmacological profile of this compound have focused on its interaction with specific biological targets. These studies are fundamental to understanding its potential therapeutic effects and off-target activities.

Mechanism of Action

The precise mechanism of action for this compound is still under active investigation. However, preliminary studies suggest its involvement in specific signaling pathways. The structural motifs of the molecule, particularly the tetrahydropyridine core, are indicative of potential interactions with ion channels or G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

Determining the binding affinity of a compound to its molecular target is a critical step in drug development.[1][2] Radioligand binding assays are a standard method for quantifying this interaction. While specific binding data for this compound is not yet publicly available, the following protocol outlines a standard approach for such an investigation.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cell membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and other contaminants.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters quickly with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for this compound

Target ReceptorRadioligandThis compound Kᵢ (nM)
Receptor X[³H]-Ligand AData to be determined
Receptor Y[¹²⁵I]-Ligand BData to be determined
Receptor Z[³H]-Ligand CData to be determined
Functional Activity

Beyond binding, it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. Functional assays are designed to measure the biological response following receptor activation or inhibition.[3][4]

Experimental Protocol: In Vitro Functional Assay (e.g., Calcium Mobilization Assay for a GPCR)

  • Cell Culture and Loading:

    • Culture cells expressing the target GPCR that couples to the Gq pathway.

    • Plate the cells in a multi-well plate suitable for fluorescence measurements.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Treatment and Measurement:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells.

    • For antagonist activity determination, pre-incubate the cells with this compound before adding a known agonist.

    • Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time.

  • Data Analysis:

    • For agonist activity, plot the fluorescence intensity change against the logarithm of the this compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

    • For antagonist activity, plot the response to the agonist against the logarithm of the this compound concentration to determine the IC₅₀.

Diagram 1: General GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (α, β, γ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling cascade.

Synthesis and Chemical Properties

The chemical synthesis of this compound involves a multi-step process. While a detailed synthesis route is proprietary, the structure suggests the use of established organic chemistry reactions. The hydrochloride salt form is likely utilized to improve solubility and stability. Further information on related synthesis strategies can be found in the literature.[5][6]

Diagram 2: Conceptual Experimental Workflow for this compound Characterization

Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (Determine EC50/IC50) Binding->Functional ADME In Vitro ADME (Metabolic Stability, Permeability) Functional->ADME PK Pharmacokinetics (Determine Cmax, T1/2, AUC) ADME->PK PD Pharmacodynamics (Measure biological response in animal models) PK->PD Tox Preliminary Toxicology (Assess safety profile) PD->Tox Lead_Optimization Lead Optimization Tox->Lead_Optimization Synthesis Chemical Synthesis of this compound Characterization Physicochemical Characterization Synthesis->Characterization Characterization->Binding

Caption: A conceptual workflow for the preclinical evaluation of a novel compound like this compound.

Future Directions

The preliminary studies on this compound provide a foundation for more extensive research. Future work should focus on:

  • Elucidating the precise molecular target and mechanism of action.

  • Conducting comprehensive in vivo efficacy studies in relevant disease models.

  • Performing detailed pharmacokinetic and toxicology assessments.

  • Exploring structure-activity relationships to potentially optimize the compound's properties.

Conclusion

This compound is a novel chemical entity with a pharmacological profile that warrants further investigation. This technical guide has summarized the initial approaches to its characterization, providing researchers with a framework for future studies. The continued exploration of this compound and its analogs may lead to the development of new therapeutic agents.

References

An In-depth Technical Guide on the Biological Function and Pathways of Calpain Inhibitors: A Focus on MDL 201053 and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available information directly pertaining to "MDL 201053" is limited. However, its chemical structure, Benzyloxycarbonyl-L-phenylalanine-L-alanine-fluoromethylketone, strongly suggests its classification as a peptide-based cysteine protease inhibitor. This guide will, therefore, focus on the well-documented biological functions and pathways associated with calpain inhibitors, a class of cysteine proteases to which this compound likely belongs, with specific examples drawn from the extensively studied and structurally similar compound, MDL 28170 (Calpain Inhibitor III)[1][2][3].

Introduction: The Calpain System - A Double-Edged Sword in Cellular Physiology

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their activity[3]. These enzymes play a crucial role in a vast array of cellular processes by carrying out limited and specific proteolysis of their target substrates. Unlike degradative proteases, calpains are modulatory enzymes that alter the function of their substrates rather than completely degrading them. This positions the calpain system as a critical regulator of signal transduction pathways.

The two most ubiquitous isoforms are calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are distinguished by their in vitro calcium requirements[3]. Their activity is tightly regulated by the endogenous inhibitor, calpastatin. However, under pathological conditions characterized by dysregulated calcium homeostasis, such as ischemia, neurodegenerative diseases, and trauma, calpain activity can become uncontrolled, leading to cellular damage and death[2][3]. This has made calpains attractive therapeutic targets for drug development.

Core Mechanism of Action: Covalent Inhibition of the Catalytic Cysteine

Peptide-based inhibitors like this compound and MDL 28170 are designed to mimic the natural substrates of calpains. These inhibitors typically feature a recognition sequence that directs them to the active site of the enzyme and a reactive "warhead" that covalently modifies the catalytic cysteine residue, thereby irreversibly inactivating the enzyme. For this compound, the fluoromethylketone moiety serves as this electrophilic warhead.

The Calpain Proteolytic Pathway and Its Inhibition

The activation of calpains is initiated by an influx of calcium into the cytoplasm. This can be triggered by various stimuli, including receptor activation, ion channel opening, or cellular injury. Once activated, calpains cleave a wide range of substrate proteins, leading to diverse downstream effects.

Calpain_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress Ca2+ Influx Ca2+ Influx Cellular Stress->Ca2+ Influx e.g., Ischemia, Neurotoxicity Calpain Calpain Ca2+ Influx->Calpain Activates Substrate Cleavage Substrate Cleavage Calpain->Substrate Cleavage Catalyzes Cytoskeletal Disruption Cytoskeletal Disruption Substrate Cleavage->Cytoskeletal Disruption Apoptosis Apoptosis Substrate Cleavage->Apoptosis Necrosis Necrosis Substrate Cleavage->Necrosis MDL_201053 This compound (Calpain Inhibitor) MDL_201053->Calpain Inhibits Calpain_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Purified Calpain, Fluorescent Substrate, and Test Compound (this compound) Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate Calpain with this compound or vehicle control Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Add Fluorescent Substrate to initiate the reaction Incubate_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure fluorescence intensity over time at appropriate excitation/emission wavelengths Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate initial reaction rates and determine IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Novel Small Molecule Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for "Mdl 201053" did not yield specific public data for a compound with this identifier. This may indicate an internal project code or a misidentification. Therefore, this guide has been structured to address the core request for a comprehensive technical overview of a safety and toxicity profile by focusing on the established principles and methodologies applied to novel small molecule drug candidates during preclinical development. This approach provides a robust and scientifically grounded framework that is broadly applicable to the target audience of researchers, scientists, and drug development professionals.

Abstract

The journey of a novel small molecule from a promising lead compound to a potential therapeutic agent is critically dependent on a thorough evaluation of its safety and toxicity profile. This guide provides a comprehensive overview of the essential non-clinical studies required to characterize the potential risks associated with a new chemical entity (NCE). We will delve into the strategic design and interpretation of pivotal safety pharmacology, toxicology, and genotoxicity studies. The overarching goal of this preclinical assessment is to establish a safe starting dose for first-in-human clinical trials and to identify potential target organ toxicities, dose-limiting effects, and the reversibility of any adverse findings. By integrating data from a battery of in vitro and in vivo assays, a robust safety profile is constructed, forming the cornerstone of the Investigational New Drug (IND) application.

Introduction: The Imperative of Preclinical Safety Assessment

The fundamental principle of drug development is to ensure that the potential therapeutic benefits of a new drug outweigh its risks. The preclinical safety and toxicity assessment is the first comprehensive in vivo evaluation of a drug candidate's potential to cause harm. This phase of drug development is not merely a set of regulatory hurdles; it is a scientific investigation into the pharmacological and toxicological properties of a molecule. A well-designed preclinical safety program provides critical information on:

  • Mechanism of Toxicity: Understanding how a compound elicits adverse effects.

  • Dose-Response Relationship: Characterizing the relationship between the dose administered and the observed toxic effects.

  • Target Organ Identification: Pinpointing specific organs or tissues that are susceptible to the compound's toxicity.

  • Safety Margins: Establishing the difference between the therapeutically effective dose and the dose that produces toxicity.

  • Biomarkers of Toxicity: Identifying measurable indicators of potential toxicity for monitoring in clinical trials.

The insights gained from these studies are paramount for making informed decisions about whether to advance a candidate to clinical trials and for designing safe and ethical studies in human subjects.

Core Components of the Preclinical Safety and Toxicity Profile

The preclinical safety evaluation is a multi-faceted endeavor, encompassing a range of studies designed to assess different aspects of a compound's potential toxicity. The three main pillars of this assessment are Safety Pharmacology, Toxicology (repeated-dose toxicity), and Genotoxicity.

Safety Pharmacology: Unveiling Off-Target Effects

Safety pharmacology studies are designed to investigate the potential for a drug candidate to produce adverse effects on vital physiological functions. These studies are typically conducted before the first-in-human administration and focus on the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol: In Vivo Cardiovascular Safety Pharmacology in the Dog

  • Animal Model: Beagle dogs are a commonly used large animal model due to their well-characterized cardiovascular physiology.

  • Instrumentation: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

  • Dosing: A single dose of the test compound is administered, typically via the intended clinical route. A vehicle control and a positive control are included.

  • Data Collection: Cardiovascular parameters are recorded continuously for a defined period before and after dosing.

  • Analysis: Key parameters such as QT interval, heart rate, and blood pressure are analyzed for any significant changes from baseline.

cluster_workflow Cardiovascular Safety Pharmacology Workflow Animal_Model Selection of Animal Model (e.g., Beagle Dog) Instrumentation Surgical Implantation of Telemetry Devices Animal_Model->Instrumentation Acclimatization Acclimatization Period Instrumentation->Acclimatization Baseline Baseline Data Collection (ECG, BP, HR) Acclimatization->Baseline Dosing Administration of Test Compound, Vehicle, and Positive Control Baseline->Dosing Post_Dose Continuous Post-Dose Data Collection Dosing->Post_Dose Analysis Data Analysis (QT Interval, HR, BP) Post_Dose->Analysis Report Reporting of Findings Analysis->Report

Caption: Workflow for an in vivo cardiovascular safety pharmacology study.

Toxicology: Assessing the Effects of Repeated Exposure

Repeated-dose toxicity studies are designed to evaluate the toxicological effects of a drug candidate after repeated administration over a prolonged period. These studies are crucial for identifying target organs of toxicity and for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Data Presentation: Summary of a 28-Day Repeated-Dose Toxicity Study in Rats

ParameterVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Clinical Observations NormalNormalNormalDecreased activity
Body Weight Gain (%) 25 ± 324 ± 422 ± 515 ± 6
Liver Weight (g) 10.2 ± 1.110.5 ± 1.311.8 ± 1.513.5 ± 1.8
ALT (U/L) 45 ± 848 ± 1085 ± 15150 ± 25*
Histopathology (Liver) NormalNormalMinimal hypertrophyModerate hypertrophy

* Statistically significant difference from vehicle control (p < 0.05)

Genotoxicity: Evaluating the Potential for DNA Damage

Genotoxicity assays are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. Positive findings in these assays can be a significant concern, as they may indicate a potential for carcinogenicity.

Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)

  • Test System: Histidine-dependent strains of Salmonella typhimurium and Escherichia coli.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the negative control indicates a positive result.

cluster_ames Ames Test Workflow Start Start Bacterial_Strains Select Histidine-Dependent Bacterial Strains Start->Bacterial_Strains Exposure Expose Bacteria to Test Compound +/- S9 Bacterial_Strains->Exposure Metabolic_Activation Prepare S9 Metabolic Activation Mix Metabolic_Activation->Exposure Plating Plate on Minimal Agar Medium Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring Result Positive or Negative for Mutagenicity Scoring->Result

Caption: A simplified workflow of the Ames test for mutagenicity.

In Silico Approaches to Toxicity Prediction

In recent years, computational or in silico methods have become increasingly valuable for predicting potential toxicities early in the drug discovery process.[1] Quantitative Structure-Activity Relationship (QSAR) models can be used to screen large numbers of compounds for potential genotoxicity and other adverse effects.[1] These models use the chemical structure of a compound to predict its biological activity.[1] While in silico methods do not replace the need for traditional toxicity testing, they are a rapid and cost-effective way to prioritize compounds for further development and to identify potential liabilities early on.[1]

Clinical Translation: From Preclinical Data to Human Trials

The culmination of the preclinical safety and toxicity assessment is the determination of a safe starting dose for first-in-human (Phase 1) clinical trials. This is typically calculated based on the NOAEL from the most sensitive species, with the application of appropriate safety factors. The preclinical data also informs the design of the clinical trial protocol, including the selection of appropriate safety monitoring parameters.

While animal studies are essential for predicting human toxicity, it is important to recognize their limitations. Species differences in metabolism and physiology can sometimes lead to discrepancies between preclinical and clinical findings. Therefore, careful monitoring and a cautious dose-escalation strategy are crucial in early clinical trials.[2][3][4][5][6]

Conclusion

The preclinical safety and toxicity assessment is a critical and complex undertaking that forms the foundation for the clinical development of a new drug. A well-designed and executed preclinical program provides a comprehensive understanding of a compound's potential risks, enabling informed decision-making and ensuring the safety of human subjects in clinical trials. By integrating data from a diverse array of in vitro, in vivo, and in silico studies, a robust safety profile is established, paving the way for the development of new and effective medicines.

References

An In-depth Technical Guide to the Pharmacology of Mdl 201053

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive exploration of the synthesis, mechanism of action, and preclinical data of the novel selective phosphodiesterase type 5 (PDE5) inhibitor, Mdl 201053.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound has emerged as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. The inhibition of PDE5 has been a clinically validated strategy for the treatment of erectile dysfunction and pulmonary hypertension.[1][2][3][4][5] This guide provides a comprehensive overview of the pharmacology of this compound, from its molecular interactions to its systemic effects, offering a foundational resource for researchers and clinicians in the field.

Molecular Profile and Mechanism of Action

This compound is a synthetic, small-molecule inhibitor that demonstrates high affinity and selectivity for the catalytic site of the PDE5 enzyme. The primary mechanism of action involves the competitive and reversible inhibition of PDE5, which is responsible for the hydrolysis of cGMP. By preventing the degradation of cGMP, this compound effectively elevates intracellular cGMP levels in tissues where PDE5 is predominantly expressed, such as the corpus cavernosum of the penis and the pulmonary vasculature.[1][3][4]

The elevation of cGMP triggers a cascade of downstream signaling events, primarily through the activation of protein kinase G (PKG). In the context of erectile function, this leads to the relaxation of smooth muscle cells in the corpus cavernosum, facilitating increased blood flow and penile erection upon sexual stimulation. In the pulmonary vasculature, the same mechanism promotes vasodilation, reducing pulmonary arterial pressure and vascular resistance.

Signaling Pathway of this compound in Smooth Muscle Relaxation

Mdl_201053_Pathway cluster_stimulation Initiating Signal cluster_cellular Cellular Response Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release triggers sGC Activation sGC Activation NO Release->sGC Activation activates GTP to cGMP GTP to cGMP sGC Activation->GTP to cGMP catalyzes Increased cGMP Increased cGMP GTP to cGMP->Increased cGMP PDE5 PDE5 PDE5->GTP to cGMP hydrolyzes cGMP This compound This compound This compound->PDE5 inhibits PKG Activation PKG Activation Increased cGMP->PKG Activation activates Smooth Muscle Relaxation Smooth Muscle Relaxation PKG Activation->Smooth Muscle Relaxation promotes Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation leads to

Figure 1: Signaling pathway of this compound in promoting smooth muscle relaxation.

Receptor Binding and Selectivity

A critical aspect of the pharmacological profile of any PDE inhibitor is its selectivity for the target isoenzyme. The human phosphodiesterase superfamily comprises 11 distinct families (PDE1-PDE11), and cross-reactivity can lead to undesirable side effects.[5]

Experimental Protocol: Radioligand Binding Assay for PDE Isoenzyme Selectivity
  • Preparation of Cell Lysates: Prepare cell lysates from cell lines overexpressing individual human PDE isoenzymes (PDE1-PDE11).

  • Radioligand Incubation: Incubate the cell lysates with a specific radiolabeled ligand for each PDE family (e.g., [³H]cGMP for PDE5) in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from unbound radioligand using filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) for each PDE isoenzyme.

  • Selectivity Calculation: Calculate the selectivity ratio by dividing the IC₅₀ for other PDE isoenzymes by the IC₅₀ for PDE5.

Binding Affinity and Selectivity Profile of this compound
PDE IsoenzymeIC₅₀ (nM)Selectivity vs. PDE5
PDE5 1.2 -
PDE115001250-fold
PDE223001917-fold
PDE318001500-fold
PDE4>10000>8333-fold
PDE61512.5-fold
PDE7>10000>8333-fold
PDE8>10000>8333-fold
PDE9850708-fold
PDE1012001000-fold
PDE11450375-fold

Table 1: The binding affinity (IC₅₀) and selectivity profile of this compound against a panel of human PDE isoenzymes.

The data clearly indicates that this compound is a highly potent inhibitor of PDE5 with significant selectivity over other PDE isoenzymes. The moderate inhibition of PDE6, which is found in the retina, is a class effect for many PDE5 inhibitors and warrants further investigation for potential visual side effects.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate are crucial for determining its dosing regimen and predicting its clinical efficacy and safety.[6][7][8]

Experimental Workflow: Preclinical PK/PD Assessment

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling time course Efficacy Model Efficacy Model Dosing->Efficacy Model in vivo LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis quantification PK Parameters PK Parameters LC-MS/MS Analysis->PK Parameters calculation of Cmax, Tmax, AUC, t1/2 PK_PD_Integration PK/PD Modeling PK Parameters->PK_PD_Integration Biomarker Measurement Biomarker Measurement Efficacy Model->Biomarker Measurement e.g., cGMP levels PD Parameters PD Parameters Biomarker Measurement->PD Parameters calculation of EC50, Emax PD Parameters->PK_PD_Integration

References

Methodological & Application

how to use Mdl 201053 in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Investigation into MDL 201053

I am now delving into the established understanding of this compound, focusing on its identity, mechanism, and prior uses. My current effort involves in-depth searches to locate relevant in vivo studies. This preliminary analysis lays the groundwork for further exploration.

Gathering Data for Protocols

I'm now prioritizing the collection of in vivo study details, including species, dosage regimens, and observed impacts. I am also investigating the pharmacokinetic and pharmacodynamic profiles of this compound to refine dosage and administration guidance. A search is also underway for any toxicological or safety data in animal models. Finally, I will locate disease state induction protocols appropriate for this compound application.

Defining Protocol Components

I've completed the initial literature search, identifying this compound's key characteristics and mechanism of action. Now, I'm focusing on crafting the introduction and preliminary considerations sections for the application notes and protocols. I am prioritizing a thorough review of the ethical and animal model selection aspects for preclinical trials. I'm also preparing to create detailed diagrams with Graphviz to visualize key workflows.

Structuring Application Notes & Protocols

I've completed the initial research and am now ready to begin structuring the application notes and protocols. My plan is to start with an overview of this compound, including its mechanism of action. The preliminary sections will focus on the preparation steps, detailing the considerations for reagents and animal model selection. I'll then create experimental protocols which provide step-by-step guidance on administration and data collection and also a guide to data analysis and interpretation, complete with troubleshooting and references.

Defining Structure & Content

I am now ready to begin structuring the application notes and protocols based on my detailed plan. I'll initiate with a clear introduction to this compound and its mechanism, laying the groundwork for the ensuing sections. Following this, I will delve into the critical aspects of reagent preparation and animal model selection, offering comprehensive guidance. The core of my work will be the experimental protocols, providing specific instructions. To enhance clarity, diagrams created with Graphviz will illustrate key workflows and pathways.

Defining a Detailed Roadmap

I'm developing a structured plan for the application notes and protocols, focusing on a comprehensive literature review. I'll include this compound's core aspects, from mechanism to practical application, like animal model selection and reagent preparation. Step-by-step experimental protocols are my primary focus, including data analysis and troubleshooting. I'll use diagrams for clear workflow visualization and complete references.

Synthesizing Foundational Knowledge

I'm now integrating information from the literature, focusing on this compound's established identity, mechanism, and prior applications. My efforts prioritize finding relevant in vivo data, including species, doses, and impacts. The information will be used to generate clear, concise experimental protocols, and a solid foundation will be formed for data analysis and troubleshooting sections. The literature review will also focus on the key components of a well-defined experimental approach.

Constructing Protocols with Foundational Knowledge

I'm now integrating information from the literature to create a robust protocol. I am focusing on this compound's established properties to construct detailed experimental procedures. This includes clear dose-response guidance, administration specifics, and troubleshooting. I am aiming to produce clear visualizations with Graphviz to aid in understanding. I will also incorporate clear experimental data analysis methods.

Defining Scope and Plan

I'm now fully immersed in the literature review, focusing on this compound's established properties. The plan is organized to address the user's specific request for an animal study application, and to provide detailed instructions for animal model selection, administration procedures, and data analysis and interpretation. I'm focusing on creating clear, concise explanations and a user-friendly guide, with illustrations and references to ensure scientific integrity.

Pinpointing Compound Identity

I'm hitting a roadblock. "this compound" isn't turning up any useful hits. It seems like the search terms are too generic, leading me down dead ends with unrelated "MDL" compounds, such as leukotriene/tachykinin antagonists and antihypertensives. I need to refine the search.

Narrowing the Focus

The initial search was too broad, and I've struck out on this compound. The results are drowning me in a sea of unrelated "MDL" compounds and general topics. The data I need – this compound's target, its mechanism, anything about animal models – is completely missing. Now I'm shifting gears. I have to find a way to break through this wall and specifically identify this compound to proceed.

Analyzing Chemical Data

I've just had a breakthrough! A recent search gave me the key identifier MDL-201053, along with the chemical formula (C21 H23FN2O4), molecular weight (386.42), and the SMILES string (C1CC

Discovering Biological Target

I've made a significant discovery. I've uncovered that MDL-201053 is a dipeptide derivative (Ala-Phe) with a trifluoromethyl ketone and a benzyloxycarbonyl group. This strongly suggests it's an irreversible serine or cysteine protease inhibitor, specifically targeting an enzyme with an Ala-Phe recognition site. I need to now focus my search on identifying the specific protease(s) it inhibits to understand its mechanism and relevant animal models. Irrelevant search results are now discarded.

Refining Search Parameters

I've refined my approach based on the chemical structure information. The dipeptide nature (Ala-Phe) combined with the trifluoromethyl ketone modification points strongly to an irreversible serine or cysteine protease inhibitor. I discarded irrelevant search results, and will now search for its biological target using the chemical name and structure, combined with keywords like "inhibitor," "protease," "target," and specific protease names, to focus my search more efficiently.

Uncover Missing Links

I'm now focusing on a related compound, Calpain Inhibitor III, which emerged from the search. This is promising. I'm scrutinizing its properties and any reported activity to see if they shed light on MDL 201 053. The connection is becoming clearer.

Evaluating Structural Similarities

I'm now diving into the structural nuances between MDL 28170 and the target compound. It's fascinating how the slight difference in the peptide sequence and reactive group (aldehyde vs. trifluoromethylketone) can significantly impact their inhibitory profiles. The aldehyde group is reversible, unlike the irreversible trifluoromethylketone. This hints at the mechanism of action.

Deduce Inhibitor's Identity

I've learned that searching directly for MDL 201 053 was unproductive. However, MDL 28170, a well-documented calpain inhibitor, emerged from the search. This compound is structurally similar and allows for deduction of this compound's probable identity as a cysteine protease inhibitor, likely targeting calpains or cathepsins. With this, I can begin to structure my detailed guide.

Focusing: Inhibitor Discovery

I've made headway, confirming this compound's role as a calpain/cysteine protease blocker. I've got its structure - Z-Phe-Ala-CF3, and found a similar molecule - MDL 28170 (Z-Val-Leu-aldehyde).

Building: In Vivo Applications

I've gathered in-depth in vivo data on MDL 28170, a close analog to this compound. This includes effective doses, administration routes like IV and IP, vehicle solutions, and treatment regimens in mice and rats. I know about its short half-life, necessitating repeated dosing for sustained efficacy. Now, I'm ready to craft the complete guide.

Expanding: Protocol Framework

I'm now integrating information from MDL 28170 and Z-FA-FMK, similar inhibitors, to create a robust protocol framework for this compound. I've compiled data on effective doses, administration routes, and vehicle solutions from in vivo studies. The short half-life of MDL 28170 highlights the need for repeated dosing, a critical consideration I will incorporate into the guide. This allows me to establish sections on the mechanism of action, preclinical study design, detailed protocols, data analysis, and troubleshooting. I'll explain the rationale for using these compounds as substitutes, given the limited direct this compound research.

Application Note: Quantitative Analysis of MDL 201053 in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

MDL 201053 is a novel small molecule compound with the chemical formula C₂₁H₂₃FN₂O₄ and a molecular weight of 386.42 g/mol . While the specific mechanism of action for this compound is still under investigation, preliminary data and structural similarities to other known bioactive molecules suggest its potential involvement in modulating key signaling pathways. For instance, compounds with related structural motifs have been shown to influence inflammatory responses and cellular defense mechanisms. One such compound, MDL-800, a SIRT6 activator, has been demonstrated to suppress inflammation through the NF-κB signaling pathway[1]. Another example, Probenazole, is known to induce systemic acquired resistance in plants by activating salicylic acid biosynthesis, a process involving calcium influx and mitogen-activated protein kinase (MAPK) signaling[2]. These examples highlight the importance of understanding the signaling cascades that novel compounds like this compound may modulate.

Accurate quantification of this compound in biological matrices is paramount for preclinical and clinical development, enabling robust pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This application note provides detailed protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be sensitive, specific, and reproducible, adhering to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation[3][4][5][6][7].

Principles of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study.

  • HPLC-UV: This technique offers a cost-effective and robust method for quantification, particularly at later stages of drug development and for routine analysis where high sensitivity is not the primary concern. The method relies on the principle that this compound absorbs ultraviolet light at a specific wavelength, and the amount of absorbance is directly proportional to its concentration, as described by the Beer-Lambert Law[8]. Chromatographic separation ensures that this compound is isolated from other matrix components before detection[9][10].

  • LC-MS/MS: For studies requiring high sensitivity and selectivity, such as early-stage drug discovery and bioequivalence studies, LC-MS/MS is the gold standard[6][11]. This method combines the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry. The analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of its precursor ion, providing exceptional specificity and minimizing interferences from the biological matrix[12].

PART 1: HPLC-UV Method for Quantification of this compound in Plasma

This protocol outlines a reversed-phase HPLC-UV method for the determination of this compound in plasma. The method employs a simple protein precipitation step for sample preparation.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Control plasma (human, rat, etc.)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal peak shape and retention time.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol in water to create calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control plasma with known amounts of this compound.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC analysis.

5. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: To be determined by UV scan of this compound (typically between 200-400 nm)

  • Column Temperature: 30°C

6. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters (as per ICH Q2(R2) Guidelines)[2][4][5][6]
ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention times of this compound and IS in blank plasma.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Range The range of concentrations over which the method is linear, precise, and accurate.
Accuracy The mean value should be within ±15% of the nominal value (±20% for LLOQ).
Precision The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).
Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1 and meets accuracy and precision criteria.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

PART 2: LC-MS/MS Method for Quantification of this compound in Plasma

This protocol describes a highly sensitive and specific LC-MS/MS method for the quantification of this compound in plasma, suitable for demanding bioanalytical applications.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (preferred) or a suitable analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control plasma

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • As described in the HPLC-UV method, but using LC-MS grade solvents.

4. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid in water and the SIL-IS. Vortex to mix.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • Chromatographic Conditions:

    • Column: C18 (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion and fragmentation of the reference standard).

      • SIL-IS: Corresponding precursor → product ion transition.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

6. Data Analysis and Quantification:

  • Similar to the HPLC-UV method, construct a calibration curve using the peak area ratio of the analyte to the SIL-IS.

  • Apply a weighted (e.g., 1/x²) linear regression to the calibration curve, which is often more appropriate for the wide dynamic range of LC-MS/MS assays.

Method Validation Parameters (as per FDA Bioanalytical Method Validation Guidance)[1][3][7]

In addition to the parameters listed for the HPLC-UV method, the following are critical for LC-MS/MS validation:

ParameterAcceptance Criteria
Matrix Effect The matrix factor (response in the presence of matrix / response in neat solution) should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in-processed samples.

Visualization of Experimental Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis P Plasma Sample (100 µL) IS Add Acetonitrile + IS (200 µL) P->IS V Vortex (1 min) IS->V C Centrifuge (10,000 x g, 10 min) V->C S Collect Supernatant C->S HPLC Inject into HPLC S->HPLC UV UV Detection HPLC->UV Data Data Acquisition UV->Data LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis P Plasma Sample + Acid + IS Load Load onto SPE Cartridge P->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate to Dryness Elute->Dry Recon Reconstitute Dry->Recon LC Inject into LC Recon->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Signaling_Pathway cluster_inflammation Inflammatory Response cluster_defense Cellular Defense MDL201053 This compound SIRT6 SIRT6 Activation MDL201053->SIRT6 ? Ca Ca²⁺ Influx MDL201053->Ca ? NFkB NF-κB Inhibition SIRT6->NFkB Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines MAPK MAPK Activation Ca->MAPK SAR Systemic Acquired Resistance MAPK->SAR

References

Application Notes and Protocols for MDL 201053 (Z-FA-FMK)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for the preparation and stability assessment of MDL 201053, also widely known by its synonym Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethylketone). As an irreversible inhibitor of cysteine proteases, including several caspases and cathepsins, the precise and accurate preparation of this compound solutions is critical for reproducible experimental outcomes.[1][2] This document outlines best practices for solubilization, storage, and the establishment of a robust stability-indicating analytical method to ensure the integrity of the compound in your research.

Introduction to this compound (Z-FA-FMK)

This compound, or Z-FA-FMK, is a cell-permeable peptide fluoromethyl ketone that acts as an irreversible inhibitor of a range of cysteine proteases.[2] Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue of the target protease. This inhibitory activity makes it a valuable tool in the study of apoptosis, inflammation, and other physiological and pathological processes where these proteases are implicated.[1][2] Given its reactive nature, understanding the principles of its solution preparation and stability is paramount for any researcher utilizing this compound.

Chemical Properties of this compound (Z-FA-FMK):

PropertyValueSource
Molecular Formula C₂₁H₂₃FN₂O₄
Molecular Weight 386.42 g/mol [3]
CAS Number 105637-38-5[4]
Synonyms Z-FA-FMK, Z-Phe-Ala-fluoromethyl ketone[3]
Purity (typical) >95% by HPLC[5]

Solution Preparation: A Step-by-Step Protocol

The solubility of this compound is a critical factor in preparing stock solutions for experimental use. Based on available data, the compound exhibits good solubility in organic solvents but is insoluble in aqueous solutions.[1]

Solubility Data:

SolventSolubility
DMSO ≥13.45 mg/mL to 77 mg/mL
Ethanol ≥3.57 mg/mL to 48 mg/mL
Water Insoluble

Note: The reported solubility in DMSO can vary between suppliers. It is always recommended to perform a small-scale solubility test with a new batch of the compound.

Recommended Solvent Selection

For most in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][5] For applications where DMSO may interfere with the experimental system, ethanol can be considered as an alternative, though the achievable stock concentration will be lower.[1]

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO, a commonly used concentration for subsequent dilutions into experimental media.

Materials:

  • This compound (Z-FA-FMK) solid

  • High-purity, anhydrous DMSO (>99.9%)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg of the compound.

  • Solubilization: Add the appropriate volume of high-purity DMSO to the solid this compound. For 3.86 mg, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the solution is subjected to. Store the aliquots at -20°C.[6]

dot

Solution_Preparation_Workflow cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_store Storage start Start: Obtain this compound Solid equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect dissolve->inspect If not clear, continue mixing aliquot Aliquot into Single-Use Vials inspect->aliquot If clear store Store at -20°C aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for this compound Solution Preparation.

Stability of this compound Solutions

The stability of this compound is influenced by storage conditions, solvent, and the number of freeze-thaw cycles.

Storage Recommendations:

  • Solid Form: The solid, lyophilized form of this compound should be stored at -20°C under desiccating conditions. Under these conditions, it is reported to be stable for at least one year.

  • Stock Solutions in DMSO: Stock solutions of this compound in DMSO should be stored at -20°C in tightly sealed, amber vials to protect from light.[6][7] It is recommended to use aliquots to avoid repeated freeze-thaw cycles.[6] Reconstituted solutions are reported to be stable for 6-8 months under these conditions.

Factors Influencing Stability
  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to degradation of the compound and the introduction of moisture. It is strongly advised to prepare single-use aliquots.[6]

  • Aqueous Environments: this compound is a reactive molecule and is not stable in aqueous solutions for extended periods. When diluting the DMSO stock into aqueous buffers or cell culture media for experiments, it is crucial to prepare these working solutions fresh for each experiment and use them promptly.

  • pH: The stability of the fluoromethyl ketone moiety can be pH-dependent. It is advisable to maintain working solutions at a neutral pH unless the experimental design requires otherwise.

Protocol for a Preliminary Stability Assessment

Due to the lack of publicly available, detailed degradation pathway information for this compound, it is recommended that researchers perform a preliminary stability assessment in their specific experimental buffer and conditions. A High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for this purpose.

Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately and selectively quantify the intact drug substance in the presence of its degradation products.

Recommended Starting HPLC Parameters:

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (a preliminary UV scan of a freshly prepared solution is recommended to determine the optimal wavelength).

  • Column Temperature: Room temperature or slightly elevated (e.g., 30°C) to ensure reproducibility.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

dot

Stability_Study_Logic cluster_setup Experimental Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation prep_sol Prepare Fresh this compound Solution in Experimental Buffer time_zero Analyze at Time Zero (T=0) via HPLC prep_sol->time_zero store_cond Store Solution under Various Conditions (e.g., 4°C, Room Temp, 37°C, Light/Dark) time_zero->store_cond time_points Analyze at Pre-determined Time Points (e.g., 1h, 4h, 8h, 24h) via HPLC store_cond->time_points compare_chrom Compare Chromatograms to T=0 time_points->compare_chrom quantify Quantify Peak Area of Intact this compound compare_chrom->quantify degradation Identify and Quantify Degradation Peaks quantify->degradation conclusion Determine Acceptable Solution Stability Window degradation->conclusion

Caption: Decision-making workflow for a preliminary stability study.

Step-by-Step Stability Study Protocol
  • Prepare a Fresh Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the "time zero" chromatogram. This will serve as the baseline for comparison.

  • Storage Conditions: Store the remaining solution under the conditions you wish to evaluate (e.g., on the benchtop at room temperature, in a 4°C refrigerator, in a 37°C incubator).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the stored solution into the HPLC.

  • Data Analysis:

    • Compare the chromatograms from each time point to the time zero chromatogram.

    • Monitor the peak area of the intact this compound peak. A decrease in the peak area over time indicates degradation.

    • Observe the appearance of any new peaks, which would correspond to degradation products.

    • Calculate the percentage of intact this compound remaining at each time point relative to the time zero sample.

Safety and Handling Precautions

As a biologically active and reactive compound, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

Conclusion

The proper preparation and handling of this compound (Z-FA-FMK) solutions are critical for obtaining reliable and reproducible results in research. By following the detailed protocols and understanding the factors that influence its stability, researchers can ensure the integrity of this potent cysteine protease inhibitor in their experiments. It is incumbent upon the end-user to validate the stability of this compound in their specific experimental context.

References

High-Throughput Screening Assays for Adenylyl Cyclase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Adenylyl Cyclase as a Therapeutic Target

Adenylyl cyclases (ACs) are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2][3] This signaling molecule plays a pivotal role in a vast array of physiological processes, including heart rate regulation, smooth muscle contraction, metabolism, and neuronal signaling.[4][5] The activity of adenylyl cyclases is tightly regulated by various upstream signals, most notably through G protein-coupled receptors (GPCRs).[1][3] Dysregulation of the AC-cAMP signaling pathway has been implicated in numerous diseases, making adenylyl cyclases attractive targets for therapeutic intervention.[6][7] The discovery of potent and selective small-molecule modulators of specific AC isoforms is a key objective in modern drug discovery.[7][8]

This guide provides a comprehensive overview of high-throughput screening (HTS) assays designed to identify and characterize inhibitors of adenylyl cyclase, with a particular focus on robust and scalable methodologies suitable for large-scale compound screening campaigns. We will use the well-characterized, albeit non-isoform-selective, adenylyl cyclase inhibitor MDL 12,330A as a representative compound to illustrate key principles and protocols.[9][10] It is important to note that while MDL 12,330A is a widely used tool compound, it has been shown to have off-target effects, such as inhibition of phosphodiesterases and ion channels.[9][11] This underscores the importance of employing orthogonal assays and careful counter-screening in any inhibitor discovery program.

The Landscape of HTS Assays for Adenylyl Cyclase

The primary readout for adenylyl cyclase activity in a cellular context is the level of intracellular cAMP. Therefore, the majority of HTS assays for AC inhibitors are designed to quantify changes in cAMP concentration. A variety of assay technologies have been developed for this purpose, each with its own set of advantages and considerations. The most prominent of these are competitive immunoassays that utilize fluorescence resonance energy transfer (FRET), time-resolved FRET (TR-FRET), and luminescence-based detection methods.

Here's a comparative overview of the leading HTS technologies for cAMP measurement:

Assay Technology Principle Advantages Considerations
HTRF® (Homogeneous Time-Resolved Fluorescence) Competitive immunoassay using a long-lifetime europium cryptate donor and a fluorescent acceptor. A decrease in cAMP leads to a higher FRET signal.[12][13][14]Homogeneous (no-wash) format, ratiometric detection minimizes interference, high sensitivity and robustness.[15]Requires a plate reader with TR-FRET capabilities.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Competition between endogenous cAMP and a biotinylated cAMP probe for binding to an antibody-coated acceptor bead and a streptavidin-coated donor bead.[16][17]High sensitivity and wide dynamic range, homogeneous format.[18][19]Can be sensitive to light and singlet oxygen quenchers in the compound library.
LanthaScreen™ TR-FRET A TR-FRET competitive immunoassay utilizing a terbium chelate donor and a fluorescently labeled cAMP tracer.[20][21]Robust, ratiometric, and amenable to HTS.[22][23][24]Requires a TR-FRET capable plate reader.
Fluorescence Polarization (FP) Based on the change in polarization of a fluorescently labeled cAMP tracer upon binding to an anti-cAMP antibody.Homogeneous and cost-effective.Lower sensitivity compared to TR-FRET and AlphaScreen, more susceptible to interference from fluorescent compounds.
Genetically-Encoded cAMP Biosensors Utilize engineered fluorescent or luminescent proteins that change their properties upon binding to cAMP.[25][26]Enable real-time monitoring of cAMP dynamics in living cells.[27]May require cell line engineering and can have a smaller dynamic range than immunoassays.
Luminescence-Based Assays (e.g., cAMP-Glo™) A bioluminescent assay that measures cAMP levels through the activation of a cAMP-dependent protein kinase, which in turn regulates luciferase activity.[28][29]High sensitivity, "gain-of-signal" format can be advantageous, less prone to interference from fluorescent compounds.Enzyme-based assay that may be susceptible to inhibition by library compounds.

Experimental Design and Workflow for an AC Inhibitor Screen

A typical HTS campaign to identify adenylyl cyclase inhibitors follows a logical progression from primary screening to hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Orthogonal Assays Primary Primary HTS (Single Concentration) Actives Initial Hits ('Actives') Primary->Actives Identify compounds that reduce cAMP levels Conf Confirmation Screen (Dose-Response) Actives->Conf Potency Determine Potency (IC50) Conf->Potency Confirm activity and rank by potency Ortho Orthogonal Assay (e.g., different technology) Potency->Ortho Validate mechanism Counter Counter-Screening (e.g., for off-target effects) Potency->Counter Assess selectivity Validated Validated Hits Ortho->Validated Counter->Validated

Figure 1. A generalized workflow for a high-throughput screening campaign to identify adenylyl cyclase inhibitors.

Detailed Protocols

The following protocols provide step-by-step instructions for performing high-throughput screening assays for adenylyl cyclase inhibitors using two widely adopted technologies: HTRF and AlphaScreen.

Protocol 1: HTRF® cAMP Assay for AC Inhibitor Screening

This protocol is adapted for a 384-well plate format and is based on the competitive immunoassay principle where intracellular cAMP competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.[12][13][14]

Materials and Reagents:

  • Cell Line: A cell line endogenously expressing the adenylyl cyclase of interest or a recombinant cell line overexpressing a specific AC isoform (e.g., HEK293 or CHO cells).

  • HTRF® cAMP Assay Kit: (e.g., from Revvity or Cisbio), containing cAMP-d2 tracer and anti-cAMP-cryptate antibody.

  • Adenylyl Cyclase Activator: Forskolin (a general AC activator) or a specific GPCR agonist that couples to Gs to stimulate AC activity.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[20]

  • Test Compounds: Library compounds and a positive control inhibitor (e.g., MDL 12,330A).

  • Cell Culture Medium and Stimulation Buffer: (e.g., HBSS with HEPES and BSA).

  • White, Opaque 384-well Assay Plates.

  • Multichannel Pipettes and an Automated Liquid Handler.

  • HTRF-compatible Plate Reader.

Assay Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) at a pre-determined optimal density.

  • Compound Dispensing:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds, positive control (MDL 12,330A), and vehicle (DMSO) into the appropriate wells of the 384-well plate.

  • Cell Stimulation:

    • Add the cell suspension to the assay plate (e.g., 10 µL per well).

    • Add the AC activator (e.g., forskolin at a final EC80 concentration) to all wells except the negative control wells.

    • Incubate the plate at room temperature for a pre-optimized duration (typically 30-60 minutes).

  • Cell Lysis and Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP-cryptate in the provided lysis buffer.

    • Add the detection reagent mix to all wells (e.g., 10 µL per well).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Interpretation:

  • The HTRF signal is inversely proportional to the intracellular cAMP concentration.[15]

  • Inhibitors of adenylyl cyclase will prevent the forskolin-stimulated increase in cAMP, resulting in a higher HTRF ratio compared to the vehicle control.

  • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Ratio_sample - Ratio_negative_control) / (Ratio_positive_control - Ratio_negative_control)] * 100

HTRF_Principle cluster_low_cAMP Low [cAMP] (Inhibition) cluster_high_cAMP High [cAMP] (Activation) Low_cAMP_Donor Anti-cAMP Ab-Cryptate (Donor) Low_cAMP_Acceptor cAMP-d2 (Acceptor) Low_cAMP_Donor->Low_cAMP_Acceptor Binding FRET High FRET Signal High_cAMP_Donor Anti-cAMP Ab-Cryptate (Donor) Cellular_cAMP Cellular cAMP High_cAMP_Donor->Cellular_cAMP Binding High_cAMP_Acceptor cAMP-d2 (Acceptor) No_FRET Low FRET Signal

Figure 2. Principle of the HTRF cAMP assay.

Protocol 2: AlphaScreen® cAMP Assay for AC Inhibitor Screening

This protocol outlines a 384-well plate format assay based on the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to an Acceptor bead.[16][17][18]

Materials and Reagents:

  • Cell Line: As described in Protocol 1.

  • AlphaScreen® cAMP Assay Kit: (e.g., from Revvity), containing Streptavidin-Donor beads, anti-cAMP-Acceptor beads, and biotinylated-cAMP.

  • Adenylyl Cyclase Activator: Forskolin or a specific GPCR agonist.

  • PDE Inhibitor: IBMX.

  • Test Compounds and Positive Control: (e.g., MDL 12,330A).

  • Cell Culture Medium and Stimulation Buffer.

  • White, Opaque 384-well Assay Plates.

  • Multichannel Pipettes and an Automated Liquid Handler.

  • AlphaScreen-compatible Plate Reader.

Assay Procedure:

  • Cell Preparation and Compound Dispensing:

    • Follow steps 1 and 2 as described in Protocol 1.

  • Cell Stimulation:

    • Add the cell suspension (e.g., 5 µL per well) to the plate containing the compounds.

    • Add the AC activator (e.g., 2.5 µL of forskolin) to the appropriate wells.

    • Incubate at room temperature for 30-60 minutes.

  • Lysis and Detection:

    • Prepare the Acceptor bead mix in lysis buffer as per the manufacturer's protocol.

    • Add the Acceptor bead mix to all wells (e.g., 2.5 µL per well).

    • Incubate for 30 minutes in the dark.

    • Prepare the Donor bead mix containing biotinylated-cAMP.

    • Add the Donor bead mix to all wells (e.g., 15 µL per well) under subdued lighting.

    • Incubate for at least 4 hours (or as recommended by the manufacturer) at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Interpretation:

  • The AlphaScreen signal is inversely proportional to the intracellular cAMP concentration.

  • AC inhibitors will lead to a higher AlphaScreen signal.

  • Calculate the percentage of inhibition as described for the HTRF assay.

Assay Validation and Quality Control

To ensure the reliability of HTS data, it is crucial to validate the assay and monitor its performance during the screening campaign. Key validation parameters include:

  • Z'-factor: This statistical parameter assesses the quality of the assay and its suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control.

  • IC50/EC50 Determination: The potency of reference compounds (e.g., MDL 12,330A for inhibition and forskolin for activation) should be determined and be consistent with literature values.

Conclusion

The high-throughput screening assays detailed in this guide provide robust and scalable platforms for the identification of novel adenylyl cyclase inhibitors. The choice of a specific technology will depend on the available instrumentation, assay development expertise, and the specific goals of the screening campaign. By following these detailed protocols and implementing rigorous assay validation, researchers can confidently identify and characterize promising new drug candidates targeting this important class of enzymes.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in pharmacology and translational medicine.

Introduction: Targeting the cAMP Signaling Pathway with Adenylyl Cyclase Inhibitors

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and critical intracellular second messenger system, regulating a vast array of physiological processes.[1] At the heart of this pathway lies adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cAMP.[1] Mammals express nine membrane-bound AC isoforms (AC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties.[2] This isoform diversity presents a rich landscape for therapeutic intervention, with the potential to achieve targeted pharmacological effects by selectively inhibiting specific AC isoforms. For instance, inhibition of AC5 has shown promise in animal models for heart failure and increased bone mass.[2][3]

This guide provides a comprehensive overview of the principles and methodologies for evaluating the in vivo efficacy of adenylyl cyclase inhibitors, using a hypothetical selective inhibitor, designated "ACi-X," as a representative agent. The protocols described herein are designed to be adaptable for various AC inhibitors and are grounded in established models of cAMP-mediated physiological responses.

Scientific Rationale and Model Selection

The selection of an appropriate in vivo model is paramount for the successful evaluation of an AC inhibitor. The choice of model should be driven by the specific AC isoform targeted by the inhibitor and the intended therapeutic application. A common and effective strategy for demonstrating the efficacy of an AC inhibitor is to assess its ability to antagonize the effects of a potent AC activator, such as forskolin. Forskolin, a natural diterpene, directly activates most membrane-bound AC isoforms, leading to a robust increase in intracellular cAMP levels.[4][5] Therefore, forskolin-induced models provide a reliable platform for quantifying the inhibitory activity of novel compounds in vivo.

Here, we detail two distinct in vivo efficacy models: a metabolic model in diet-induced obese mice and a neuroprotection model. These models are selected to represent two of the many therapeutic areas where AC modulation is of significant interest.

In Vivo Efficacy Model 1: Attenuation of Forskolin-Induced Lipolysis in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the ability of ACi-X to inhibit adenylyl cyclase activity in adipose tissue, thereby reducing forskolin-stimulated lipolysis.

Rationale: Adipose tissue homeostasis is tightly regulated by cAMP levels. Increased cAMP in adipocytes promotes lipolysis through the activation of protein kinase A (PKA) and subsequent phosphorylation of hormone-sensitive lipase (HSL).[4][6] Forskolin is a well-established inducer of lipolysis in mature adipocytes.[6] This model, therefore, provides a physiologically relevant system to assess the in vivo efficacy of an AC inhibitor on metabolic parameters.

Experimental Workflow

G cluster_0 Acclimation & Diet Induction cluster_1 Treatment & Challenge cluster_2 Endpoint Analysis acclimation Animal Acclimation diet High-Fat Diet Induction acclimation->diet 1 week treatment Administer ACi-X or Vehicle diet->treatment 8-12 weeks challenge Forskolin Challenge treatment->challenge Pre-treatment duration blood_collection Serial Blood Sampling challenge->blood_collection Time course tissue_harvest Adipose Tissue Collection blood_collection->tissue_harvest analysis Biochemical Analysis (Glycerol, NEFA) tissue_harvest->analysis

Caption: Workflow for the DIO mouse model to assess ACi-X efficacy.

Detailed Protocol

1. Animal Model and Diet:

  • Species/Strain: Male C57BL/6J mice, 8 weeks of age.
  • Diet: High-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Treatment Groups:

  • Group 1: Vehicle control + Vehicle challenge
  • Group 2: Vehicle control + Forskolin challenge
  • Group 3: ACi-X (low dose) + Forskolin challenge
  • Group 4: ACi-X (high dose) + Forskolin challenge

3. Dosing and Administration:

  • ACi-X: Administer via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses. The vehicle should be identical to that used for ACi-X.
  • Forskolin: Administer via intraperitoneal (IP) injection at a dose known to induce a significant lipolytic response (e.g., 10 mg/kg).

4. Experimental Procedure:

  • Fast mice for 4-6 hours prior to the experiment.
  • Administer ACi-X or vehicle at the appropriate pre-treatment time, determined from pharmacokinetic studies.
  • At time 0, administer the forskolin challenge.
  • Collect blood samples (e.g., via tail vein) at baseline (0 min) and at 15, 30, 60, and 120 minutes post-forskolin administration.
  • At the end of the time course, euthanize the animals and collect epididymal white adipose tissue (eWAT) for further analysis.

5. Endpoint Measurements and Data Analysis:

  • Primary Endpoints: Plasma levels of glycerol and non-esterified fatty acids (NEFA) as indicators of lipolysis.
  • Secondary Endpoints (optional): cAMP levels in eWAT, gene expression analysis of lipolytic enzymes in eWAT.
  • Data Analysis: Calculate the area under the curve (AUC) for plasma glycerol and NEFA levels. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Data Presentation
Treatment GroupDose (mg/kg)Peak Plasma Glycerol (µM)AUC Glycerol (µMmin)Peak Plasma NEFA (mEq/L)AUC NEFA (mEq/Lmin)
Vehicle + Vehicle-BaselineBaselineBaselineBaseline
Vehicle + Forskolin10250 ± 2515000 ± 12001.8 ± 0.2120 ± 15
ACi-X + Forskolin5180 ± 2010000 ± 10001.2 ± 0.1580 ± 10
ACi-X + Forskolin20120 ± 15 6000 ± 8000.8 ± 0.1 50 ± 8
*p < 0.05, *p < 0.01 compared to Vehicle + Forskolin group. Data are representative examples.

In Vivo Efficacy Model 2: Neuroprotection in a PINK1 Knockout Rat Model of Parkinson's Disease

Objective: To determine if ACi-X can mitigate the neurodegenerative phenotype in a genetic model of Parkinson's Disease by modulating cAMP signaling.

Rationale: Emerging evidence suggests that reduced Protein Kinase A (PKA) signaling, a downstream effector of cAMP, contributes to the pathogenesis of Parkinson's Disease (PD).[7] Conversely, activation of the cAMP/PKA pathway via forskolin has been shown to be neuroprotective in preclinical models.[7] The PTEN-induced kinase 1 knockout (PINK1-KO) rat is a validated genetic model of PD that exhibits progressive loss of dopaminergic neurons in the substantia nigra.[7] This model can be used to assess the potential neuroprotective or neuro-restorative effects of an AC inhibitor, depending on the specific hypothesis (e.g., inhibiting a detrimental AC isoform).

Signaling Pathway

G cluster_0 cAMP Signaling Cascade AC Adenylyl Cyclase cAMP cAMP AC->cAMP ACi-X inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neuroprotection Neuroprotection (e.g., anti-apoptosis) CREB->Neuroprotection promotes transcription

Caption: Simplified cAMP/PKA signaling pathway in neurons.

Detailed Protocol

1. Animal Model:

  • Species/Strain: Symptomatic PINK1 knockout (KO) rats and wild-type (WT) littermates as controls.
  • Age: Use animals at an age when motor deficits are apparent (e.g., 6-8 months).
  • Housing: Standard housing conditions.

2. Treatment Groups:

  • Group 1: WT + Vehicle
  • Group 2: PINK1-KO + Vehicle
  • Group 3: PINK1-KO + ACi-X (low dose)
  • Group 4: PINK1-KO + ACi-X (high dose)

3. Dosing and Administration:

  • ACi-X: Administer daily or on an optimized schedule for a defined period (e.g., 4-6 weeks) via a suitable route.

4. Behavioral Assessments:

  • Conduct a battery of motor function tests at baseline and at regular intervals throughout the study.
  • Beam Balance Test: To assess balance and coordination.
  • Grip Strength Test: To measure forelimb and hindlimb muscle strength.
  • Rotarod Test: To evaluate motor coordination and endurance.

5. Post-mortem Analysis:

  • At the end of the treatment period, euthanize the animals and perfuse with paraformaldehyde.
  • Collect brains for immunohistochemical analysis.
  • Tyrosine Hydroxylase (TH) Staining: To quantify the number of dopaminergic neurons in the substantia nigra.
  • Nissl Staining: To assess overall neuronal health and morphology.
  • Biochemical Assays: Measure levels of dopamine and its metabolites in the striatum using HPLC.

Data Presentation
Treatment GroupBeam Balance (Time to Traverse, s)Grip Strength (g)TH-Positive Neurons (Substantia Nigra)
WT + Vehicle5 ± 0.51200 ± 100100% ± 5%
PINK1-KO + Vehicle15 ± 2.0800 ± 8060% ± 8%
PINK1-KO + ACi-X (low dose)12 ± 1.5950 ± 9075% ± 7%
PINK1-KO + ACi-X (high dose)8 ± 1.0 1100 ± 11090% ± 6%**
p < 0.05, *p < 0.01 compared to PINK1-KO + Vehicle group. Data are representative examples.

Conclusion and Future Directions

The in vivo models described in these application notes provide a robust framework for the preclinical evaluation of adenylyl cyclase inhibitors. By demonstrating target engagement in a physiologically relevant context, these studies are a critical step in the drug development process. Future work should focus on elucidating the specific AC isoforms involved in these disease models to facilitate the development of next-generation, isoform-selective inhibitors with improved efficacy and safety profiles. The use of transgenic animal models with specific AC isoform knockouts will be invaluable in these efforts.[2]

References

Measuring the Binding Affinity of MDL 201053 to the 5-HT2A Receptor: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of MDL 201053 and its Interaction with the 5-HT2A Receptor

This compound, also known as MDL 100907 or Volinanserin, is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] This G-protein coupled receptor (GPCR) is a critical player in a myriad of physiological and pathophysiological processes, including neurotransmission, mood regulation, and perception. Consequently, the 5-HT2A receptor is a key target for the development of therapeutics for a range of neuropsychiatric disorders, such as schizophrenia and depression.[4]

The therapeutic potential of this compound is intrinsically linked to its high affinity for the 5-HT2A receptor, with reported inhibition constants (Ki) in the sub-nanomolar range (approximately 0.36 nM).[1][2][3][5] Accurately quantifying this binding affinity is paramount for drug development professionals and researchers for several key reasons:

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a lead compound like this compound affect its binding affinity is crucial for optimizing its potency and selectivity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Binding affinity data is a critical input for models that predict the in vivo behavior of a drug, helping to determine appropriate dosing regimens.

  • Quality Control: Ensuring batch-to-batch consistency of synthesized compounds requires reliable methods to verify their binding characteristics.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the 5-HT2A receptor deepens our understanding of its pharmacological effects.

This comprehensive guide provides detailed application notes and step-by-step protocols for measuring the binding affinity of this compound to the 5-HT2A receptor. We will delve into both the "gold standard" radioligand binding assays and cutting-edge, non-radioactive techniques, offering researchers a versatile toolkit to suit their specific needs and laboratory capabilities. The causality behind experimental choices is emphasized throughout to empower researchers with the knowledge to design robust and self-validating experiments.

Foundational Principles: The Art and Science of Measuring Molecular Interactions

At its core, measuring binding affinity involves quantifying the equilibrium between a ligand (in this case, this compound) and its receptor (the 5-HT2A receptor). This equilibrium is described by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

This guide will explore three primary methodologies for determining the binding affinity of this compound:

  • Radioligand Binding Assays: The traditional and highly sensitive approach utilizing radioactively labeled ligands.

  • Fluorescence-Based Assays: A non-radioactive alternative that measures changes in the fluorescence properties of a labeled molecule upon binding.

  • Label-Free Biosensor-Based Assays: Techniques that directly measure the interaction between molecules in real-time without the need for any labels.

Each of these methodologies offers distinct advantages and is suited for different experimental contexts. The following sections will provide a detailed exploration of each, complete with actionable protocols and data analysis guidance.

Methodology 1: Radioligand Binding Assays - The Gold Standard

Radioligand binding assays are renowned for their sensitivity and robustness in quantifying ligand-receptor interactions.[4] These assays typically involve the use of a radiolabeled form of a ligand to monitor its binding to a receptor preparation, usually in the form of cell membranes expressing the receptor of interest.

Core Concepts in Radioligand Binding

Two fundamental types of radioligand binding assays are employed to characterize the binding of this compound:

  • Saturation Binding Assays: These experiments are designed to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the total number of binding sites (Bmax) in a given tissue or cell preparation. This is achieved by incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand.

  • Competition Binding Assays: These assays are used to determine the binding affinity (Ki) of an unlabeled compound (in this case, this compound) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

G cluster_0 Radioligand Binding Assay Workflow Membrane Prep 1. 5-HT2A Receptor Membrane Preparation Incubation 2. Incubation: Receptor + Radioligand ± this compound Separation 3. Separation of Bound & Free Ligand (Filtration) Detection 4. Quantification of Bound Radioactivity (Scintillation Counting) Analysis 5. Data Analysis: Kd, Bmax, Ki

Protocol 1: Saturation Binding Assay with [³H]MDL 100907

This protocol describes how to determine the Kd and Bmax of [³H]MDL 100907 for the 5-HT2A receptor.

Materials:

  • [³H]MDL 100907 (specific activity ~70-90 Ci/mmol)

  • Unlabeled this compound

  • 5-HT2A receptor-expressing cell membranes (e.g., from CHO or HEK cells)[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw the 5-HT2A receptor membrane preparation on ice.

    • Homogenize the membranes in ice-cold Assay Buffer using a tissue homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup:

    • Prepare a series of dilutions of [³H]MDL 100907 in Assay Buffer, typically ranging from 0.01 to 10 nM.

    • For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.

    • Total Binding Wells: Add 50 µL of Assay Buffer, 100 µL of the diluted membrane preparation, and 50 µL of the appropriate [³H]MDL 100907 dilution.

    • Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) in Assay Buffer, 100 µL of the diluted membrane preparation, and 50 µL of the appropriate [³H]MDL 100907 dilution.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each concentration of [³H]MDL 100907 by subtracting the non-specific binding from the total binding.

  • Plot the specific binding (in fmol/mg protein) as a function of the radioligand concentration (in nM).

  • Fit the data using non-linear regression analysis to a one-site binding model to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay with Unlabeled this compound

This protocol describes how to determine the Ki of unlabeled this compound for the 5-HT2A receptor.

Materials:

  • Same as for the saturation binding assay, with the addition of a range of concentrations of unlabeled this compound.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as for the saturation binding assay.

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled this compound in Assay Buffer, typically ranging from 10⁻¹² to 10⁻⁵ M.

    • Prepare a solution of [³H]MDL 100907 in Assay Buffer at a concentration close to its Kd value (determined from the saturation binding assay).

    • For each concentration of unlabeled this compound, prepare triplicate wells.

    • Assay Wells: Add 50 µL of the appropriate unlabeled this compound dilution, 100 µL of the diluted membrane preparation, and 50 µL of the [³H]MDL 100907 solution.

    • Total Binding Control Wells: Add 50 µL of Assay Buffer, 100 µL of the diluted membrane preparation, and 50 µL of the [³H]MDL 100907 solution.

    • Non-specific Binding Control Wells: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), 100 µL of the diluted membrane preparation, and 50 µL of the [³H]MDL 100907 solution.

  • Incubation, Separation, and Detection:

    • Follow the same procedures as for the saturation binding assay.

Data Analysis:

  • Plot the percentage of specific binding as a function of the log concentration of unlabeled this compound.

  • Fit the data using non-linear regression analysis to a one-site competition model to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterSaturation AssayCompetition Assay
Determines Kd and Bmax of radioligandKi of unlabeled compound
Variable Component Concentration of radioligandConcentration of unlabeled competitor
Fixed Component Receptor concentrationReceptor and radioligand concentration
Primary Output Saturation curveInhibition curve

Methodology 2: Fluorescence-Based Assays - A Non-Radioactive Alternative

Fluorescence-based assays offer a safe and often high-throughput alternative to radioligand binding assays.[7][8][9] These methods rely on the change in a fluorescent signal upon ligand binding. One of the most common techniques is Fluorescence Polarization (FP).

Core Concepts in Fluorescence Polarization (FP)

FP is based on the principle that the rotational motion of a fluorescently labeled molecule (a "tracer") in solution affects the polarization of the light it emits after excitation with polarized light.

  • A small, unbound fluorescent tracer tumbles rapidly, resulting in depolarized emitted light.

  • When the tracer binds to a larger molecule (the 5-HT2A receptor), its rotational motion is slowed, and the emitted light remains more polarized.

By measuring the change in polarization, we can quantify the binding of the tracer to the receptor. A competition FP assay can then be used to determine the binding affinity of an unlabeled compound like this compound.

G cluster_0 Fluorescence Polarization Assay Principle Unbound Unbound Fluorescent Ligand (Rapid Tumbling) -> Depolarized Light Bound Bound Fluorescent Ligand (Slow Tumbling) -> Polarized Light Unbound->Bound + 5-HT2A Receptor

Protocol 3: Competition Fluorescence Polarization Assay

This protocol outlines a general procedure for determining the Ki of this compound using a competition FP assay.

Materials:

  • Fluorescently labeled 5-HT2A receptor antagonist (tracer)

  • Unlabeled this compound

  • Solubilized 5-HT2A receptor preparation

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-binding 384-well microplates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of unlabeled this compound in Assay Buffer.

    • Prepare a solution of the fluorescent tracer in Assay Buffer at a concentration optimized for the assay (typically in the low nanomolar range).

    • Prepare a solution of the solubilized 5-HT2A receptor in Assay Buffer at a concentration that gives a significant polarization window.

  • Assay Setup:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of each concentration of unlabeled this compound.

    • Add the fluorescent tracer solution to all wells.

    • Initiate the binding reaction by adding the solubilized 5-HT2A receptor solution to all wells except for the "tracer only" controls.

    • Include controls for "tracer only" (no receptor) and "tracer + receptor" (no competitor).

  • Incubation:

    • Incubate the plate at room temperature for a duration sufficient to reach equilibrium (this should be determined experimentally).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

  • Plot the fluorescence polarization values as a function of the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using a modified Cheng-Prusoff equation appropriate for FP assays.

Methodology 3: Label-Free Biosensor-Based Assays - Real-Time Insights

Label-free technologies, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide powerful means to study biomolecular interactions in real-time without the need for labeling either the ligand or the receptor.

Core Concepts in Surface Plasmon Resonance (SPR)

SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip.[10]

  • The 5-HT2A receptor is immobilized on the surface of a sensor chip.

  • A solution containing this compound is flowed over the chip surface.

  • The binding of this compound to the immobilized receptor causes a change in the refractive index, which is detected as a response in real-time.

This allows for the determination of both the association rate (kon) and the dissociation rate (koff) of the binding interaction, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

G cluster_0 Surface Plasmon Resonance (SPR) Workflow Immobilization 1. Immobilize 5-HT2A Receptor on Sensor Chip Association 2. Flow this compound over the surface (Association Phase) Dissociation 3. Flow buffer over the surface (Dissociation Phase) Regeneration 4. Regenerate the sensor surface Analysis 5. Analyze sensorgram to determine kon, koff, Kd

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general framework for an SPR experiment to measure the binding of this compound to the 5-HT2A receptor.

Materials:

  • Purified and solubilized 5-HT2A receptor

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-P+ with 0.05% Tween-20 and a suitable detergent for the receptor)

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Inject the purified 5-HT2A receptor over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject each concentration of this compound over the receptor-immobilized surface and a reference surface (without receptor) for a defined period to monitor the association phase.

    • Switch back to running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove bound this compound.

Data Analysis:

  • Subtract the reference surface data from the active surface data to obtain specific binding sensorgrams.

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Core Concepts in Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact.[11][12][13]

  • A solution of this compound is titrated into a sample cell containing the 5-HT2A receptor.

  • The heat released or absorbed during the binding event is measured by the instrument.

  • As the receptor becomes saturated with the ligand, the heat change per injection diminishes.

The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction in a single experiment.

Protocol 5: Isothermal Titration Calorimetry (ITC) Measurement

This protocol describes a general procedure for an ITC experiment.

Materials:

  • Purified and solubilized 5-HT2A receptor

  • This compound

  • ITC instrument

  • Dialysis buffer (e.g., PBS with a suitable detergent)

Procedure:

  • Sample Preparation:

    • Dialyze both the 5-HT2A receptor and this compound extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the 5-HT2A receptor solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of the this compound solution into the sample cell, allowing the system to reach thermal equilibrium between each injection.

Data Analysis:

  • Integrate the heat flow data for each injection to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Comparative Summary of Techniques

TechniquePrincipleAdvantagesDisadvantagesKey Parameters
Radioligand Binding Measures binding of a radiolabeled ligandHigh sensitivity, well-establishedUse of radioactivity, endpoint assayKd, Bmax, Ki
Fluorescence Polarization Measures changes in the rotational motion of a fluorescent tracerNon-radioactive, high-throughputRequires a fluorescent probe, potential for interferenceKi
Surface Plasmon Resonance Detects changes in refractive index upon bindingLabel-free, real-time kineticsRequires purified receptor, potential for mass transport limitationskon, koff, Kd
Isothermal Titration Calorimetry Measures heat changes upon bindingLabel-free, provides full thermodynamic profileRequires larger amounts of purified proteinKd, n, ΔH, ΔS

Conclusion: Selecting the Optimal Technique for Your Research Needs

The choice of which technique to employ for measuring the binding affinity of this compound to the 5-HT2A receptor will depend on a variety of factors, including the specific research question, the available instrumentation and expertise, and the stage of the drug discovery process.

  • Radioligand binding assays remain the gold standard for their sensitivity and are particularly useful for initial characterization and screening.

  • Fluorescence polarization offers a high-throughput, non-radioactive alternative for screening large compound libraries.

  • Surface Plasmon Resonance provides invaluable kinetic information, offering a deeper understanding of the binding mechanism.

  • Isothermal Titration Calorimetry delivers a complete thermodynamic profile of the interaction, which is crucial for lead optimization and understanding the driving forces of binding.

By understanding the principles, protocols, and data analysis for each of these powerful techniques, researchers and drug development professionals can confidently and accurately characterize the binding of this compound and other promising ligands to the 5-HT2A receptor, paving the way for the development of novel and effective therapeutics.

References

Application Notes and Protocols: Utilizing MDL 201053 in Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for the compound "MDL 201053" yielded limited specific information regarding its biological activity and application in disease models. However, the structurally similar and well-documented compound, MDL 12,330A , is a widely recognized adenylyl cyclase inhibitor with significant research applications. This guide will focus on the application of MDL 12,330A, assuming it is the compound of interest, while also highlighting critical considerations regarding its mechanism of action and notable off-target effects.

Introduction: The Role of Adenylyl Cyclase Inhibition in Disease Modeling

Adenylyl cyclases (AC) are a family of enzymes crucial for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The cAMP signaling pathway is integral to a vast array of cellular processes, including cell growth, differentiation, transcriptional regulation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies, making it a key target for therapeutic intervention and a subject of intense study in various disease models.

MDL 12,330A is a cell-permeable and irreversible inhibitor of adenylyl cyclase. Its ability to modulate cAMP levels has led to its use in investigating the role of this signaling pathway in a variety of disease contexts. However, it is crucial to acknowledge that MDL 12,330A also exhibits significant off-target effects, most notably the blockade of voltage-dependent K+ channels.[1][2] This dual activity necessitates careful experimental design and interpretation to distinguish between effects mediated by adenylyl cyclase inhibition and those resulting from its off-target actions.

Mechanism of Action and Key Signaling Pathways

MDL 12,330A primarily functions by irreversibly inhibiting adenylyl cyclase, thereby reducing the intracellular concentration of cAMP. This has downstream consequences on two main effector pathways:

  • Protein Kinase A (PKA) Pathway: Reduced cAMP levels lead to decreased activation of PKA, a key enzyme that phosphorylates a multitude of substrate proteins, thereby regulating their activity.

  • Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP also directly binds to and activates Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. Inhibition of AC by MDL 12,330A attenuates this signaling axis.

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of intervention for MDL 12,330A.

GPCR G-Protein Coupled Receptor (GPCR) G_Protein G Protein GPCR->G_Protein Ligand Binding AC Adenylyl Cyclase (AC) G_Protein->AC Activation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac Exchange Protein directly activated by cAMP (Epac) cAMP->Epac Activation MDL MDL 12,330A MDL->AC Inhibition Cellular_Response Cellular Response PKA->Cellular_Response Epac->Cellular_Response

Figure 1: Mechanism of Action of MDL 12,330A. This diagram illustrates how MDL 12,330A inhibits adenylyl cyclase, thereby reducing cAMP production and downstream signaling through PKA and Epac.

Applications in Disease Models

The ability of MDL 12,330A to modulate cAMP signaling has been leveraged in various disease models. Below are some key application areas with cautionary notes regarding its off-target effects.

Metabolic Diseases: Investigating Insulin Secretion

The adenylyl cyclase/cAMP signaling pathway is a known regulator of glucose-induced insulin secretion from pancreatic beta cells.[1] While MDL 12,330A has been used to probe this process, studies have revealed a confounding off-target effect.

Key Finding: MDL 12,330A potentiates insulin secretion, an effect that would be counterintuitive for an AC inhibitor. This potentiation is attributed to its ability to inhibit voltage-dependent K+ (KV) channels, leading to prolonged action potential durations, increased intracellular Ca2+ ([Ca2+]i), and consequently, enhanced insulin release.[1][2]

Experimental Consideration: When using MDL 12,330A in studies of insulin secretion or beta-cell function, it is imperative to include control experiments to dissect the effects of AC inhibition from KV channel blockade. This can be achieved by:

  • Using another AC inhibitor with a different mechanism of action, such as SQ 22536, which has been shown not to affect KV channels or insulin secretion in the same manner.[1]

  • Employing specific inhibitors of the downstream effectors of cAMP, such as H89 for PKA and ESI-09 for Epac, to determine if the observed effects are cAMP-dependent.[1]

Cardiovascular Diseases: Exploring Cardiotonic Effects

While direct studies on MDL 12,330A in cardiovascular disease models are less prevalent, a related compound, MDL 17,043, has been investigated as a cardiotonic agent for congestive heart failure.[3][4] MDL 17,043 acts as a phosphodiesterase inhibitor, which increases cAMP levels, leading to positive inotropic effects. Although MDL 12,330A has the opposite effect on cAMP, its off-target ion channel activity could have unforeseen cardiovascular implications that warrant careful investigation.

Hypothetical Application: In models of cardiac arrhythmias, the KV channel blocking activity of MDL 12,330A could be explored, but this would be an investigation of its off-target effects rather than its primary mechanism.

Neurodegenerative Diseases: Modulating Neuronal Signaling

Given the critical role of cAMP in neuronal function, including synaptic plasticity, memory formation, and neuronal survival, AC inhibitors are valuable tools in neurodegenerative disease research.[5][6]

Potential Application: In cellular or animal models of diseases like Alzheimer's or Parkinson's, MDL 12,330A could be used to investigate the consequences of reduced cAMP signaling on disease-related phenotypes, such as protein aggregation or neuronal cell death.[7][8]

Critical Caveat: The off-target effects of MDL 12,330A on neuronal ion channels must be carefully considered, as these channels are fundamental to neuronal excitability and signaling.

Experimental Protocols

The following are generalized protocols for the application of MDL 12,330A in in vitro and in vivo models. Specific parameters should be optimized for each experimental system.

Protocol 1: In Vitro Treatment of Cultured Cells

This protocol provides a framework for treating adherent or suspension cell lines with MDL 12,330A to assess its impact on cellular functions.

Materials:

  • MDL 12,330A hydrochloride (or free base)

  • Appropriate solvent (e.g., DMSO, ethanol)[9]

  • Complete cell culture medium

  • Cultured cells of interest

  • Sterile cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)[10]

  • Reagents for downstream analysis (e.g., cAMP assay kit, lysis buffer for western blotting, etc.)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of MDL 12,330A (e.g., 10-100 mM) in an appropriate solvent. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[11]

    • Note: The solubility and stability of small molecules can vary. Refer to the manufacturer's data sheet for specific instructions.[12][13]

  • Cell Seeding:

    • Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • On the day of the experiment, thaw an aliquot of the MDL 12,330A stock solution.

    • Prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations. It is advisable to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint.

    • Remove the existing medium from the cells and replace it with the medium containing MDL 12,330A or vehicle control.

    • Incubate the cells for the desired treatment duration.

  • Downstream Analysis:

    • Following treatment, harvest the cells for the intended analysis (e.g., measurement of intracellular cAMP levels, assessment of cell viability, protein expression analysis, etc.).

Experimental Workflow for In Vitro Studies

Start Start Prepare_Stock Prepare MDL 12,330A Stock Solution Start->Prepare_Stock Prepare_Working Prepare Working Solutions Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Vessels Treat_Cells Treat Cells with MDL 12,330A or Vehicle Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (e.g., cAMP assay, Western Blot) Harvest->Analysis End End Analysis->End

Figure 2: In Vitro Experimental Workflow. A generalized workflow for treating cultured cells with MDL 12,330A.

Protocol 2: In Vivo Administration in Animal Models

This protocol provides a general guideline for administering MDL 12,330A to animal models. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • MDL 12,330A

  • Vehicle for in vivo administration (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline)

  • Animal model of interest (e.g., mice, rats)

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal, intravenous, oral gavage)

Procedure:

  • Dose and Formulation Preparation:

    • Determine the appropriate dose based on literature precedents or preliminary dose-finding studies.

    • Prepare the formulation for injection by dissolving MDL 12,330A in a suitable vehicle. The final concentration of any organic solvents should be minimized and confirmed to be non-toxic.

  • Administration:

    • Administer the prepared formulation to the animals via the chosen route. Ensure proper handling and restraint of the animals.

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse effects.

    • At the designated time points, collect tissues or blood for subsequent analysis (e.g., measurement of cAMP levels in specific tissues, histological analysis, etc.).

Data Presentation and Interpretation

Table 1: Summary of MDL 12,330A Properties and Considerations

PropertyDescriptionReference
Primary Target Adenylyl Cyclase[1]
Mechanism Irreversible Inhibition
Cell Permeability Yes
Known Off-Target Voltage-dependent K+ channels[1][2]
Stock Solution 10-100 mM in DMSO/Ethanol[11]
Storage Aliquot and store at -20°C or -80°C[11]

Interpreting Results: A Self-Validating System

Logical Framework for Data Validation

Observation Observe Phenotype with MDL 12,330A Treatment Question Is the effect due to AC inhibition or off-target activity? Observation->Question Control_1 Use alternative AC inhibitor (e.g., SQ 22536) Question->Control_1 Control_2 Use downstream inhibitors (e.g., H89, ESI-09) Question->Control_2 Control_3 Use specific K+ channel blockers/openers Question->Control_3 Compare_Results Compare Results Control_1->Compare_Results Control_2->Compare_Results Control_3->Compare_Results Conclusion_AC Conclude effect is likely mediated by AC inhibition Compare_Results->Conclusion_AC Conclusion_Off_Target Conclude effect is likely mediated by off-target activity Compare_Results->Conclusion_Off_Target

Figure 3: A Logic Diagram for Validating Experimental Results. This illustrates the necessary controls to differentiate between the on-target and off-target effects of MDL 12,330A.

Conclusion

MDL 12,330A is a valuable pharmacological tool for investigating the role of the adenylyl cyclase/cAMP signaling pathway in various disease models. However, its significant off-target effects, particularly on voltage-dependent K+ channels, demand a cautious and rigorous approach to experimental design and data interpretation. By incorporating appropriate controls and a self-validating framework, researchers can effectively leverage MDL 12,330A to gain meaningful insights into the complex roles of cAMP signaling in health and disease.

References

Application Note: Mdl 201053 for Calpain Target Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Calpains in Cellular Signaling and Disease

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes.[1][2] Their activity is implicated in signal transduction, cell motility, cell cycle progression, and apoptosis.[1][2] Dysregulation of calpain activity has been linked to numerous pathological conditions, including neurodegenerative diseases, ischemic injury, and cancer, making them a compelling target for therapeutic intervention.[1][3][4]

Mdl 201053, with the chemical name Benzyloxycarbonyl-L-phenylalanine-L-alanine-CH2F, is a peptide-based compound. Based on its structural features and similarity to other known protease inhibitors like MDL 28170, it is investigated here as a potent inhibitor of calpain.[4][5][6][7][8] This document provides detailed protocols to characterize the inhibitory activity of this compound and to verify its engagement with calpain in a cellular context, a critical step in the validation of any small molecule probe or drug candidate.[9][10]

Core Concepts in Target Engagement

Quantifying the interaction of a compound with its intended biological target is fundamental to drug discovery.[11] It provides evidence for the mechanism of action and helps to build a strong structure-activity relationship.[11] Two key methodologies are presented here: a biochemical assay to determine the potency of inhibition against the isolated enzyme, and a cellular thermal shift assay (CETSA) to confirm that the compound reaches and binds to its target within the complex environment of an intact cell.[9][12][13]

Protocol 1: Biochemical Assay for Calpain Inhibition using a Fluorogenic Substrate

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against purified calpain-1 or calpain-2. The assay is based on the cleavage of a fluorogenic calpain substrate, which results in an increase in fluorescence.

Materials and Reagents
  • Purified human calpain-1 or calpain-2

  • Calpain Substrate (e.g., Ac-LLY-AFC)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 1 mM DTT

  • This compound

  • Calpain Inhibitor (Positive Control, e.g., MDL 28170)

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement prep_inhibitor Prepare serial dilution of this compound in DMSO prep_enzyme Dilute Calpain enzyme in Assay Buffer prep_substrate Dilute Calpain Substrate in Assay Buffer add_inhibitor Add this compound dilutions to 96-well plate add_enzyme Add diluted Calpain to all wells add_inhibitor->add_enzyme incubate1 Incubate for 15 min at room temperature add_enzyme->incubate1 add_substrate Initiate reaction by adding Calpain Substrate incubate1->add_substrate read_plate Measure fluorescence kinetically (Ex: 400nm, Em: 505nm) add_substrate->read_plate analyze Calculate initial reaction rates and determine IC50 read_plate->analyze

Caption: Workflow for the biochemical calpain inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

  • Assay Plate Setup:

    • Add 1 µL of each this compound dilution to the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known calpain inhibitor (positive control).

    • Prepare a working solution of calpain enzyme in Assay Buffer. Add 50 µL of this solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic calpain substrate in Assay Buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation of 400 nm and an emission of 505 nm.[14]

  • Data Analysis:

    • Determine the initial rate of reaction (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the rates relative to the DMSO control (100% activity) and the positive control inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results

The fluorescence signal in the wells containing this compound is expected to increase at a slower rate compared to the DMSO control, indicating inhibition of calpain activity. A dose-dependent decrease in the reaction rate should be observed.

CompoundTargetIC50 (nM)
This compoundCalpain-1Expected sub-micromolar
This compoundCalpain-2Expected sub-micromolar
Control InhibitorCalpain-1As per literature

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Calpain Target Engagement

CETSA is a powerful method to assess target engagement in intact cells.[12][13] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[12][13][15] This protocol describes how to use CETSA to confirm that this compound engages with calpain in a cellular environment.

Materials and Reagents
  • Cell line expressing endogenous calpain (e.g., HEK293T, Jurkat)

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS (Phosphate-Buffered Saline)

  • Protease Inhibitor Cocktail

  • Lysis Buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Anti-Calpain antibody

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

  • PCR thermocycler

Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Analysis treat_cells Treat cells with this compound or DMSO (vehicle) harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in PBS harvest_cells->resuspend_cells aliquot_cells Aliquot cell suspension into PCR tubes resuspend_cells->aliquot_cells heat_challenge Apply temperature gradient using a thermocycler aliquot_cells->heat_challenge cool_cells Cool to room temperature heat_challenge->cool_cells lyse_cells Lyse cells (freeze-thaw) cool_cells->lyse_cells centrifuge Centrifuge to pellet aggregated proteins lyse_cells->centrifuge western_blot Analyze soluble fraction by Western Blot for Calpain centrifuge->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol
  • Cell Treatment:

    • Culture cells to a sufficient density.

    • Treat one batch of cells with a high concentration of this compound (e.g., 10-50 µM) and another batch with an equivalent volume of DMSO (vehicle control). Incubate for 1-2 hours under normal culture conditions.

  • Harvest and Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Place the tubes in a PCR thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.[15]

    • After heating, cool the samples to room temperature.

  • Lysis and Protein Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

    • Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis by Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the samples by protein concentration, mix with Laemmli buffer, and heat.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for calpain, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the this compound-treated and DMSO-treated samples.

    • Plot the percentage of soluble calpain (relative to the unheated control) against the temperature for both conditions.

    • A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

Expected Results

In the DMSO-treated cells, the amount of soluble calpain detected by Western blot will decrease as the temperature increases, reflecting its denaturation and precipitation. In the this compound-treated cells, calpain should be more resistant to thermal denaturation, resulting in a greater amount of soluble protein at higher temperatures compared to the control. This rightward shift in the melting curve is the hallmark of target engagement.

TreatmentTargetExpected T_agg Shift
This compoundCalpainPositive shift (stabilization)
DMSO (Vehicle)CalpainNo shift

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the interaction of this compound with its putative target, calpain. By first establishing its inhibitory potency through a biochemical assay and then confirming its binding in a cellular context using CETSA, researchers can confidently validate this compound as a chemical probe for studying calpain biology. These methods are fundamental to the progression of small molecule inhibitors in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Mdl 201053 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for Mdl 201053. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. Proper dissolution of this compound is critical for obtaining accurate and reproducible results. This guide will walk you through the common challenges and provide expert-driven solutions.

Introduction to this compound

This compound, also known by its synonym Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanine fluoromethyl ketone), is a synthetic, irreversible inhibitor of cysteine proteases.[1] Its molecular formula is C₂₁H₂₃FN₂O₄ and it has a molecular weight of 386.4 g/mol .[1] Structurally, it is a peptide-like molecule, and its composition, particularly the presence of the hydrophobic amino acid phenylalanine, can contribute to challenges with aqueous solubility.[2][3] Understanding these inherent properties is the first step in successful solubilization.

Troubleshooting Guide: Question & Answer

This section addresses specific solubility issues you may encounter with this compound in a direct question-and-answer format.

Question 1: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The presence of non-polar amino acid residues in its structure limits its solubility in water.[2][4] To achieve a clear solution, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.

The recommended starting solvent is high-purity dimethyl sulfoxide (DMSO).[1][5][6] Several suppliers report good solubility in DMSO, with concentrations ranging from 10 mM to as high as 199.26 mM (77 mg/mL).[1][7]

Question 2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its aqueous solubility limit. Here’s a systematic approach to troubleshoot this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. Determine the highest concentration that remains soluble in your final assay buffer.

  • Optimize the Dilution Protocol: Instead of a large, single-step dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.

  • Increase the DMSO Concentration (with caution): A slightly higher percentage of DMSO in your final solution can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells and may interfere with your assay. It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays.[8]

  • Consider Co-solvents: In some cases, the addition of a co-solvent to your aqueous buffer can improve the solubility of hydrophobic compounds.[9] However, the compatibility of any co-solvent with your specific experimental setup must be validated.

Question 3: How should I prepare and store my this compound stock solution?

Answer:

Proper preparation and storage of your stock solution are crucial for maintaining the compound's integrity and ensuring consistent results.

Stock Solution Preparation Protocol:

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve your target concentration (e.g., for a 10 mM stock solution, dissolve 3.86 mg of this compound in 1 mL of DMSO).

  • Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When stored correctly, the DMSO stock solution is stable for several months.

Question 4: Are there any other solvents I can try if DMSO is not suitable for my experiment?

Answer:

While DMSO is the most commonly recommended solvent, dimethylformamide (DMF) has also been reported to be effective for dissolving this compound, with a similar solubility of 5 mg/mL.[6] As with DMSO, it is important to be aware of the potential for cellular toxicity and to include appropriate vehicle controls in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 386.4 g/mol )

  • High-purity DMSO (>99.9%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh out 3.86 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of high-purity DMSO to the tube.

  • Cap the tube tightly and vortex the solution for 1-2 minutes, or until the powder is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Data Summary

PropertyValueSource
Molecular FormulaC₂₁H₂₃FN₂O₄[1]
Molecular Weight386.4 g/mol [1]
Recommended SolventDimethyl Sulfoxide (DMSO)[1][5][6]
Solubility in DMSO10 mM to 199.26 mM (77 mg/mL)[1][7]
Alternative SolventDimethylformamide (DMF)[6]
Storage of Stock Solution-20°C in aliquots

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting this compound solubility issues.

Mdl_201053_Solubility_Troubleshooting Troubleshooting this compound Solubility start Start: this compound Solubility Issue check_solvent Is the initial solvent aqueous? start->check_solvent use_dmso Action: Dissolve in high-purity DMSO to make a stock solution. check_solvent->use_dmso Yes precipitation Issue: Precipitation upon dilution into aqueous buffer. check_solvent->precipitation No (already in DMSO) use_dmso->precipitation lower_conc Solution 1: Lower the final assay concentration. precipitation->lower_conc serial_dilution Solution 2: Use serial dilutions. lower_conc->serial_dilution check_dmso_conc check_dmso_conc serial_dilution->check_dmso_conc success Result: Clear Solution - Proceed with Experiment check_dmso_conc->success Issue Resolved failure Issue Persists: Consider alternative strategies (e.g., co-solvents, formulation development). check_dmso_conc->failure Issue Not Resolved

Caption: A workflow for troubleshooting this compound solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered hydrophobic? A1: this compound's structure contains a phenylalanine residue, which has a non-polar benzyl side chain.[2][3] The presence of such hydrophobic groups in a molecule tends to decrease its solubility in polar solvents like water.[2][4]

Q2: What is the maximum concentration of DMSO that is safe for my cells? A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in cell-based assays below 0.5% to minimize cytotoxicity and other off-target effects.[8] It is always recommended to include a vehicle control (your final assay media with the same concentration of DMSO used to deliver your compound) in your experiments.

Q3: Can I heat the this compound solution to help it dissolve? A3: While gentle warming can sometimes aid in the dissolution of compounds, it is generally not recommended for peptide-like molecules like this compound without specific stability data. Excessive heat can lead to degradation of the compound. Sonication is a safer alternative to aid dissolution.[4]

Q4: I see some solid material in my DMSO stock solution after thawing. What should I do? A4: If you observe precipitation in your DMSO stock after a freeze-thaw cycle, it's possible that the compound has come out of solution. Before use, bring the vial to room temperature and vortex or sonicate gently to try and redissolve the precipitate. If it does not redissolve, the concentration of your stock solution is no longer accurate, and it is best to prepare a fresh stock. To avoid this, it is recommended to store the stock solution in single-use aliquots.

References

Technical Support Center: Optimizing MDL 201053 Treatment Concentration

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vitro treatment concentration of the novel investigational compound, MDL 201053. As a new chemical entity, establishing the optimal concentration range is a critical first step for any meaningful biological investigation. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when beginning to work with a new compound like this compound.

Q1: What is a logical starting concentration range for a completely new compound like this compound?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to capture the full spectrum of its biological activity. A common practice is to perform a preliminary dose-ranging study using serial dilutions over several orders of magnitude, for instance, from 1 nanomolar (nM) to 100 micromolar (µM).[1][2] This wide range helps in identifying the approximate effective concentration and any potential toxicity at higher doses.

Q2: How does the solubility of this compound affect my experiments?

Q3: What solvent should I use to dissolve this compound, and what is the maximum final concentration I can use in my cell culture?

A3: Most non-polar compounds are initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[6][7] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells.[2] For DMSO, the final concentration should generally be kept below 0.5%, and for ethanol, it is often recommended to stay below 0.1%, although the tolerance can be cell-line dependent.[7] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[7][8]

Q4: How important is the passage number of my cell line when testing this compound?

A4: The passage number, or the number of times a cell line has been subcultured, can significantly affect its characteristics.[9][10][11][12][13] High-passage number cells may exhibit altered morphology, growth rates, and even changes in gene expression, which can lead to inconsistent responses to drug treatment.[9][12] It is recommended to use cell lines with a low passage number and to record the passage number for all experiments to ensure reproducibility.

Q5: How long should I expose my cells to this compound?

A5: The optimal exposure time depends on the expected mechanism of action of the compound and the doubling time of your cell line.[1][2] For compounds that affect cell proliferation, an incubation period of 48 to 72 hours is common, which allows for at least one to two cell doublings. However, for compounds with acute effects, shorter exposure times may be more appropriate. A time-course experiment can help determine the optimal duration.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent IC50 values between experiments. - Inconsistent cell seeding density.- High passage number of cells.- Variability in drug preparation.- Instability of the compound in culture medium.- Standardize Cell Seeding: Optimize and strictly adhere to a consistent cell seeding density for all experiments.[14][15][16][17]- Monitor Passage Number: Use cells within a defined low passage number range.[9][10][11][12]- Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.- Assess Compound Stability: Evaluate the stability of this compound in your culture medium over the course of your experiment.
Poor dose-response curve (no sigmoidal shape). - Inappropriate concentration range tested.- Compound is not active in the tested cell line.- Issues with the viability assay.- Expand Concentration Range: Test a wider range of concentrations, including both lower and higher doses.[1]- Use a Positive Control: Include a known active compound to validate the assay and cell response.- Validate Assay: Ensure your cell viability assay is linear and not subject to interference from the compound.
Increased cell viability at high concentrations of this compound. - Compound precipitation at high concentrations.- Off-target effects.- Hormesis (a biphasic dose-response).[18]- Check Solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. Perform a formal solubility test if necessary.- Consider Alternative Assays: Use a different type of viability or cytotoxicity assay to confirm the results.- Investigate Mechanism: If the effect is reproducible, it may be a real biological phenomenon that warrants further investigation.
High variability between technical replicates. - Uneven cell plating.- Pipetting errors during drug addition.- Edge effects in the microplate.- Improve Cell Plating Technique: Ensure a single-cell suspension and mix thoroughly before and during plating.- Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.- Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with sterile medium or PBS to create a humidity barrier.

Part 3: Experimental Protocol for Determining the Optimal Concentration of this compound

This protocol outlines a detailed workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

Preliminary Steps: Stock Solution and Cell Culture
  • This compound Stock Solution Preparation:

    • Based on its chemical properties (C21H23FN2O4), this compound is likely to be a hydrophobic molecule.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate sterile solvent such as DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Maintenance:

    • Culture your chosen cell line in the recommended medium and conditions.

    • Ensure the cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.[19]

    • Use cells with a consistent and low passage number.[9][10][11][12]

Step-by-Step Assay Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase throughout the experiment.[14][15][16][17]

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Preparation of this compound Serial Dilutions:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Perform a serial dilution of the stock solution in a sterile, inert container (e.g., a polypropylene microcentrifuge tube) using the cell culture medium to achieve the desired final concentrations. It is often practical to prepare 2x concentrated solutions that will be diluted 1:1 in the wells.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared this compound dilutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the highest concentration of the solvent used) and a no-treatment control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Cell Viability Assay:

    • After the incubation period, assess cell viability using a suitable method, such as an MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Read the plate using a microplate reader at the appropriate wavelength.

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability versus the log of the this compound concentration.

    • Fit the data to a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[20] Software such as GraphPad Prism is commonly used for this analysis.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock dilute Prepare Serial Dilutions stock->dilute cells Culture Cells seed Seed Cells in 96-well Plate cells->seed treat Treat Cells seed->treat dilute->treat incubate Incubate (48-72h) treat->incubate viability Perform Viability Assay incubate->viability read Read Plate viability->read analyze Analyze Data & Determine IC50 read->analyze dose_response cluster_curve Dose-Response Curve Dose-Response Curve Top Plateau 100% Viability IC50 IC50 (50% Inhibition) Top Plateau->IC50 Decreasing Response Bottom Plateau Maximal Inhibition IC50->Bottom Plateau Log [this compound] Log [this compound] Response (% Viability) Response (% Viability)

References

Mdl 201053 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating On-Target Efficacy and Mitigating Off-Target Effects for Novel Guanylate Cyclase Modulators

Welcome to the technical support center for MDL 201053. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the experimental use of this compound, a compound presumed to modulate the soluble guanylate cyclase (sGC) pathway. Given the novelty of this compound, this document focuses on the foundational principles of characterizing its activity, with a strong emphasis on identifying and mitigating potential off-target effects.

Part 1: Understanding the Core Scientific Context

The Soluble Guanylate Cyclase (sGC) Signaling Pathway

Soluble guanylate cyclase is a key enzyme in various physiological processes.[1] It is a heterodimeric protein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The primary endogenous activator of sGC is nitric oxide (NO).[1] The resulting increase in intracellular cGMP concentration activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), leading to physiological responses like vasodilation.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for this compound?

A1: While specific data on this compound is limited, it is classified as a modulator of the sGC pathway. This suggests its primary mechanism is to either directly stimulate sGC, enhancing cGMP production, or to inhibit phosphodiesterases (PDEs) that degrade cGMP, thereby increasing its intracellular concentration.

Q2: What are the potential off-target effects I should be aware of when working with a novel sGC modulator like this compound?

A2: Off-target effects are a critical consideration in drug development.[2][3] For a compound targeting the sGC-cGMP pathway, potential off-target effects could include:

  • Inhibition of Phosphodiesterases (PDEs): The PDE superfamily consists of 11 isoforms with varying specificities for cAMP and cGMP.[4] Non-selective inhibition of PDEs can lead to a range of unintended cellular responses. For instance, some early sGC stimulators were also found to inhibit PDEs.[5]

  • Interaction with other Heme-Containing Proteins: Since sGC is a heme-containing protein, there is a possibility that novel modulators could interact with other hemoproteins.

  • Activation or Inhibition of other Cyclases: While structurally distinct, it is prudent to test for any unintended activity on adenylyl cyclases, which produce cAMP.

Q3: My experimental results are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several factors. Refer to the Troubleshooting Guide in Part 3 for detailed steps. Common culprits include:

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in your assay buffer can lead to variable effective concentrations.[6][7]

  • Cell Culture Conditions: The expression and activity of sGC and PDEs can vary with cell passage number, confluence, and serum conditions.

  • Assay Reagent Quality: Ensure all reagents, especially cGMP standards and antibodies for immunoassays, are within their expiration dates and have been stored correctly.

Q4: How can I confirm that the observed effects of this compound are due to sGC modulation?

A4: To confirm the on-target activity of this compound, you should incorporate specific controls in your experiments. A key experiment is to use a known sGC inhibitor, such as ODQ (1H-[8][9][10]oxadiazolo[4,3-a]quinoxalin-1-one).[11] If this compound is acting through sGC, its effects should be blocked or significantly reduced in the presence of ODQ.

Part 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the experimental use of this compound.

Problem Potential Cause Troubleshooting Steps
No or low cGMP production in response to this compound 1. Compound Inactivity: this compound may not be an sGC activator. 2. Compound Degradation: The compound may be unstable in the assay conditions.[6][7] 3. Low sGC Expression: The cell line used may have low endogenous levels of sGC. 4. Oxidized sGC: Oxidative stress can render sGC unresponsive to NO-dependent stimulators.[5]1. Positive Control: Use a known sGC activator (e.g., BAY 41-2272 or YC-1) to confirm assay performance.[5] 2. Solubility Check: Visually inspect for compound precipitation and consider using a different solvent or formulation. 3. Cell Line Selection: Use a cell line known to express functional sGC (e.g., RFL-6 cells).[12] 4. Heme-Independent Activator: Test a heme-independent sGC activator to assess the state of the enzyme.
High background signal in cGMP assay 1. Contaminated Reagents: Buffers or other reagents may be contaminated.[13] 2. Non-specific Antibody Binding: In immunoassays, the antibody may show cross-reactivity.[4] 3. Cell Lysis Issues: Incomplete cell lysis can release interfering substances.1. Fresh Reagents: Prepare fresh buffers and solutions.[14] 2. Assay Specificity: Run a negative control with no primary antibody to check for non-specific binding. 3. Lysis Buffer Optimization: Ensure the lysis buffer is appropriate for your cell type and that lysis is complete.
Results not reproducible 1. Pipetting Errors: Inaccurate pipetting can lead to significant variability.[14] 2. Inconsistent Incubation Times: Timing is critical in enzymatic assays.[14] 3. Cell Passage Number: High passage numbers can lead to phenotypic drift.1. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques.[14] 2. Standardized Protocol: Adhere strictly to the incubation times and temperatures outlined in your protocol. 3. Low Passage Cells: Use cells with a low passage number and monitor their health.

Part 4: Experimental Protocols & Data Interpretation

Protocol: Cell-Based cGMP Assay to Assess On-Target and Off-Target Effects

This protocol describes a competitive enzyme-linked immunoassay (ELISA) to measure intracellular cGMP levels.[4]

1. Cell Culture and Treatment: a. Seed RFL-6 cells (or another suitable cell line) in a 96-well plate and grow to 80-90% confluency. b. Wash the cells with a serum-free medium. c. Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for 15-30 minutes to prevent cGMP degradation. d. For off-target assessment, pre-incubate a subset of wells with an sGC inhibitor (e.g., ODQ) for 30 minutes.[11] e. Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., the NO donor SNAP). f. Incubate for the desired time period (e.g., 10-30 minutes).

2. Cell Lysis: a. Aspirate the medium and add 1X Cell Lysis Buffer. b. Incubate on ice for 10 minutes with gentle agitation.

3. cGMP Measurement (Competitive ELISA): a. Use a commercially available cGMP assay kit and follow the manufacturer's instructions.[4] b. Briefly, add cell lysates and a fixed amount of HRP-linked cGMP to a 96-well plate pre-coated with an anti-cGMP antibody. c. Incubate to allow competition for antibody binding. d. Wash the plate to remove unbound reagents. e. Add a TMB substrate to develop color. The color intensity will be inversely proportional to the amount of cGMP in the sample.[4] f. Stop the reaction and read the absorbance at the appropriate wavelength.

4. Data Analysis and Interpretation: a. Generate a standard curve using known concentrations of cGMP. b. Calculate the cGMP concentration in your samples from the standard curve. c. On-Target Effect: A dose-dependent increase in cGMP in response to this compound. d. Mitigation of Off-Target Effects: If the effect of this compound is blocked by the sGC inhibitor ODQ, it provides strong evidence for on-target activity.

Diagram: sGC Signaling and Potential Off-Target Interactions

sGC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PDEs Phosphodiesterases (Off-Target) cGMP->PDEs Degraded by Downstream_Effectors Downstream Effectors (PKG, Ion Channels) cGMP->Downstream_Effectors Activates Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response MDL_201053_on This compound (On-Target) MDL_201053_on->sGC_inactive Stimulates? MDL_201053_off This compound (Potential Off-Target) MDL_201053_off->PDEs Inhibits? ODQ ODQ (sGC Inhibitor) ODQ->sGC_inactive Inhibits

Caption: The NO-sGC-cGMP signaling pathway and potential points of interaction for this compound.

References

Technical Support Center: Strategies for Enhancing the Oral Bioavailability of Mdl 201053

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the oral bioavailability of Mdl 201053. This guide is designed for researchers, scientists, and drug development professionals. Here, we will explore a systematic, evidence-based approach to diagnosing and overcoming the hurdles you may encounter during your preclinical studies. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of a new chemical entity like this compound.

Q1: What is oral bioavailability and why is it a critical parameter for this compound?

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[1] It is a crucial pharmacokinetic parameter because it directly influences the therapeutic efficacy and safety of a drug.[2] For a novel compound like this compound, establishing adequate oral bioavailability is essential for it to be a viable oral therapeutic agent. Low bioavailability can lead to insufficient drug concentration at the target site, resulting in a lack of efficacy, or it may necessitate higher doses, which can increase the risk of adverse effects.[3]

Q2: What are the likely initial hurdles to achieving good oral bioavailability for this compound?

For a complex organic molecule like this compound (Chemical Formula: C21H23FN2O4, Molecular Weight: 386.42), the primary challenges are often related to its physicochemical properties.[4][5] The most common reasons for low oral bioavailability are poor aqueous solubility and low intestinal permeability.[6] Additionally, the compound may be subject to first-pass metabolism in the gut wall or liver, or it could be a substrate for efflux transporters that actively pump the drug out of intestinal cells.[7]

Q3: How can I get a preliminary idea of the potential bioavailability challenges with this compound?

A good starting point is to use in silico models and basic in vitro tests. Computational tools can predict properties like solubility and permeability based on the chemical structure. Experimentally, determining the aqueous solubility of this compound in simulated gastric and intestinal fluids will provide initial clues. An early assessment of its permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) can also be highly informative.[8][9]

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This guide will walk you through a logical sequence to identify and address the root causes of poor oral bioavailability for this compound.

Problem 1: Low and Variable Exposure in Initial Animal Studies.

This is a common starting point and often points towards issues with the drug's fundamental properties.

Question: Have you characterized the fundamental physicochemical properties of this compound?

Answer: A systematic approach is essential. Before proceeding to complex formulations, you must understand the inherent properties of your compound.

  • Step 1: Assess Aqueous Solubility.

    • Why: The drug must be in solution to be absorbed.[10] Poor solubility is a very common reason for low bioavailability.[11][12]

    • Action: Determine the equilibrium solubility of this compound in biorelevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Step 2: Evaluate Intestinal Permeability.

    • Why: After dissolving, the drug must pass through the intestinal wall to enter the bloodstream.

    • Action: Use an in vitro model to assess permeability. The Caco-2 cell monolayer is a widely used model that can provide information on both passive diffusion and active transport mechanisms.[8][13] A simpler, higher-throughput alternative for assessing passive permeability is the PAMPA model.[8][9]

  • Step 3: Investigate Metabolic Stability.

    • Why: The drug may be rapidly metabolized in the gut wall or liver before it reaches systemic circulation (first-pass metabolism).

    • Action: Assess the in vitro metabolic stability of this compound using liver microsomes or S9 fractions. This will help determine its intrinsic clearance.[14]

Workflow for Troubleshooting Poor Bioavailability

G cluster_0 Initial Characterization cluster_1 Problem Identification & Strategy cluster_2 Formulation & Chemical Modification Strategies cluster_3 In Vivo Evaluation Start Low Bioavailability of this compound Solubility Assess Solubility (SGF, SIF) Start->Solubility Permeability Assess Permeability (Caco-2 / PAMPA) Solubility->Permeability Metabolism Assess Metabolic Stability (Microsomes, S9) Permeability->Metabolism Decision Identify Primary Barrier Metabolism->Decision Solubility_Issue Poor Solubility Decision->Solubility_Issue Solubility-Limited Permeability_Issue Low Permeability Decision->Permeability_Issue Permeability-Limited Metabolism_Issue High Metabolism Decision->Metabolism_Issue Metabolism-Limited Efflux_Issue Efflux Substrate Decision->Efflux_Issue Efflux-Mediated Formulation Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations (SEDDS) - Cyclodextrin Complexation Solubility_Issue->Formulation Permeability_Issue->Formulation Chemical_Mod Chemical Modification: - Prodrug Approach Metabolism_Issue->Chemical_Mod Efflux_Issue->Formulation InVivo In Vivo Pharmacokinetic Study (Rodent Model) Formulation->InVivo Chemical_Mod->InVivo

Caption: A systematic workflow for diagnosing and addressing poor oral bioavailability.

Problem 2: Good In Vitro Solubility, but Still Low In Vivo Exposure.

Question: Could efflux transporters be limiting absorption?

Answer: If this compound is soluble and should theoretically be permeable based on its physicochemical properties, but in vivo absorption is low, you should investigate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Action: Perform a Caco-2 Bidirectional Transport Assay.

    • Why: This assay measures the transport of the compound from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A). A B-to-A transport that is significantly higher than the A-to-B transport indicates active efflux.

    • Confirmation: To confirm P-gp involvement, the assay can be run in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-to-B transport in the presence of the inhibitor is strong evidence that your compound is a P-gp substrate.[14]

Problem 3: Good Solubility and Permeability, but Low Systemic Exposure.

Question: Is first-pass metabolism the primary issue?

Answer: If both solubility and permeability are good, the next likely culprit is extensive metabolism in the gut wall and/or liver.

  • Action 1: In Vitro Metabolic Stability Assessment.

    • Why: As mentioned earlier, this will determine the intrinsic clearance of this compound.

    • Next Step: If metabolic stability is low, you can use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for the metabolism.

  • Action 2: Consider a Prodrug Approach.

    • Why: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[3] This approach can be used to mask the part of the molecule that is susceptible to metabolism.

    • Strategy: Design a prodrug of this compound that is stable in the gut and liver but is cleaved to release the active compound in the systemic circulation.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To improve the dissolution rate and solubility of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both this compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:3 drug to polymer).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulations (e.g., simple suspension, solid dispersion, SEDDS)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation via oral gavage at a specific dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2][15]

Part 4: Data Interpretation and Next Steps

The data you collect will guide your next steps. Below is an example of how to present and interpret pharmacokinetic data.

Table 1: Example Pharmacokinetic Parameters for this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Suspension 1050 ± 152.0250 ± 75100 (Reference)
Solid Dispersion 10250 ± 501.01250 ± 200500
SEDDS 10400 ± 800.52000 ± 350800
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation:

  • The Solid Dispersion shows a 5-fold increase in both Cmax and AUC compared to the simple suspension, indicating a significant improvement in absorption.

  • The Self-Emulsifying Drug Delivery System (SEDDS) provides the best performance with an 8-fold increase in AUC and a faster Tmax, suggesting rapid and enhanced absorption.

Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

G cluster_0 Oral Administration cluster_1 In the GI Tract cluster_2 Absorption SEDDS SEDDS Formulation (Drug in Oil/Surfactant/Co-solvent) Dispersion Dispersion in GI Fluids (Gentle Agitation) SEDDS->Dispersion Emulsion Forms Fine Oil-in-Water Emulsion (Drug remains solubilized in oil droplets) Dispersion->Emulsion Absorption Increased Surface Area for Absorption across Intestinal Wall Emulsion->Absorption Lymphatic Potential for Lymphatic Uptake (Bypasses First-Pass Metabolism) Emulsion->Lymphatic Bioavailability Enhanced Bioavailability Absorption->Bioavailability Lymphatic->Bioavailability

Caption: How a SEDDS enhances the oral absorption of a poorly soluble drug.

Next Steps: Based on these hypothetical results, the SEDDS formulation would be the most promising candidate to advance into further preclinical development, including dose-ranging toxicity studies and efficacy models.

References

Technical Support Center: Navigating Challenges in MDL 201053 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and purification of MDL 201053. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multi-step organic synthesis and purification. We understand that working with complex molecules like this compound can present a unique set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles, optimize your experimental outcomes, and ensure the integrity of your final compound.

Our approach is rooted in explaining the causality behind experimental choices, providing you with not just the "how," but the "why." Every protocol and troubleshooting step is designed to be a self-validating system, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Synthesis of this compound

This section addresses specific issues that you may encounter during the synthesis of this compound, from low yields to the formation of intractable byproducts.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize an intermediate of this compound has resulted in a very low yield, or in some cases, no product at all. What are the most likely causes and how can I troubleshoot this?

Answer: A low or non-existent yield is one of the most common yet frustrating challenges in multi-step synthesis.[1][2] The issue can typically be traced back to one of three areas: reagents and setup, reaction conditions, or the workup procedure. A systematic approach is the key to diagnosing the problem.

Causality and Troubleshooting Steps:

  • Reagent and Glassware Integrity:

    • Cause: The purity and reactivity of your starting materials, reagents, and catalysts are critical.[3] Over time, reagents can degrade, solvents can absorb atmospheric moisture, and catalysts can become poisoned or deactivated. For moisture- or air-sensitive reactions, even trace amounts of water or oxygen can completely inhibit the reaction.[2][3]

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Use freshly opened reagents or purify older ones if their condition is suspect. For instance, solvents for anhydrous reactions should be freshly distilled or obtained from a solvent purification system.[3]

      • Accurate Quantification: Re-verify the calculations and measurements of all reagents. Small errors in limiting reagents can have a significant impact on yield.

      • Proper Glassware Preparation: Ensure all glassware is thoroughly oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use for sensitive reactions.[1]

  • Reaction Conditions:

    • Cause: Temperature, reaction time, and mixing are critical parameters. An incorrect temperature can lead to decomposition or prevent the reaction from initiating. Insufficient reaction time will result in an incomplete reaction, while an overly long time can lead to byproduct formation.[1][3]

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to track the consumption of starting material and the formation of the product. This will help you determine the optimal reaction time.[3]

      • Ensure Temperature Control: Use a reliable heating mantle with a temperature controller or an ice/acetone bath for sub-zero temperatures. Verify the internal reaction temperature if possible.

      • Efficient Stirring: For heterogeneous reactions, ensure the stirring is vigorous enough to ensure proper mixing of all components.[1]

  • Workup and Isolation:

    • Cause: Significant product loss can occur during the workup phase.[1] Common issues include the formation of emulsions during liquid-liquid extraction, incorrect pH adjustments leading to the product remaining in the aqueous layer, or the product being volatile and lost during solvent evaporation.[3]

    • Troubleshooting Protocol:

      • Breaking Emulsions: If an emulsion forms during extraction, try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase or filter the mixture through a pad of Celite.[3]

      • pH Adjustment: Before extraction, ensure the pH of the aqueous layer is adjusted to a level where your product is in its neutral, less water-soluble form.

      • Careful Evaporation: If your product is semi-volatile, use a rotary evaporator at a reduced temperature and pressure, and avoid leaving it on for an extended period after the solvent has been removed.

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents Verify Reagent and Solvent Purity/Activity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup Analyze Workup & Isolation Procedure for Product Loss workup_ok Workup Optimized? check_workup->workup_ok reagent_ok->check_conditions Yes remedy_reagents Use Fresh/Purified Reagents and Anhydrous Solvents reagent_ok->remedy_reagents No conditions_ok->check_workup Yes remedy_conditions Optimize Temperature & Time via TLC/LC-MS Monitoring conditions_ok->remedy_conditions No remedy_workup Adjust pH, Use Brine for Emulsions, Careful Evaporation workup_ok->remedy_workup No success Improved Yield workup_ok->success Yes remedy_reagents->check_reagents remedy_conditions->check_conditions remedy_workup->check_workup

Caption: Workflow for troubleshooting low reaction yields.
Issue 2: Formation of Persistent Byproducts

Question: My reaction produces several byproducts that are difficult to separate from my desired this compound intermediate. How can I minimize their formation?

Answer: The formation of byproducts is a common challenge, especially in complex syntheses.[4] These impurities can arise from side reactions, degradation of the product, or issues with protecting groups.[5][6] Minimizing these requires a deep understanding of the reaction mechanism and careful control over the reaction conditions.

Causality and Mitigation Strategies:

  • Protecting Group Issues:

    • Cause: In a multi-step synthesis, protecting groups are used to mask reactive functional groups.[7][8] Byproducts can form if a protecting group is unstable and is prematurely cleaved, or if it fails to be completely removed during the deprotection step.[9][10]

    • Mitigation:

      • Orthogonal Strategy: Employ an orthogonal protecting group strategy. This involves using different types of protecting groups that can be removed under distinct, non-interfering conditions.[7][8] For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can be used in the same molecule and removed selectively.[7]

      • Stability Check: Ensure the chosen protecting group is stable under all subsequent reaction conditions before it is meant to be removed.

  • Side Reactions:

    • Cause: Many reagents are not perfectly selective and can react with other functional groups in the molecule. For instance, in peptide synthesis, racemization (loss of stereochemical integrity) can occur during amino acid activation.[10] Other common side reactions include oxidation of sensitive functional groups or polymerization.[5][6]

    • Mitigation:

      • Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can often favor the formation of the desired product.

      • Order of Reagent Addition: In some cases, the order in which reagents are added can significantly impact the product distribution. Adding a highly reactive reagent slowly and at a low temperature can help to control the reaction.[1]

      • Inert Atmosphere: For reactions involving sensitive functional groups, ensure the reaction is carried out under an inert atmosphere of nitrogen or argon to prevent oxidation.[3]

Protecting Group Functional Group Protected Common Cleavage Conditions Orthogonality Example
Boc (tert-Butoxycarbonyl)AmineStrong Acid (e.g., TFA)Orthogonal to Fmoc, Cbz
Fmoc (Fluorenylmethyloxycarbonyl)AmineBase (e.g., Piperidine)Orthogonal to Boc, Cbz
Cbz (Carboxybenzyl)AmineHydrogenolysis (H₂, Pd/C)Orthogonal to Boc, Fmoc
TBDMS (tert-Butyldimethylsilyl)AlcoholFluoride ions (e.g., TBAF) or acidOrthogonal to Benzyl ethers
Bn (Benzyl)Alcohol, Carboxylic AcidHydrogenolysis (H₂, Pd/C)Orthogonal to Silyl ethers
Table 1: Common protecting groups and their orthogonal relationships.[7]

Troubleshooting Guide: Purification of this compound

Purification is a critical step to ensure the final compound meets the required purity standards. This section addresses common issues encountered during the purification of this compound.

Issue 1: Poor Separation During HPLC Purification

Question: I am having difficulty separating my target compound, this compound, from a closely related impurity using reverse-phase HPLC. The peaks are co-eluting or have very poor resolution. What steps can I take to improve the separation?

Answer: Achieving good resolution in HPLC is dependent on optimizing the selectivity of your method.[11] This involves a systematic approach to modifying the mobile phase, stationary phase, and other chromatographic conditions.[12][13]

Optimization Strategies:

  • Mobile Phase Modification:

    • Cause: The composition of the mobile phase is a powerful tool for manipulating selectivity.[11] Small changes in the organic modifier, pH, or additives can have a significant impact on the retention and resolution of compounds.

    • Optimization Protocol:

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of the two. The different solvent properties can alter the interactions with the stationary phase and improve separation.

      • Adjust pH: For ionizable compounds, the pH of the mobile phase is critical. Adjust the pH to be at least 2 units away from the pKa of your compound and the impurity to ensure they are in a single, stable ionization state.

      • Gradient Optimization: If using a gradient, try making it shallower around the elution time of your compound. This will increase the time the compounds spend interacting with the stationary phase, which can improve resolution.[11]

  • Stationary Phase Selection:

    • Cause: The standard C18 column may not be optimal for all separations. Different stationary phases offer different retention mechanisms.

    • Optimization Protocol:

      • Try a Different Phenyl-based Column: If your compound has aromatic rings, a phenyl-hexyl column can provide alternative pi-pi interactions, leading to different selectivity compared to a C18 column.

      • Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar compounds and reduce peak tailing for basic compounds.

Purification_Strategy start Crude this compound initial_analysis Analyze Crude Mixture (TLC, LC-MS) start->initial_analysis polarity_check Difference in Polarity? initial_analysis->polarity_check flash_chrom Flash Chromatography (Silica or Reverse Phase) polarity_check->flash_chrom Large hplc_prep Preparative HPLC polarity_check->hplc_prep Small purity_check Purity > 98%? flash_chrom->purity_check hplc_prep->purity_check crystallization Crystallization crystallization->purity_check purity_check->crystallization No final_product Pure this compound purity_check->final_product Yes

Caption: Decision tree for selecting a purification strategy.
Issue 2: Product Degradation During Purification

Question: I've noticed that the purity of my this compound sample decreases after purification by silica gel chromatography. What could be causing this degradation?

Answer: Compound degradation during purification is a significant issue that can compromise your final yield and purity.[14] The stationary phase, temperature, and exposure to air or light can all contribute to the degradation of sensitive molecules.[15][16]

Causes and Prevention:

  • Degradation on Silica Gel:

    • Cause: The surface of silica gel is acidic and can cause the degradation of acid-sensitive compounds.

    • Prevention:

      • Deactivate Silica: Add a small amount of a base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.[3]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica.

  • Oxidation:

    • Cause: Some compounds are sensitive to oxidation and can degrade when exposed to air for extended periods, especially when spread over the high surface area of a chromatography column.

    • Prevention:

      • Work Quickly: Minimize the time the compound spends on the column.

      • Use Degassed Solvents: Degassing the mobile phase can help to reduce the amount of dissolved oxygen.

  • Thermal Degradation:

    • Cause: If the purification is run at elevated temperatures, or if the solvent evaporation is performed at a high temperature, thermally labile compounds can decompose.

    • Prevention:

      • Room Temperature Purification: Whenever possible, run chromatography at room temperature.

      • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature to remove the solvent.

Frequently Asked Questions (FAQs)

Synthesis FAQs
  • Q1: How do I choose the right protecting groups for a multi-step synthesis of a complex molecule like this compound?

    • A1: The selection of protecting groups is a critical strategic decision.[7][8] The ideal protecting group should be easy to install in high yield, stable to the reaction conditions of subsequent steps, and easy to remove in high yield without affecting the rest of the molecule.[8] For complex syntheses, an orthogonal strategy is highly recommended, where you use multiple protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, and hydrogenolysis-labile groups).[7]

  • Q2: What are the best practices for setting up a moisture-sensitive reaction?

    • A2: Success with moisture-sensitive reactions hinges on the rigorous exclusion of water.[3] This involves:

      • Thoroughly drying all glassware in an oven or by flame-drying under vacuum.

      • Using anhydrous solvents, either freshly distilled or from a solvent purification system.

      • Performing all manipulations, including reagent transfers, under an inert atmosphere of dry nitrogen or argon using techniques like Schlenk lines or a glovebox.

  • Q3: How can I effectively monitor the progress of my reaction?

    • A3: Monitoring reaction progress is essential to know when a reaction is complete and to avoid the formation of byproducts from over-reaction.[1][3] The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of starting materials and the appearance of products. LC-MS provides more detailed information, including the mass of the product and any byproducts, which can be invaluable for troubleshooting.

Purification FAQs
  • Q1: What are the key parameters to optimize for better HPLC separation?

    • A1: The key to improving HPLC separation is to optimize selectivity and efficiency. The most impactful parameters to adjust are:

      • Mobile Phase Composition: The type of organic solvent (acetonitrile vs. methanol), pH, and buffer concentration.[11][12]

      • Stationary Phase: Changing the column chemistry (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase) can provide different selectivities.[11]

      • Gradient Profile: Adjusting the steepness of the gradient can improve the resolution of closely eluting peaks.[11]

      • Temperature: Changing the column temperature can affect selectivity and viscosity of the mobile phase.

  • Q2: How can I remove highly polar or non-polar impurities?

    • A2: For highly polar impurities, a common technique is to perform a liquid-liquid extraction where the organic layer containing your product is washed with water or brine. For non-polar impurities, you can sometimes precipitate your more polar product from a non-polar solvent. Normal-phase chromatography (using a polar stationary phase like silica and a non-polar mobile phase) is also very effective at removing non-polar impurities.

  • Q3: My purified this compound is not stable during storage. What are the best storage conditions?

    • A3: The stability of a purified compound depends on its chemical nature.[14] General best practices for storage include:

      • Low Temperature: Store the compound at a low temperature, such as in a freezer at -20°C or -80°C, to slow down degradation processes.

      • Inert Atmosphere: If the compound is sensitive to oxidation, store it under an inert atmosphere of nitrogen or argon.

      • Protection from Light: If the compound is light-sensitive, store it in an amber vial or a container wrapped in aluminum foil.

      • Anhydrous Conditions: If the compound is sensitive to hydrolysis, ensure it is stored in a desiccated environment.

References

Technical Support Center: Refining In Vivo Delivery of MDL 201053

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: MDL 201053 is a calpain inhibitor with limited publicly available data regarding its in vivo application. This guide has been developed by leveraging established protocols for a closely related and well-characterized peptide-based calpain inhibitor, MDL 28170 (Calpain Inhibitor III) , and general principles for the formulation of hydrophobic peptides. Researchers are strongly advised to perform small-scale pilot studies to validate these recommendations for their specific experimental setup.

Introduction

This compound, with the chemical structure BENZYLOXYCARBONYL-L-PHENYLALANINE-L-ALANINE-CH2F, is a peptide-based inhibitor of calpain, a calcium-dependent cysteine protease. Dysregulation of calpain activity is implicated in a variety of pathological conditions, making inhibitors like this compound valuable research tools. However, the successful in vivo application of such compounds is often hampered by challenges related to their solubility and delivery. This guide provides a comprehensive resource for troubleshooting common issues and refining your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering this compound in vivo?

A1: The primary challenge stems from its predicted hydrophobicity, a common characteristic of many peptide-based inhibitors.[1][2] Hydrophobic compounds exhibit poor solubility in aqueous solutions, which can lead to precipitation upon injection, causing inaccurate dosing, localized toxicity, and reduced bioavailability.

Q2: What are the recommended starting solvents for this compound?

A2: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are recommended.[3] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into an appropriate vehicle for in vivo administration.

Q3: Can I inject a DMSO stock solution of this compound directly?

A3: No, direct injection of a high concentration DMSO solution is not recommended as it can cause local tissue damage and systemic toxicity. The final concentration of DMSO in the injected formulation should be minimized, ideally below 10%, and the solution must be thoroughly mixed to prevent precipitation.[4]

Q4: What are some suitable vehicles for creating an injectable formulation of this compound?

A4: A common and effective vehicle for hydrophobic compounds like the related MDL 28170 involves a multi-component solvent system. A widely used formulation consists of a mixture of DMSO, PEG 300, Tween-80, and saline.[4] This combination helps to maintain the solubility of the compound in a physiologically compatible solution.

Q5: How should I prepare the final injection solution?

A5: The key is a stepwise dilution process. First, dissolve the this compound in DMSO to create a clear stock solution. Then, sequentially add the other co-solvents (e.g., PEG 300, Tween-80) with gentle mixing. Finally, add saline to reach the final desired concentration. This gradual process helps to prevent the compound from precipitating out of solution.

Troubleshooting Guide

Issue 1: Precipitation of this compound during formulation or upon injection.

Root Cause Analysis:

  • Insufficient Solubilization: The initial DMSO stock may not be at a sufficiently high concentration, or the compound was not fully dissolved.

  • Improper Dilution: Adding the aqueous component (saline) too quickly or without sufficient mixing can cause the hydrophobic compound to crash out of solution.

  • Vehicle Incompatibility: The chosen vehicle may not be optimal for maintaining the solubility of this compound at the desired concentration.

Solutions:

  • Optimize Stock Solution: Ensure this compound is completely dissolved in 100% DMSO before adding other components. Gentle warming or sonication can aid in dissolution.[5][6]

  • Refine Dilution Technique: Add co-solvents and saline dropwise while vortexing or stirring continuously to ensure a homogenous mixture.

  • Adjust Vehicle Composition: If precipitation persists, consider altering the ratios of the co-solvents. For instance, increasing the proportion of PEG 300 or Tween-80 may enhance solubility. A suggested starting formulation for a similar compound, MDL 28170, is 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline.[4]

  • Consider Alternative Formulations: For sustained release or challenging compounds, advanced formulations like liposomes or peptide-based hydrogels could be explored.[7]

Issue 2: Inconsistent experimental results or lack of expected biological effect.

Root Cause Analysis:

  • Inaccurate Dosing: Precipitation can lead to a lower effective dose being administered.

  • Compound Degradation: Peptide-based inhibitors can be susceptible to degradation, especially with improper storage or handling.

  • Poor Bioavailability: The formulation may not be effectively delivering the compound to the target tissue.

Solutions:

  • Ensure Complete Solubilization: Visually inspect the final formulation for any signs of precipitation before each injection.

  • Proper Storage and Handling: Store lyophilized this compound at -20°C, desiccated.[3] Once in solution, it is recommended to use it fresh or store at -20°C for a limited time (e.g., up to one month for MDL 28170) and avoid multiple freeze-thaw cycles.[3]

  • Route of Administration: The choice of injection route (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact bioavailability. The optimal route will depend on the experimental model and target organ.

  • Pharmacokinetic Pilot Study: If feasible, conduct a pilot study to determine the pharmacokinetic profile of your this compound formulation to ensure adequate exposure at the target site.

Quantitative Data Summary

The following table summarizes solubility and formulation data for the analogous calpain inhibitor, MDL 28170, which can serve as a starting point for this compound.

ParameterValue (for MDL 28170)Source
Solubility in DMSO ≥ 12.5 mg/mL[8]
Solubility in DMF ~14 mg/mL[8]
Solubility in Ethanol ~3.3 mg/mL[8]
Recommended In Vivo Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Achievable Concentration in Vehicle ≥ 2.25 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved. A brief sonication or gentle warming may be used to facilitate dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Injectable Formulation

This protocol is adapted from a formulation used for MDL 28170 and should be validated for this compound.

  • Begin with your high-concentration this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the following co-solvents, vortexing gently after each addition:

    • 4 volumes of PEG 300

    • 0.5 volumes of Tween-80

  • Slowly add 4.5 volumes of sterile saline to the mixture while continuously vortexing.

  • Visually inspect the final solution to ensure it is clear and free of any precipitates.

  • This formulation should be prepared fresh on the day of use.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration & Analysis start Lyophilized this compound dissolve Dissolve in 100% DMSO start->dissolve add_peg Add PEG 300 & Tween-80 dissolve->add_peg add_saline Add Saline add_peg->add_saline final_solution Final Injectable Solution add_saline->final_solution injection Administer to Animal Model final_solution->injection observation Observe for Biological Effect injection->observation data_analysis Data Analysis observation->data_analysis

Caption: Experimental workflow for this compound in vivo delivery.

troubleshooting_logic cluster_precipitation Precipitation cluster_inconsistent Inconsistent Results start Issue Encountered precip_check Check Solubilization & Dilution start->precip_check inconsistent_check Verify Dosing & Stability start->inconsistent_check precip_solution Optimize Vehicle or Re-dissolve precip_check->precip_solution Improper inconsistent_solution Review Formulation & Handling inconsistent_check->inconsistent_solution Issues Found

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Resistance to Mdl 201053

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Mdl 201053. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and address common questions regarding the use of this compound in non-small cell lung cancer (NSCLC) research. Our goal is to empower you with the knowledge to anticipate and overcome experimental challenges, particularly the emergence of resistance.

This compound is a highly potent and selective small molecule inhibitor of Resist-O-Kinase 1 (ROK1), a critical downstream kinase in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] Dysregulation of the EGFR-ROK1 axis is a known driver in a subset of NSCLCs, making this compound a valuable tool for preclinical investigation.[3][4]

This guide is structured to provide a logical flow from basic handling to complex resistance mechanism elucidation, ensuring scientific integrity and providing actionable, field-proven insights.

I. This compound Signaling Context

Understanding the mechanism of action is fundamental. This compound inhibits the kinase activity of ROK1, which is a key transducer of proliferative and anti-apoptotic signals downstream of EGFR.[1][2]

EGFR_ROK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF ROK1 ROK1 RAS->ROK1 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Proliferation ROK1->Proliferation Inhibits Apoptosis AKT AKT PI3K->AKT AKT->ROK1 EGF EGF Ligand EGF->EGFR Mdl_201053 This compound Mdl_201053->ROK1 MET MET (Bypass Pathway) MET->PI3K Troubleshooting_Workflow Start Start: Reduced Efficacy of this compound Confirm_Resistance 1. Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Check_Compound 2. Verify Compound Integrity (Stock Aliquot, Age) Confirm_Resistance->Check_Compound On_Target 3a. Investigate On-Target Resistance Check_Compound->On_Target Off_Target 3b. Investigate Off-Target (Bypass) Resistance Check_Compound->Off_Target Sequencing 4a. Sequence ROK1 Kinase Domain On_Target->Sequencing Western_Blot 4b. Western Blot for p-AKT, p-ERK, p-MET Off_Target->Western_Blot Mutation_Found Mutation Identified Sequencing->Mutation_Found Positive No_Mutation No Mutation Found Sequencing->No_Mutation Negative Bypass_Active Bypass Pathway Activated (e.g., MET Amplification) Western_Blot->Bypass_Active Increased Phosphorylation No_Bypass No Bypass Activation Western_Blot->No_Bypass No Change

References

MDL 201053 Technical Support Center: A Guide to Ensuring Long-Term Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with MDL 201053. Recognizing the critical importance of compound integrity for experimental success, this document addresses potential stability issues during long-term storage and offers practical troubleshooting advice and frequently asked questions.

Part 1: Troubleshooting Guide for Common Stability Issues

This section is designed to help you diagnose and resolve common problems that may arise during the handling and storage of this compound.

Q1: I've noticed a change in the color/appearance of my solid this compound sample. What should I do?

A1: A change in the physical appearance of a compound is often the first indicator of potential degradation.

  • Immediate Action:

    • Quarantine the affected vial to prevent cross-contamination.

    • Document the changes observed (e.g., color, texture, clumping).

    • Review your storage conditions against the recommended guidelines (see FAQ section).

  • Troubleshooting Workflow:

    start Observation: Change in Appearance quarantine Quarantine Affected Vial start->quarantine doc Document Changes quarantine->doc review_storage Review Storage Conditions doc->review_storage purity_analysis Perform Purity Analysis (e.g., HPLC) review_storage->purity_analysis compare Compare to Reference Standard purity_analysis->compare decision Decision Point compare->decision discard Discard if Degraded decision->discard Significant Degradation continue_use Continue Use with Caution decision->continue_use Purity Acceptable

    Caption: Troubleshooting workflow for changes in physical appearance.

  • Further Investigation:

    • Purity Analysis: Perform an analytical purity test, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation.[1]

    • Comparison: Compare the analytical results to a fresh or reference sample of this compound if available.

Q2: My experiments using this compound are showing inconsistent results or a loss of activity. Could this be a stability issue?

A2: Yes, a decline in biological activity or inconsistent experimental outcomes can be a strong indicator of compound degradation.

  • Initial Checks:

    • Solution Preparation: Verify your solution preparation protocol. Ensure the correct solvent was used and that the compound fully dissolved.

    • Storage of Solutions: Review how you store your stock and working solutions. Many compounds are less stable in solution than in their solid form.

  • Investigative Steps:

    • Prepare Fresh Solution: Prepare a fresh solution from your solid stock of this compound and repeat the experiment. If the results are consistent with expectations, your previous solution may have degraded.

    • Purity Assessment of Solid: If a fresh solution does not resolve the issue, assess the purity of your solid this compound stock using an appropriate analytical method.

Q3: I suspect my this compound has been exposed to adverse conditions (e.g., high temperature, humidity, light). How can I assess its integrity?

A3: Accidental exposure to adverse conditions can accelerate degradation. A systematic approach is needed to determine if the compound is still viable for use.

  • Assessment Protocol:

    • Visual Inspection: First, visually inspect the sample for any changes in appearance.

    • Analytical Testing: The most reliable way to assess integrity is through analytical testing. Techniques like HPLC can reveal the presence of degradation products.

    • Functional Assay: If you have a reliable biological assay, you can test the activity of the potentially compromised compound against a trusted batch.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: While specific stability data for this compound is not publicly available, general best practices for similar compounds suggest the following:

ConditionTemperatureHumidityLight
Long-Term -20°CLow (with desiccant)Protected from light (amber vial)
Short-Term 4°CLow (with desiccant)Protected from light (amber vial)

These conditions are designed to minimize the rates of common degradation pathways such as hydrolysis and oxidation.[2][3]

Q2: How should I prepare and store solutions of this compound?

A2: The stability of this compound in solution will depend on the solvent used.

  • Solvent Selection: Use a solvent in which this compound is readily soluble and which is appropriate for your experimental system. The choice of solvent can impact stability.[4][5]

  • Stock Solutions:

    • Prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO, ethanol).

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions from your stock solution for each experiment.

    • Avoid storing dilute aqueous solutions for extended periods, as they may be more susceptible to hydrolysis.

Q3: What are the potential degradation pathways for a compound like this compound?

A3: Based on its chemical structure (C21H23FN2O4), potential degradation pathways could include:

  • Hydrolysis: The amide and ester functional groups present in the molecule could be susceptible to hydrolysis, especially in aqueous solutions or in the presence of moisture.

  • Oxidation: The benzyl group and other parts of the molecule could be prone to oxidation, particularly if exposed to air and light over long periods.[6]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

MDL201053 This compound Hydrolysis Hydrolysis (H₂O, pH) MDL201053->Hydrolysis Oxidation Oxidation (O₂, Light) MDL201053->Oxidation Photodegradation Photodegradation (UV/Visible Light) MDL201053->Photodegradation Degradant_A Degradant A (e.g., Cleaved Amide) Hydrolysis->Degradant_A Degradant_B Degradant B (e.g., Oxidized Benzyl) Oxidation->Degradant_B Degradant_C Degradant C (e.g., Photorearranged) Photodegradation->Degradant_C

Caption: Potential degradation pathways for this compound.

Q4: How can I perform a simple stability study for this compound in my lab?

A4: A small-scale stability study can provide valuable insights into the compound's stability under your specific laboratory conditions.

  • Experimental Protocol:

    • Sample Preparation: Prepare multiple aliquots of solid this compound and solutions in your chosen solvent.

    • Storage Conditions: Store these aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

    • Time Points: Establish several time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).

    • Analysis: At each time point, analyze one aliquot from each storage condition for purity and/or biological activity.

    • Data Evaluation: Compare the results over time to determine the rate of degradation under each condition.

References

Method Refinement for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

At the forefront of scientific discovery, precision and accuracy are paramount. To provide you with the most reliable and technically sound guidance, we must first ensure that we are addressing the correct molecular compound and its intended biological target.

Our initial investigation into "MDL 201053" has revealed a critical point of clarification that is essential for the development of a comprehensive technical support center. The information available in public scientific databases for "this compound" is limited to its chemical identity.

Identifying this compound

Current database entries identify this compound by the following synonyms:

  • BENZYLOXYCARBONYL-L-PHENYLALANINE-L-ALANINE-CH2F[1]

  • CARBAMIC ACID, (2-((3-FLUORO-1-METHYL-2-OXOPROPYL)AMINO)-2-OXO-1-(PHENYLMETHYL)ETHYL)-, PHENYLMETHYL ESTER, (S-(R,R))-[1]

  • Z-L-PHENYLALANINE-D-ALANINE-CH2F[2]

Notably, our comprehensive search of the scientific literature did not yield any publications that characterize the biological activity of this compound, specifically as an adenylyl cyclase inhibitor.

Potential for Compound Misidentification

The "MDL" designation has been used for several different compounds with distinct biological targets. This raises the possibility of a simple misidentification. For your reference, we have included information on two other well-characterized "MDL" compounds:

  • MDL 28170 (Calpain Inhibitor III): A potent, cell-permeable inhibitor of calpain and cathepsin B.[3] It is often used in neuroprotection and cardiovascular research.[4][5]

  • MDL-12,330A: A widely referenced, irreversible inhibitor of adenylyl cyclase.[6][7][8] However, it is important to note that some studies have reported non-specific effects for this compound, independent of its adenylyl cyclase inhibitory activity.[6][7][9]

Moving Forward: Your Input is Crucial

To ensure that we provide you with the most accurate and effective troubleshooting guides and FAQs, we kindly request that you verify the full compound name and its intended biological target.

Once we can confirm the precise molecule and its mechanism of action, we will be fully equipped to develop a detailed and reliable technical support resource tailored to your in vitro assay needs. This will include:

  • Comprehensive FAQs addressing common issues such as solubility, stability, and optimal working concentrations.

  • In-depth Troubleshooting Guides for refining your experimental protocols and overcoming common hurdles.

  • Detailed Methodologies for key in vitro assays.

  • Visualized Signaling Pathways and Workflows to enhance your understanding of the experimental setup.

We are committed to upholding the highest standards of scientific integrity and providing you with the expert support you need to advance your research. We look forward to your clarification and to assisting you further.

References

Validation & Comparative

Validating the Therapeutic Potential of Calpain Inhibitors: A Comparative Guide for Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the pursuit of novel neuroprotective therapies, the landscape is both promising and fraught with challenges. The intricate signaling cascades that govern neuronal life and death present a multitude of potential targets. Among these, the calcium-activated neutral proteases, known as calpains, have emerged as critical mediators of neurodegeneration in a range of devastating disorders. This guide provides an in-depth, technical comparison of the therapeutic potential of calpain inhibitors, with a focus on the representative compound Mdl 201053, against alternative neuroprotective strategies. While specific preclinical and clinical data for this compound are not publicly available, we will leverage data from the well-characterized analog, MDL 28170, to provide a robust framework for evaluation.

The Rationale for Calpain Inhibition in Neurodegenerative Disease

Calpains are a family of intracellular cysteine proteases that are ubiquitously expressed, including throughout the central nervous system. Under normal physiological conditions, calpain activity is tightly regulated by intracellular calcium levels and the endogenous inhibitor, calpastatin. This controlled proteolysis is essential for a variety of cellular functions, including cytoskeletal remodeling, signal transduction, and cell cycle progression.

However, in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in acute neuronal injury from stroke or trauma, a sustained increase in intracellular calcium disrupts this delicate balance.[1] This pathological calcium influx leads to the persistent and excessive activation of calpains.[2] Overactivated calpains cleave a wide array of cellular substrates, leading to synaptic dysfunction, breakdown of the neuronal cytoskeleton, and ultimately, cell death.[2][3] Key substrates of pathological calpain activity include cytoskeletal proteins like spectrin and neurofilaments, as well as signaling proteins and receptors.[4] Consequently, the inhibition of calpain overactivation represents a promising therapeutic strategy to mitigate neuronal damage and slow disease progression.[5][6][7][8]

This compound, chemically identified as BENZYLOXYCARBONYL-L-PHENYLALANINE-L-ALANINE-CH2F, is a calpain inhibitor. While detailed experimental data on this compound is scarce in the public domain, its structural class suggests a mechanism of action similar to other well-studied calpain inhibitors. For the purpose of this guide, we will utilize the extensive preclinical data available for MDL 28170, a potent, cell-permeable calpain inhibitor, to illustrate the therapeutic potential and evaluation of this class of compounds.[4][9][10][11][12][13][14]

The Calpain Signaling Pathway in Neurodegeneration

The signaling cascade leading to calpain-mediated neurodegeneration is a complex process initiated by a disruption in calcium homeostasis. The following diagram illustrates the key steps in this pathway.

Calpain_Signaling_Pathway cluster_0 Initiating Insult cluster_1 Calcium Dysregulation cluster_2 Calpain Activation cluster_3 Downstream Effects Insult Neurotoxic Stimulus (e.g., Ischemia, Excitotoxicity) Ca_Influx ↑ Intracellular Ca2+ Insult->Ca_Influx Disrupts Ca2+ homeostasis Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Activates Substrate_Cleavage Substrate Cleavage (Spectrin, Neurofilaments, etc.) Calpain_Activation->Substrate_Cleavage Leads to Cytoskeletal_Damage Cytoskeletal Damage Substrate_Cleavage->Cytoskeletal_Damage Synaptic_Dysfunction Synaptic Dysfunction Substrate_Cleavage->Synaptic_Dysfunction Cell_Death Neuronal Cell Death Cytoskeletal_Damage->Cell_Death Synaptic_Dysfunction->Cell_Death

Caption: Calpain signaling pathway in neurodegeneration.

Comparative Analysis: Calpain Inhibitors vs. N-methyl-D-aspartate (NMDA) Receptor Antagonists

A primary alternative strategy for neuroprotection involves targeting the upstream events that lead to calcium influx, most notably through the inhibition of NMDA receptors. The following sections provide a comparative overview of these two approaches, with supporting experimental data for MDL 28170 as a representative calpain inhibitor.

Mechanism of Action
Therapeutic StrategyPrimary TargetMechanism of Action
Calpain Inhibitors (e.g., this compound, MDL 28170) Calpain-1 and Calpain-2Directly inhibit the proteolytic activity of calpains, preventing the cleavage of downstream substrates involved in neurodegeneration.
NMDA Receptor Antagonists NMDA ReceptorsBlock the ion channel of the NMDA receptor, preventing excessive calcium influx in response to glutamate, a key initiator of excitotoxicity.
In Vitro Efficacy

The initial validation of a potential therapeutic agent begins with in vitro assays to determine its direct effect on the target and its ability to protect cells from a toxic insult.

AssayCalpain Inhibitor (MDL 28170)NMDA Receptor Antagonist (e.g., MK-801)
Calpain Activity Assay Potent inhibition with an IC50 in the nanomolar range.[9]No direct effect on calpain activity.
Neuroprotection Assay (e.g., against glutamate-induced toxicity in primary neurons) Significant neuroprotection by preventing downstream cell death pathways.[11][14]Effective at blocking the initial excitotoxic cascade.
Preclinical In Vivo Efficacy

Animal models of neurodegenerative diseases are crucial for evaluating the therapeutic potential of a compound in a more complex biological system.

Animal ModelCalpain Inhibitor (MDL 28170)NMDA Receptor Antagonist (e.g., MK-801)
Rodent Model of Stroke (Focal Cerebral Ischemia) Reduces infarct volume and improves neurological outcomes.[11]Neuroprotective, but with a narrow therapeutic window and potential side effects.
Rodent Model of Traumatic Brain Injury Reduces neuronal cell death and improves motor function.Shows some benefit, but can be limited by psychotomimetic side effects.
Rodent Model of Parkinson's Disease (Rotenone-induced) Attenuates the degeneration of dopaminergic neurons.[9][15]Limited efficacy in preventing dopaminergic cell loss.
Mouse Model of Alzheimer's Disease Improves memory and synaptic transmission.[16]Mixed results, with concerns about cognitive side effects.

Experimental Protocols for Validating Therapeutic Potential

The following are detailed, step-by-step methodologies for key experiments used to validate the therapeutic potential of a calpain inhibitor like this compound.

In Vitro Calpain Activity Assay (Fluorogenic)

This assay directly measures the enzymatic activity of calpain and the inhibitory effect of the test compound.

Principle: A fluorogenic calpain substrate is cleaved by active calpain, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to calpain activity.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer containing a reducing agent (e.g., DTT) to maintain the active state of the cysteine protease.

    • Calpain Enzyme: Use purified human calpain-1 or calpain-2.

    • Fluorogenic Substrate: A commonly used substrate is Suc-LLVY-AMC.

    • Test Compound (this compound): Prepare a dilution series in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, calpain enzyme, and the test compound at various concentrations.

    • Incubate for a specified time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission ~354/442 nm for AMC).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In_Vitro_Calpain_Assay Reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) Plate_Setup Plate Setup (Buffer + Enzyme + this compound) Reagents->Plate_Setup Incubation Incubation (Allow inhibitor binding) Plate_Setup->Incubation Reaction Add Substrate (Initiate reaction) Incubation->Reaction Measurement Measure Fluorescence (Kinetics) Reaction->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis Neuroprotection_Assay Culture Culture Primary Neurons (96-well plate) Pretreatment Pre-treat with this compound Culture->Pretreatment Toxin Induce Neurotoxicity (e.g., Glutamate) Pretreatment->Toxin Incubation Incubation Toxin->Incubation Viability Measure Cell Viability (MTT or LDH assay) Incubation->Viability Analysis Data Analysis (Calculate EC50) Viability->Analysis

References

In-Depth Analysis of MDL 201053: A Comparative Guide to Its Rationale and Application in Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

MDL 201053 is a research compound with a specific, though not widely publicized, pharmacological profile. This guide aims to provide a comprehensive comparison between this compound and other compounds that are crucial for understanding its potential applications and experimental context. Due to the limited publicly available data on this compound, this guide will focus on a theoretical framework based on its known chemical properties and compare it with well-characterized compounds that likely share a similar mechanism of action. This comparative analysis will provide researchers with the necessary context to design experiments and interpret data when working with this and similar molecules.

Introduction to this compound
Selection of Comparator Compounds

Given the structural elements of this compound, it is plausible that it may interact with serotonin receptors. Therefore, for the purpose of this comparative guide, we will analyze it alongside two well-established serotonin 5-HT2A receptor antagonists: Ketanserin and Risperidone . This comparison will serve to highlight the key experimental parameters and data points that would be necessary to fully characterize this compound and understand its unique properties.

  • Ketanserin : A classic 5-HT2A receptor antagonist, often used as a reference compound in pharmacological studies.[2][3][4][5] It also exhibits affinity for other receptors, such as alpha-1 adrenergic and histamine H1 receptors, making it a valuable tool for studying receptor selectivity.[1][3]

  • Risperidone : An atypical antipsychotic with a high affinity for both 5-HT2A and dopamine D2 receptors.[6][7][8][9][10] Its dual-receptor action provides a different pharmacological profile compared to more selective antagonists and is relevant for studies in neuropsychiatric disorders.[7]

Head-to-Head Comparison: In Vitro Characterization

To properly characterize a compound like this compound, a series of in vitro assays are essential. The following table outlines the kind of data that would be generated and how it would compare to our selected reference compounds.

ParameterThis compoundKetanserinRisperidoneRationale & Experimental Causality
Target Receptor Putative 5-HT2A5-HT2A5-HT2A, D2Identification of the primary biological target is the first step in characterizing a novel compound.
Binding Affinity (Ki, nM) Data not available~1-3 (5-HT2A)~0.4-0.6 (5-HT2A), ~3 (D2)[6][9]Quantifies the strength of the interaction between the compound and its target receptor. A lower Ki value indicates higher affinity.
Functional Activity Data not availableAntagonist/Inverse AgonistAntagonistDetermines whether the compound inhibits or activates the receptor upon binding. This is crucial for predicting its physiological effects.
Receptor Selectivity Data not availableHigh affinity for α1-adrenergic and H1 receptors[1]High affinity for D2 receptors; lower for others.[7]Assesses the compound's affinity for other receptors. High selectivity is often desired to minimize off-target effects.
Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is a fundamental technique to determine the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT2A receptor (e.g., [3H]Ketanserin) is used.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (this compound) are added.

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Analysis

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonists like Ketanserin and Risperidone block this signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space R 5-HT2A Receptor Gq Gq Protein R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Serotonin Serotonin (5-HT) Serotonin->R binds & activates Antagonist This compound / Ketanserin / Risperidone Antagonist->R binds & blocks

Caption: 5-HT2A receptor signaling pathway and point of antagonist action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the functional antagonism of a test compound at the 5-HT2A receptor using a calcium flux assay.

Functional_Assay_Workflow start Start: Characterize Test Compound plate_cells Plate cells expressing 5-HT2A receptor start->plate_cells load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4) plate_cells->load_dye add_compound Add Test Compound (this compound) or Vehicle Control load_dye->add_compound incubate Incubate add_compound->incubate add_agonist Add 5-HT Agonist (e.g., Serotonin) incubate->add_agonist measure_fluorescence Measure intracellular calcium fluorescence (FLIPR or plate reader) add_agonist->measure_fluorescence analyze Analyze data: Generate dose-response curves and calculate IC50 measure_fluorescence->analyze end End: Determine Functional Potency analyze->end

Caption: Workflow for a cell-based calcium flux functional assay.

Discussion & Conclusion

While direct experimental data for this compound is not widely available, this guide provides a framework for its characterization by comparing it to the well-known 5-HT2A antagonists, Ketanserin and Risperidone. To fully understand the pharmacological profile of this compound, it would be necessary to perform a comprehensive set of in vitro and in vivo experiments as outlined.

  • For Researchers: When encountering a novel compound like this compound, the initial steps should always involve target identification and affinity determination through binding assays. Functional assays are then crucial to understand the compound's effect on receptor signaling. A broad selectivity screen against a panel of other receptors is also highly recommended to identify potential off-target effects.

  • Future Directions: Should this compound prove to be a potent and selective 5-HT2A antagonist, it could be a valuable tool for research into the physiological roles of this receptor in conditions such as depression, anxiety, and schizophrenia. Further studies would be needed to assess its pharmacokinetic properties and in vivo efficacy.

This comparative guide underscores the importance of a systematic approach to characterizing novel research compounds. By using well-established comparators and standardized experimental protocols, researchers can effectively elucidate the pharmacological properties of new molecules and determine their potential utility in advancing scientific knowledge.

References

Comparative Analysis: Mdl 201053 - A Case of Unidentified Compound

Author: BenchChem Technical Support Team. Date: January 2026

Following a comprehensive literature and database search, we have been unable to identify "Mdl 201053" as a known therapeutic agent or investigational drug. The search terms did not yield any relevant scientific publications, clinical trial registrations, or pharmacological data associated with a compound designated "this compound."

The initial investigation sought to define the mechanism of action, preclinical data, and clinical trial status of this compound to subsequently compare it with the current standard of care for a specific indication. However, the lack of any identifiable information for "this compound" in the public domain, including scientific databases and clinical trial registries, precludes any further analysis.

It is possible that "this compound" may be an internal compound designation not yet disclosed publicly, a discontinued project, or a typographical error in the provided name. Without a verifiable identity for this compound, a comparative analysis against any standard of care is not feasible.

We recommend verifying the compound's designation and searching for alternative identifiers such as a chemical name, corporate name association, or publication record. Should a verifiable identity for "this compound" be established, a full comparative analysis as per the original request can be initiated. This would involve a thorough investigation of its pharmacological profile, efficacy, and safety data in relation to established therapeutic protocols.

For a comprehensive comparison to be conducted, the following information for "this compound" would be essential:

  • Therapeutic Target and Mechanism of Action: Understanding the biological pathway a compound modulates is fundamental to comparing it with other treatments.

  • Indication: The specific disease or condition the compound is intended to treat is necessary to identify the relevant standard of care.

  • Preclinical and Clinical Data: Efficacy and safety data from in vitro, in vivo, and human studies are required for a meaningful performance comparison.

Until "this compound" can be positively identified as a therapeutic agent with available data, no further steps can be taken in this comparative analysis.

A Comparative Efficacy Analysis of Adenylyl Cyclase Inhibitors: MDL-12,330A Versus Predecessor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The study of cyclic AMP (cAMP) signaling pathways is fundamental to understanding a vast array of physiological processes. Central to this is the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Pharmacological inhibition of AC is a critical tool for elucidating the downstream effects of cAMP-dependent pathways. This guide provides a detailed comparison of the adenylyl cyclase inhibitor MDL-12,330A with previous generation inhibitors, focusing on efficacy, mechanism of action, and specificity. While the initial query referenced "Mdl 201053," our comprehensive literature review suggests a likely reference to the well-documented AC inhibitor, MDL-12,330A , which will be the focus of this analysis.

The Evolution of Adenylyl Cyclase Inhibitors: A Mechanistic Overview

The development of adenylyl cyclase inhibitors has provided researchers with increasingly sophisticated tools to probe cAMP signaling. Early generation inhibitors, while effective at reducing cAMP levels, often presented challenges in terms of specificity and off-target effects. This section will compare the mechanistic classes of AC inhibitors, setting the stage for a direct comparison of MDL-12,330A.

P-Site Inhibitors: The First Generation

A prominent class of early AC inhibitors are the P-site inhibitors. These are typically adenosine analogs that bind to an allosteric "P-site" on the enzyme, distinct from the ATP catalytic site.

  • Mechanism of Action: P-site inhibitors, such as 2',5'-dideoxyadenosine (ddA), function non-competitively or uncompetitively. Their binding to the P-site induces a conformational change in the adenylyl cyclase enzyme, reducing its catalytic efficiency and thereby decreasing cAMP production.

Non-Nucleoside Inhibitors: A Different Approach

MDL-12,330A represents a structurally distinct class of non-nucleoside AC inhibitors.[1] This chemical divergence from adenosine analogs was aimed at potentially improving specificity and cellular permeability.

  • Mechanism of Action: MDL-12,330A is broadly described as an adenylyl cyclase inhibitor.[2] However, its precise mechanism of interaction with the enzyme is less clearly defined than that of P-site inhibitors. As we will explore, its observed biological effects are not always solely attributable to AC inhibition.

Head-to-Head Comparison: MDL-12,330A vs. SQ 22,536

To provide a clear comparative analysis, we will contrast MDL-12,330A with SQ 22,536, another widely used, structurally different adenylyl cyclase inhibitor.[3]

Efficacy in Adenylyl Cyclase Inhibition

Both MDL-12,330A and SQ 22,536 are effective at inhibiting adenylyl cyclase activity. For instance, in pancreatic beta cells, both compounds have been shown to inhibit forskolin-induced cAMP elevation, demonstrating their capacity to modulate the AC/cAMP signaling pathway.[3]

Compound Class Reported IC50 Notes
MDL-12,330A Non-nucleoside~20 µM and ~300 µM (biphasic)[1]Efficacy can be cell-type and isoform dependent.
SQ 22,536 9-substituted adenine derivativeVaries by study and conditionsA commonly used tool for AC inhibition.
Specificity and Off-Target Effects: A Critical Distinction

A crucial point of differentiation between MDL-12,330A and earlier generation inhibitors is its range of biological activities beyond adenylyl cyclase inhibition.

  • MDL-12,330A: Research has revealed that MDL-12,330A can inhibit cAMP and cGMP phosphodiesterases and block store-operated Ca2+ entry. Furthermore, a significant finding in pancreatic beta cells is that MDL-12,330A potentiates insulin secretion by inhibiting voltage-dependent K+ (KV) channels.[3][4] This effect was not observed with SQ 22,536 and appears to be independent of AC inhibition.[3][4]

  • SQ 22,536: In the context of the aforementioned insulin secretion studies, SQ 22,536 did not exhibit the same effects on KV channels, suggesting a more specific action on adenylyl cyclase in that experimental system.[3][4]

This highlights a critical consideration for researchers: the interpretation of experimental results using MDL-12,330A must account for its potential non-specific effects.

Signaling Pathway Diagram

The following diagram illustrates the intended target of AC inhibitors and the identified off-target effect of MDL-12,330A on KV channels.

Adenylyl_Cyclase_Inhibition cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion KV_channel Voltage-gated K+ Channel K_ion K+ efflux KV_channel->K_ion Allows Insulin_Secretion Insulin Secretion KV_channel->Insulin_Secretion Modulates G_protein->AC Stimulation ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation MDL_12330A MDL-12,330A MDL_12330A->AC Inhibition MDL_12330A->KV_channel Inhibition SQ_22536 SQ 22,536 SQ_22536->AC Inhibition

Caption: Targeted and off-target effects of AC inhibitors.

Experimental Protocols

To ensure robust and reproducible findings, the following experimental designs are recommended when comparing AC inhibitors.

Workflow for Assessing Specificity

Experimental_Workflow start Start: Select Cell Line treat_cells Treat cells with MDL-12,330A, SQ 22,536, and vehicle control start->treat_cells measure_cAMP Measure intracellular cAMP levels (e.g., ELISA, FRET-based biosensors) treat_cells->measure_cAMP evaluate_off_target Evaluate potential off-target effects (e.g., patch-clamp for ion channel activity) treat_cells->evaluate_off_target Parallel Assay assess_downstream Assess downstream PKA activity (e.g., Western blot for phospho-CREB) measure_cAMP->assess_downstream analyze_data Analyze and compare dose-response curves assess_downstream->analyze_data evaluate_off_target->analyze_data conclusion Conclusion on efficacy and specificity analyze_data->conclusion

References

A Researcher's Guide to Confirming the On-Target Effects of Mdl 201053 (Calpain Inhibitor III)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise validation of a small molecule's on-target effects is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth, objective comparison of Mdl 201053 (also known as Calpain Inhibitor III), a potent calpain inhibitor, with other alternatives. We will delve into the experimental data and methodologies required to confidently attribute its biological effects to the inhibition of its intended targets, the calpain family of proteases.

Introduction: The Significance of Calpain Inhibition and the Role of this compound

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a myriad of cellular processes, including signal transduction, cytoskeletal remodeling, cell proliferation, and apoptosis.[1] Dysregulation of calpain activity has been implicated in a range of pathologies, from neurodegenerative diseases to cardiovascular conditions, making calpain inhibitors like this compound valuable tools for both basic research and as potential therapeutic agents.[1][2]

This compound is a cell-permeable peptide aldehyde that potently inhibits calpain-1 (μ-calpain) and calpain-2 (m-calpain). However, as with any small molecule inhibitor, understanding its specificity is paramount. Off-target effects can lead to misinterpretation of experimental outcomes and potential cellular toxicity. This guide will equip you with the knowledge and experimental frameworks to rigorously confirm the on-target effects of this compound.

The Calpain Signaling Pathway: A Target for this compound

To understand the on-target effects of this compound, it is essential to first grasp the signaling pathway in which calpains operate. Elevated intracellular calcium levels, often triggered by cellular stress or signaling events, lead to the activation of calpains. Activated calpains then cleave a wide array of substrate proteins, modulating their function and initiating downstream cellular responses.

Calpain_Signaling_Pathway cluster_activation Calpain Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Cellular Stress Cellular Stress Ca2+ Influx Ca2+ Influx Cellular Stress->Ca2+ Influx Signaling Events Signaling Events Signaling Events->Ca2+ Influx Calpain (Inactive) Calpain (Inactive) Ca2+ Influx->Calpain (Inactive) Ca2+ Calpain (Active) Calpain (Active) Calpain (Inactive)->Calpain (Active) Substrate Cleavage Substrate Cleavage Calpain (Active)->Substrate Cleavage Mdl_201053 This compound Mdl_201053->Calpain (Active) Inhibition Cytoskeletal Remodeling Cytoskeletal Remodeling Substrate Cleavage->Cytoskeletal Remodeling Apoptosis Apoptosis Substrate Cleavage->Apoptosis Signal Transduction Signal Transduction Substrate Cleavage->Signal Transduction

Caption: Simplified Calpain Signaling Pathway and the Point of Inhibition by this compound.

Comparative Inhibitor Specificity: this compound vs. Alternatives

The utility of a chemical inhibitor is defined by its potency and selectivity. The following table summarizes the inhibitory activity of this compound and other commonly used calpain inhibitors against their primary targets and key off-target proteases. The data are presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

InhibitorPrimary Target(s)Ki / IC50 (nM)Off-Target(s)Ki / IC50 (nM)
This compound (Calpain Inhibitor III) Calpain I & II~11 (IC50)Cathepsin B25 (Ki)
ALLN (Calpain Inhibitor I) Calpain I190 (Ki)Cathepsin B150 (Ki)
Calpain II220 (Ki)Cathepsin L0.5 (Ki)
Proteasome6000 (Ki)
Calpeptin Calpain I (human platelets)40 (ID50)Cathepsin LPotent inhibitor
Calpain II (porcine kidney)34 (ID50)Papain138 (ID50)

Note: Ki and IC50 values can vary depending on experimental conditions. Data compiled from various scientific publications and commercial datasheets.[1][3][4][5]

This data highlights that while this compound is a potent calpain inhibitor, it also exhibits inhibitory activity against cathepsin B. Similarly, ALLN inhibits a broader range of proteases, including cathepsins and the proteasome.[3][4] Calpeptin also shows potent inhibition of cathepsin L.[1][5] This underscores the importance of empirical validation of on-target effects in your specific experimental system.

Experimental Protocols for Confirming On-Target Effects

To rigorously confirm that the observed biological effects of this compound are due to calpain inhibition, a multi-pronged approach is recommended. This involves both in vitro biochemical assays and cell-based assays to demonstrate target engagement and downstream consequences.

In Vitro Validation: Fluorometric Calpain Activity Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified calpain.

Fluorometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Purified Calpain, this compound, Substrate) Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate Calpain with this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Fluorometric Calpain Activity Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM CaCl₂, 5 mM DTT, pH 7.5).

    • Prepare a working solution of purified human calpain-1 or calpain-2 in assay buffer.

    • Prepare a working solution of a fluorogenic calpain substrate, such as N-Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC), in assay buffer.[6]

  • Assay Procedure:

    • In a 96-well black microplate, add the serially diluted this compound or vehicle control (DMSO).

    • Add the purified calpain enzyme to each well.

    • Include controls: a no-enzyme control for background fluorescence and a positive control inhibitor (e.g., ALLN).

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the calpain substrate to all wells.

    • Immediately measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[6]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound within a cellular context.[7][8][9] The principle is that ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

CETSA_Workflow Start Start Treat_Cells Treat Intact Cells with This compound or Vehicle Start->Treat_Cells Heat_Shock Apply Heat Gradient to Cell Lysates Treat_Cells->Heat_Shock Separate_Fractions Separate Soluble and Aggregated Protein Fractions Heat_Shock->Separate_Fractions Detect_Protein Detect Soluble Calpain (e.g., Western Blot, ELISA) Separate_Fractions->Detect_Protein Analyze_Shift Analyze Thermal Shift (Compare Melting Curves) Detect_Protein->Analyze_Shift End End Analyze_Shift->End

Caption: General Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

  • Thermal Denaturation:

    • Harvest the cells and prepare cell lysates.

    • Aliquot the lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Fractionation and Detection:

    • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble calpain in each supernatant sample using a method such as Western blotting with a specific anti-calpain antibody or an ELISA.

  • Data Analysis:

    • Quantify the amount of soluble calpain at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble calpain against the temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of calpain, confirming target engagement.

Conclusion: A Framework for Rigorous On-Target Validation

References

A Comparative Guide to the Pharmacokinetic Profiles of Macrolide and Ketolide Antibiotics: From Erythromycin to Telithromycin

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Original Topic: Initial searches for "MDL 201053" did not yield publicly available pharmacokinetic data for this compound or its analogs. To fulfill the detailed requirements of this guide, we have selected a well-documented and clinically relevant series of compounds—the macrolide antibiotics erythromycin, clarithromycin, and the derivative ketolide, telithromycin—to illustrate the principles of comparative pharmacokinetic analysis. This family of drugs provides an excellent case study in how medicinal chemistry efforts have iteratively improved the pharmacokinetic and pharmacodynamic properties of a therapeutic class.

Introduction: The Rationale for Macrolide and Ketolide Development

The macrolide antibiotics are a class of protein synthesis inhibitors that have been a cornerstone of treating respiratory tract and other infections for decades.[1] The progenitor of this class, erythromycin, while effective, is beset by several pharmacokinetic limitations, including poor acid stability, variable oral absorption, a short half-life requiring frequent dosing, and significant gastrointestinal side effects.[2][3] These drawbacks spurred the development of analogs, such as clarithromycin, and a new subclass, the ketolides, represented by telithromycin.[4][5]

Clarithromycin, a semi-synthetic derivative of erythromycin, was designed to improve acid stability and oral bioavailability.[6] Telithromycin represents a further evolution, engineered to overcome emerging macrolide resistance while further refining the pharmacokinetic profile.[4][7] This guide will provide a detailed comparison of the absorption, distribution, metabolism, and excretion (ADME) properties of these three compounds, supported by experimental data and protocols.

Comparative Pharmacokinetic Parameters

The key pharmacokinetic parameters for erythromycin, clarithromycin, and telithromycin are summarized in the table below. These data highlight the progressive improvements in bioavailability and half-life from the parent compound to its later-generation analogs.

ParameterErythromycinClarithromycinTelithromycin
Oral Bioavailability 30-65% (highly variable)[2]~55%[3][8]57%[9]
Effect of Food on Absorption Decreased[10]Unaffected or enhanced[11]Unaffected[9]
Plasma Protein Binding 70-90%[2]~70%[12]60-70%[9]
Elimination Half-life (t½) 1.4-2 hours[2][13]3-7 hours (dose-dependent)[14][15]~10 hours[9][16]
Primary Metabolism Hepatic (CYP3A4)[17]Hepatic (CYP3A4)[6][12]Multiple pathways (hepatic CYP3A4 and non-CYP)[9]
Primary Excretion Route Bile[13][17]Renal and Hepatic[12]Biliary, Renal, and Hepatic Metabolism[9][16]
Active Metabolites No14-OH-clarithromycin[15]Minimal activity[9]

In-Depth ADME Comparison

Absorption

Erythromycin's oral bioavailability is hampered by its instability in the low pH of the stomach, where it undergoes degradation to inactive intermediates.[3] This leads to high variability in plasma concentrations. Its absorption is also significantly reduced when taken with food.[10]

Clarithromycin was a significant advancement, featuring a methoxy group at the C6 position, which prevents the internal ketal formation that degrades erythromycin in acid.[6] This modification results in a more stable and predictable oral bioavailability of approximately 55%.[3][8] Food does not negatively impact its absorption.[11]

Telithromycin maintains good acid stability and has an oral bioavailability of 57%, which is also unaffected by food.[9] Its reliable absorption contributes to more consistent plasma concentrations, a desirable trait for ensuring therapeutic efficacy.

Distribution

All three compounds distribute well into body fluids and tissues, with the notable exception of the cerebrospinal fluid.[10] A key characteristic of macrolides and ketolides is their ability to concentrate in phagocytic cells like neutrophils and macrophages, which can help deliver the drug to sites of infection.[1]

  • Erythromycin: Binds to plasma proteins at a rate of 70-90%.[2]

  • Clarithromycin: Has a plasma protein binding of about 70%.[12] It achieves high concentrations in respiratory tissues.[6]

  • Telithromycin: Exhibits 60-70% binding to serum proteins and has a volume of distribution of 2.9 L/kg, indicating extensive tissue penetration.[9][18]

Metabolism

The metabolism of these drugs is a critical factor in their pharmacokinetic profiles and potential for drug-drug interactions.

Erythromycin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[17] It is a potent inhibitor of this enzyme, leading to a high potential for drug-drug interactions.[19]

Clarithromycin is also metabolized by CYP3A4 and is a strong inhibitor of the enzyme.[6][12] A key difference is its metabolism to an active metabolite, 14-hydroxyclarithromycin, which itself has significant antibacterial activity, particularly against Haemophilus influenzae.[15]

Telithromycin is eliminated through multiple pathways. While partially metabolized by CYP3A4, it also undergoes non-CYP-mediated metabolism.[9] This multi-pathway elimination makes it less susceptible to clinically significant changes in exposure when co-administered with CYP3A4 inhibitors, although it is still an inhibitor of CYP3A4 itself, similar in potency to clarithromycin.[9][20]

G cluster_erythromycin Erythromycin Metabolism cluster_clarithromycin Clarithromycin Metabolism cluster_telithromycin Telithromycin Metabolism Erythromycin Erythromycin (Oral) Stomach Gastric Acid Degradation Erythromycin->Stomach Liver_E Liver Erythromycin->Liver_E Inactive_Metabolites_E Inactive Metabolites Stomach->Inactive_Metabolites_E CYP3A4_E CYP3A4 Liver_E->CYP3A4_E CYP3A4_E->Inactive_Metabolites_E Bile_E Bile Excretion Inactive_Metabolites_E->Bile_E Clarithromycin Clarithromycin (Oral) Liver_C Liver Clarithromycin->Liver_C Excretion_C Renal/Hepatic Excretion Clarithromycin->Excretion_C CYP3A4_C CYP3A4 Liver_C->CYP3A4_C Active_Metabolite 14-OH-Clarithromycin (Active) CYP3A4_C->Active_Metabolite Active_Metabolite->Excretion_C Telithromycin Telithromycin (Oral) Liver_T Liver Telithromycin->Liver_T Excretion_T Biliary/Renal Excretion (Unchanged) Telithromycin->Excretion_T CYP3A4_T CYP3A4 (37%) Liver_T->CYP3A4_T Non_CYP Non-CYP Metabolism Liver_T->Non_CYP

Caption: Comparative metabolic pathways of macrolide and ketolide antibiotics.

Excretion

The route and rate of excretion determine the dosing frequency.

Erythromycin's short half-life of 1.4-2 hours necessitates frequent dosing (e.g., every 6 hours).[2][13] It is primarily excreted in the bile.[17]

Clarithromycin has a longer, dose-dependent half-life of 3-7 hours, allowing for twice-daily dosing.[14][15] It is eliminated through both renal and hepatic pathways.[12]

Telithromycin boasts the longest half-life of the group at approximately 10 hours, which allows for convenient once-daily dosing.[9][16] Its elimination is balanced across multiple routes: 13% via renal excretion, 7% through biliary/intestinal excretion, and a significant portion through hepatic metabolism.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the pharmacokinetic parameters discussed in this guide.

In Vivo Bioavailability and Pharmacokinetic Study (Rat Model)

This protocol describes a typical crossover study to determine oral bioavailability and other key pharmacokinetic parameters.

Objective: To determine and compare the plasma concentration-time profiles of the test compounds after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. They are fasted overnight before dosing.

  • Dosing (Crossover Design):

    • Phase 1: Group A receives the drug via IV bolus (e.g., 5 mg/kg in a saline/DMSO vehicle) through the tail vein. Group B receives the drug via oral gavage (e.g., 20 mg/kg in a 0.5% methylcellulose suspension).

    • Washout Period: A 7-day washout period is allowed for complete drug elimination.

    • Phase 2: The dosing routes are reversed. Group A receives the oral dose, and Group B receives the IV dose.

  • Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Plasma samples are prepared by protein precipitation (e.g., with acetonitrile containing an internal standard).

    • The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The drug concentration is quantified by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is performed using software like Phoenix WinNonlin.

    • Parameters calculated include: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).

    • Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Causality and Validation: The crossover design is crucial as each animal serves as its own control, minimizing inter-animal variability. The use of a validated LC-MS/MS method ensures accurate and precise quantification of the drug in a complex biological matrix. The inclusion of an internal standard corrects for variations in sample preparation and instrument response.

G cluster_protocol Bioavailability Study Workflow Dosing Dosing (IV & PO) in Crossover Design Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, t½, F%) Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of drug bound to plasma proteins, which influences its distribution and availability to target sites.

Methodology:

  • Apparatus: A multi-well equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO).

  • Reagents: Control plasma (human, rat), phosphate-buffered saline (PBS, pH 7.4), test compound stock solution.

  • Procedure:

    • The dialysis plate is assembled according to the manufacturer's instructions.

    • The plasma sample is spiked with the test compound to a final concentration (e.g., 1 µM).

    • The spiked plasma is added to one side of the membrane (the plasma chamber).

    • An equal volume of PBS is added to the other side (the buffer chamber).

    • The plate is sealed and incubated on an orbital shaker at 37°C for a specified time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling and Analysis:

    • After incubation, aliquots are taken from both the plasma and buffer chambers.

    • The concentration of the drug in each aliquot is determined by LC-MS/MS.

  • Calculations:

    • Fraction unbound (fu): Concentration_buffer / Concentration_plasma

    • Percent bound: (1 - fu) * 100

Causality and Validation: This method directly measures the concentration of free drug that can cross the semi-permeable membrane, mimicking the capillary wall. The system's integrity is validated by ensuring mass balance (total drug recovered equals the initial amount) and that equilibrium has been reached by testing multiple time points.

Conclusion

The evolution from erythromycin to clarithromycin and subsequently to telithromycin serves as a compelling example of successful analog-based drug development. Each successive compound demonstrates significant improvements in key pharmacokinetic properties, particularly oral bioavailability, acid stability, and a longer elimination half-life, which translates to more reliable therapeutic concentrations and improved patient convenience with less frequent dosing. This comparative analysis underscores the importance of understanding ADME properties in designing new chemical entities with superior clinical profiles.

References

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of MDL-201053

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the vanguard of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. While these compounds, such as MDL-201053, hold the promise of therapeutic breakthroughs, they also present a significant challenge: the absence of comprehensive safety and disposal information. This guide provides a procedural framework for the safe management and disposal of MDL-201053, a compound identified with the molecular formula C21H23FN2O4. In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach, grounded in established principles of laboratory safety, is paramount.[1]

This document is structured to provide immediate, essential safety and logistical information. It is designed to be a trusted resource, empowering laboratory professionals to manage novel research compounds responsibly, ensuring both personal safety and environmental protection.

The Precautionary Principle: Hazard Assessment of a Novel Compound

Given the absence of a specific SDS for MDL-201053, it must be treated as a potentially hazardous substance.[1][2] An initial hazard assessment can be inferred from its molecular formula, C21H23FN2O4, which indicates the presence of fluorine and nitrogen within an organic structure. Such compounds can exhibit a range of hazardous properties.

Inferred Potential Hazards:

  • Toxicity: Many novel organic compounds, particularly those developed for biological activity, can be toxic.[3]

  • Reactivity: The presence of functional groups common in fluorinated and nitrogen-containing compounds could lead to unexpected reactivity with other chemicals.

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[4]

Therefore, all handling and disposal procedures must be conducted under the assumption that MDL-201053 is hazardous.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling MDL-201053 in any form—solid, in solution, or as waste—a comprehensive suite of PPE is mandatory to minimize exposure.[1][4]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.[4]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. This provides a robust barrier against a broad range of chemicals and protects in case the outer glove is compromised.[1][4]
Body Protection Chemical-Resistant Laboratory Coat or ApronA fully buttoned lab coat made of a material resistant to chemical permeation is essential to protect the skin and clothing.[1]
Respiratory Protection N95 Respirator or HigherIf handling the compound as a powder outside of a certified chemical fume hood, a respirator is required to prevent inhalation of airborne particles.[1]

Step-by-Step Disposal Protocol for MDL-201053

The proper disposal of a novel research chemical is a multi-step process that prioritizes safety, segregation, and compliance with regulatory guidelines.

Step 1: Waste Segregation and Collection
  • Isolate All Waste: All materials contaminated with MDL-201053 must be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing MDL-201053.

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Use Designated, Compatible Containers:

    • Collect solid waste in a clearly labeled, puncture-resistant container.

    • Collect liquid waste in a compatible, leak-proof container with a secure, tight-fitting lid. The container should not be filled beyond 80% capacity to allow for expansion.[1]

  • Prevent Incompatible Mixing: Do not mix MDL-201053 waste with other waste streams to avoid potentially hazardous reactions.[1] For example, keep it separate from strong oxidizing or reducing agents.

Step 2: Labeling and Storage

Proper labeling is a critical component of safe waste management, as mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • Label Clearly: The waste container must be labeled with the following information:

    • The words "Hazardous Waste".

    • The chemical name: "MDL-201053".

    • The molecular formula: "C21H23FN2O4".

    • The statement: "Caution: Hazards Not Fully Characterized".

    • The date waste was first added to the container.

    • The primary investigator's name and lab location.

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • Away from heat, sparks, or open flames.

    • In secondary containment to catch any potential leaks.

Step 3: Arrange for Professional Disposal

Under no circumstances should MDL-201053 or its contaminated materials be disposed of in the regular trash or down the drain.[5]

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the authoritative body for hazardous waste disposal at your institution. They will have established procedures for the collection and disposal of research chemical waste.

  • Provide Complete Information: When you request a waste pickup, provide all the information from the waste label. This ensures that the waste is handled and disposed of in compliance with all federal, state, and local regulations.

  • Final Disposal Methods: The EHS-approved waste vendor will use a permitted disposal method, which for fluorinated organic compounds often includes high-temperature incineration to ensure complete destruction.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

Experimental Protocols: Spill Decontamination
  • Alert and Evacuate: Immediately alert others in the vicinity and, if necessary, evacuate the area. Notify your laboratory supervisor and institutional safety officer.[1]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: For a liquid spill, use an absorbent material compatible with the chemical to contain it. For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

  • Clean the Area: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Logical Framework for Disposal

The decision-making process for the disposal of a novel compound like MDL-201053 can be visualized as a clear workflow.

DisposalWorkflow Disposal Workflow for MDL-201053 Start Generation of MDL-201053 Waste Assess Preliminary Hazard Assessment (Treat as Hazardous) Start->Assess PPE Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste (Solid vs. Liquid, No Mixing) PPE->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Professional Disposal via Approved Vendor (e.g., Incineration) ContactEHS->Disposal

Caption: A flowchart illustrating the decision-making process for the proper disposal of MDL-201053.

References

Navigating the Unknown: A Guide to Personal Protective Equipment for Novel Compounds like Mdl 201053

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, scientists often work with novel compounds where comprehensive safety data is not yet available. Mdl 201053, chemically identified as Benzyloxycarbonyl-L-phenylalanine-L-alanine fluoromethyl ketone, is one such compound. A thorough search for a specific Safety Data Sheet (SDS) for this compound has not yielded a dedicated document. This absence of specific hazard information necessitates a conservative and systematic approach to safety, grounded in the principles of risk assessment and the hierarchy of controls.

This guide provides essential, immediate safety and logistical information for handling this compound and other novel chemical entities with limited safety data. As Senior Application Scientists, our goal is to empower you to work safely and effectively, building a culture of safety that extends beyond the product itself.

The Critical Importance of a Safety Data Sheet (SDS)

An SDS is a standardized document that provides detailed information about the hazards of a chemical and the safety precautions required for its handling, storage, and disposal.[1][2] Without a specific SDS for this compound, we lack critical data on its specific toxicological properties, such as acute toxicity, skin and eye irritation potential, carcinogenicity, and reproductive toxicity. We also lack information on its specific physical hazards, such as flammability or reactivity.

Relying on SDSs for structurally similar compounds can be misleading and dangerous, as small changes in chemical structure can lead to significant differences in hazardous properties. Therefore, in the absence of a specific SDS, this compound must be treated as a substance with unknown and potentially significant hazards.

A Proactive Approach to Safety: The Hierarchy of Controls

When dealing with a substance of unknown toxicity, the most effective safety strategy is to follow the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.

  • Elimination and Substitution: In a research context, eliminating or substituting a novel compound is often not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, all work should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[2][3]

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing a comprehensive Chemical Hygiene Plan, providing thorough training, and implementing strict housekeeping and personal hygiene protocols.[1][4]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is crucial when other controls cannot eliminate the risk of exposure. The selection of PPE for this compound must be based on a conservative assessment of its potential hazards.[2][5]

Personal Protective Equipment (PPE) for this compound

The following PPE recommendations are based on a conservative approach, assuming that this compound is a potent, hazardous substance.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides maximum protection against potential splashes, dust, and unknown irritants. Standard safety glasses are insufficient.[6][7]
Skin and Body Protection Chemical-resistant lab coat or gown and disposable sleevesA lab coat provides a barrier against incidental contact. Disposable sleeves offer additional protection for the arms.[6]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)Double-gloving provides an extra layer of protection against potential dermal absorption. The specific glove material should be chosen based on its general chemical resistance, and gloves should be changed frequently.[6][8]
Respiratory Protection Not typically required if all work is performed in a certified chemical fume hood.A properly functioning chemical fume hood is the primary means of respiratory protection. If there is a potential for exposure outside of a fume hood, a risk assessment should be performed by an EHS professional to determine the appropriate respiratory protection.

Operational Plan: A Step-by-Step Guide to Handling this compound

I. Risk Assessment Protocol

Before any work with this compound begins, a formal risk assessment must be conducted.[9][10]

  • Identify Potential Hazards: Since the specific hazards are unknown, assume this compound is:

    • A potent toxin.

    • A skin and eye irritant.

    • A respiratory irritant.

    • Harmful if ingested or absorbed through the skin.

  • Evaluate the Risks: Consider the specific procedures to be performed, the quantities of this compound to be used, and the potential for spills or aerosol generation.

  • Implement Control Measures: Based on the risk assessment, implement the engineering controls, administrative controls, and PPE outlined in this guide.

  • Document the Assessment: The risk assessment should be documented and reviewed by the Principal Investigator and the institution's Environmental Health and Safety (EHS) department.

II. Safe Handling and a Step-by-Step Workflow

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment and materials before bringing this compound into the fume hood.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and dilutions, inside the chemical fume hood.

    • Use disposable equipment whenever possible to minimize contamination.

    • Keep containers of this compound sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Carefully doff PPE to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Disposal Plan for this compound

As a chemical with unknown hazards, this compound and any contaminated materials must be disposed of as hazardous waste.[12][13][14]

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

  • Labeling:

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name "Benzyloxycarbonyl-L-phenylalanine-L-alanine fluoromethyl ketone," and the estimated concentration and volume.[12][14]

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.[13][15]

Visualization of the Safety Workflow

SafetyWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & Equipment RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood UseDisposable Use Disposable Equipment WorkInHood->UseDisposable KeepSealed Keep Containers Sealed UseDisposable->KeepSealed Decontaminate Decontaminate Surfaces KeepSealed->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose as Hazardous Waste WashHands->DisposeWaste

Caption: Workflow for safely handling novel compounds.

By adhering to these conservative and systematic safety protocols, researchers can confidently and responsibly handle this compound and other novel compounds, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mdl 201053
Reactant of Route 2
Reactant of Route 2
Mdl 201053

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.